molecular formula C18H17N5O4 B1581403 Pigment Yellow 194 CAS No. 82199-12-0

Pigment Yellow 194

Cat. No.: B1581403
CAS No.: 82199-12-0
M. Wt: 367.4 g/mol
InChI Key: BWCSCOGVOJAQRL-UHFFFAOYSA-N
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Description

Pigment Yellow 194 is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-10(24)16(23-22-13-5-3-4-6-15(13)27-2)17(25)19-11-7-8-12-14(9-11)21-18(26)20-12/h3-9,16H,1-2H3,(H,19,25)(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCSCOGVOJAQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868651
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo-
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo-
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CAS No.

82199-12-0
Record name N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxobutanamide
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Record name Pigment Yellow 194
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Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo-
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Record name Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo-
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Record name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(2-methoxyphenyl)azo]-3-oxobutyramide
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Record name PIGMENT YELLOW 194
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pigment Yellow 194 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Pigment Yellow 194 (C.I. 11785). This document is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Structure

This compound is a high-performance benzimidazolone pigment known for its bright, greenish-yellow shade and excellent fastness properties.

Chemical Structure:

The chemical structure of this compound is characterized by a monoazo group linked to a benzimidazolone moiety.

  • IUPAC Name: 2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[1]

  • CAS Number: 82199-12-0[2][3]

  • C.I. Name: this compound[2]

  • C.I. Number: 11785[2][3]

  • Molecular Formula: C₁₈H₁₇N₅O₄[3]

  • Molecular Weight: 367.36 g/mol [3]

  • Synonyms: Novoperm Yellow F2G, Benzimidazolone Yellow F2G-A[1][4]

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for demanding applications in plastics, coatings, and inks. The quantitative data for these properties are summarized in the tables below.

General Physical Properties
PropertyValueSource
Physical AppearanceYellow Powder[3]
Density1.43 - 1.5 g/cm³[2][3]
Specific Surface Area19 - 27 m²/g[3][5]
Oil Absorption40 - 54 g/100g [2][3]
Solubility and Resistance
PropertyRating/ValueSource
Water Solubility1.0% max[3]
Resistance to: (Scale 1-5)
Xylene3[2]
Ethanol4[2]
Ethyl Acetate3[2]
MEK3[2]
White Spirit4[2]
5% HCl5[2]
5% NaOH5[2]
Soap Solution5[2]
Fastness Properties
PropertyRating/ValueSource
Light Fastness (Blue Wool Scale 1-8)
Full Tone7[2]
Tint Tone7[2]
Weathering Fastness (Grey Scale 1-5)
Full Shade4-5[5]
1/3 SD4[5]
Heat Stability 200 - 280 °C[2][3][5]
Fastness to Bleeding 5[3]

Experimental Protocols

While specific experimental data for this compound under standardized conditions are not extensively published in public literature, this section outlines the general methodologies that are typically employed for determining the key properties of organic pigments.

Determination of Light Fastness (General Protocol based on ISO 105-B02)

Lightfastness is a critical parameter that measures the resistance of a pigment to fading or changing color upon exposure to light.

Principle: A specimen of the pigmented material is exposed to a controlled artificial light source that simulates natural daylight. The change in color is assessed by comparing it to a set of blue wool references that have known lightfastness.[6]

Apparatus:

  • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.[7]

  • Blue Wool References (Scale 1-8).[7]

  • Grey Scale for assessing color change.

Procedure:

  • Sample Preparation: The pigment is dispersed into a suitable medium (e.g., a binder for a coating or a polymer for a plastic sample) at a specified concentration. The prepared sample is then applied to a substrate to create a uniform film.

  • Exposure: The prepared sample and the Blue Wool References are simultaneously exposed in the xenon arc apparatus under specified conditions of light intensity, temperature, and humidity.

  • Assessment: The samples are periodically inspected, and the degree of fading is compared to the fading of the Blue Wool References. The lightfastness rating is assigned based on the Blue Wool reference that shows a similar degree of color change.

Results for this compound: this compound has a reported lightfastness of 7 on the Blue Wool Scale for both full and tint tones, indicating very good resistance to fading.[2]

Determination of Heat Stability (General Protocol based on ISO 787-21 and Thermogravimetric Analysis)

Heat stability determines the temperature at which a pigment begins to degrade or change color.

Method 1: Stoving Test (based on ISO 787-21)

Principle: The pigment is incorporated into a stoving medium (a heat-curable binder system), applied to a substrate, and heated at various temperatures for a specified duration. The color change is then evaluated.

Procedure:

  • Dispersion: The pigment is dispersed in an agreed-upon stoving medium.

  • Application: The dispersion is applied as a film onto test panels.

  • Stoving: The panels are heated in an oven at a series of increasing temperatures for a fixed time.

  • Evaluation: The color of the heated panels is compared to an unheated control to determine the temperature at which a significant color change occurs.

Method 2: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can indicate the temperature at which the pigment starts to decompose.[8][9]

Procedure:

  • A small, accurately weighed sample of the pigment is placed in the TGA instrument.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The instrument records the weight of the sample as the temperature increases. The temperature at which significant weight loss occurs is an indicator of thermal decomposition.

Results for this compound: this compound is reported to be heat stable up to 200-280°C, making it suitable for applications involving high processing temperatures.[2][3][5]

Determination of Solubility and Chemical Resistance (General Protocol)

This protocol assesses the pigment's resistance to dissolving in various solvents and its stability in acidic and alkaline environments.

Principle: A known amount of the pigment is exposed to a specific solvent or chemical solution for a set period, and any color change in the liquid or the pigment is observed.

Procedure:

  • A small amount of the pigment is placed in a test tube.

  • A specified volume of the test liquid (e.g., xylene, ethanol, 5% HCl, 5% NaOH) is added.

  • The mixture is agitated for a defined period at a controlled temperature.

  • After settling, the liquid is observed for any coloration, which indicates bleeding or dissolution. The pigment itself is also observed for any change in color.

  • The degree of bleeding or color change is rated on a 1-5 scale, where 5 indicates no change.

Results for this compound: this compound shows excellent resistance to acids, alkalis, and soap solution (rating of 5), and moderate to good resistance to various organic solvents.[2]

UV-Visible Spectroscopy (General Protocol)

UV-Vis spectroscopy is used to determine the absorption characteristics of the pigment, which is fundamental to its color.

Principle: A solution or a fine dispersion of the pigment is placed in a spectrophotometer, and the amount of light absorbed at different wavelengths in the ultraviolet and visible regions is measured.

Procedure:

  • Sample Preparation: A dilute solution or a stable dispersion of the pigment is prepared in a suitable transparent solvent (e.g., DMSO, which is a known solvent for this compound).[10] The concentration should be low enough to be within the linear range of the spectrophotometer.

  • Measurement: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm). A blank containing only the solvent is used as a reference.

  • Analysis: The wavelength of maximum absorption (λmax) is identified from the resulting spectrum.

Expected Results for this compound: As a yellow pigment, this compound is expected to absorb light primarily in the blue-violet region of the visible spectrum (approximately 400-480 nm). One source indicates a λmax in the range of 440-460 nm.[11]

Synthesis Workflow

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.

Pigment_Yellow_194_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction o_anisidine o-Anisidine diazo_salt o-Anisidine Diazonium Salt o_anisidine->diazo_salt Diazotization na_no2_hcl NaNO₂ / HCl py194 This compound diazo_salt->py194 Azo Coupling coupling_component 3-Oxo-N-(2-oxo-2,3-dihydro- 1H-benzo[d]imidazol-5-yl)butanamide coupling_component->py194

Caption: Synthesis of this compound.

The manufacturing process involves the diazotization of o-anisidine, which is then coupled with 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide to form the final pigment molecule.[12]

Applications

Due to its excellent performance characteristics, this compound is utilized in a variety of applications, including:

  • Plastics: It is suitable for coloring a wide range of polymers such as PVC, polyolefins, and others where good heat stability and migration resistance are required.[12]

  • Coatings: Used in industrial and architectural paints, including exterior wall coatings, due to its good light and weather fastness.[12]

  • Inks: Employed in printing inks, including offset, flexo, and gravure inks.[2]

Safety and Handling

According to available GHS data, this compound is generally not classified as a hazardous substance.[1] However, standard laboratory safety practices should always be followed when handling the pigment powder. This includes using personal protective equipment such as gloves and safety glasses, and ensuring adequate ventilation to avoid inhalation of dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 183 (C.I. 11785)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Yellow 183, a significant monoazo pigment. The synthesis involves a two-step process: the diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid, followed by an azo coupling reaction with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The final step involves the formation of a calcium salt through a laking process. This document details the synthesis pathway, reaction mechanism, experimental protocols, and relevant quantitative data. Furthermore, it includes visualizations of the chemical processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

C.I. Pigment Yellow 183 (C.I. 11785) is a reddish-yellow monoazo pigment known for its excellent heat resistance, lightfastness, and migration resistance.[1] These properties make it a valuable colorant in various applications, including plastics, coatings, and printing inks. The synthesis of this pigment is a classic example of azo chemistry, involving the formation of a stable diazonium salt and its subsequent reaction with a suitable coupling component.

Synthesis Pathway

The synthesis of C.I. Pigment Yellow 183 proceeds through three main stages:

  • Diazotization: 2-amino-4,5-dichlorobenzenesulfonic acid is converted into a reactive diazonium salt.

  • Azo Coupling: The diazonium salt reacts with the coupling component, 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.

  • Laking: The resulting water-soluble azo dye is converted into an insoluble calcium salt pigment.

The overall synthesis pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Diazo_Component 2-Amino-4,5-dichlorobenzenesulfonic Acid Diazonium_Salt Diazonium Salt of 2-Amino-4,5-dichlorobenzenesulfonic Acid Diazo_Component->Diazonium_Salt Diazotization (NaNO₂, HCl, 0-5 °C) Coupling_Component 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone Azo_Dye_Na_Salt Sodium Salt of Azo Dye Coupling_Component->Azo_Dye_Na_Salt Diazonium_Salt->Azo_Dye_Na_Salt Azo Coupling Pigment_Yellow_183 C.I. Pigment Yellow 183 (Calcium Salt) Azo_Dye_Na_Salt->Pigment_Yellow_183 Laking (CaCl₂)

Figure 1: Overall synthesis pathway of C.I. Pigment Yellow 183.

Reaction Mechanism

The synthesis of C.I. Pigment Yellow 183 is governed by the well-established mechanisms of diazotization and electrophilic aromatic substitution (azo coupling).

Diazotization of 2-Amino-4,5-dichlorobenzenesulfonic Acid

The diazotization process involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The mechanism proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile.

Diazotization_Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 HCl HCl HCl->HNO2 Nitrosonium NO⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺ H_plus H⁺ Aromatic_Amine 2-Amino-4,5-dichlorobenzenesulfonic Acid N_Nitrosamine N-Nitrosamine Intermediate Aromatic_Amine->N_Nitrosamine + NO⁺ Diazonium_Ion Diazonium Ion N_Nitrosamine->Diazonium_Ion - H₂O

Figure 2: Mechanism of diazotization.
Azo Coupling Reaction

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich coupling component, 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The pyrazolone (B3327878) ring is highly activated, and the coupling occurs at the 4-position. The reaction is typically carried out in a slightly acidic to neutral medium.

It is important to note that the resulting azo compound exists in tautomeric forms, with the hydrazone form being predominant in the solid state. This tautomerism plays a crucial role in the pigment's color and stability.

Azo_Coupling_Mechanism Diazonium_Ion Diazonium Ion Intermediate_Complex Sigma Complex Intermediate Diazonium_Ion->Intermediate_Complex Pyrazolone_Keto 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (Keto Tautomer) Pyrazolone_Enol 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone (Enol Tautomer) Pyrazolone_Keto->Pyrazolone_Enol Tautomerization Pyrazolone_Enol->Intermediate_Complex Electrophilic Attack Azo_Product Azo Form Intermediate_Complex->Azo_Product -H⁺ Hydrazone_Product Hydrazone Form (Predominant) Azo_Product->Hydrazone_Product Tautomerization

Figure 3: Azo coupling mechanism and tautomerism.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of C.I. Pigment Yellow 183, compiled from various sources. Researchers should optimize the conditions based on their specific laboratory setup and desired product characteristics.

Diazotization of 2-Amino-4,5-dichlorobenzenesulfonic Acid
  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend 2-amino-4,5-dichlorobenzenesulfonic acid in water.

  • Acidification: Add concentrated hydrochloric acid to the suspension.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine suspension over 20-30 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion: Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Azo Coupling
  • Coupling Component Solution: In a separate vessel, dissolve 1-(3-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous solution of sodium hydroxide.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the coupling component solution. Maintain the temperature at 10-20 °C.

  • pH Adjustment: During the addition, maintain the pH of the reaction mixture between 5.0 and 6.5 by adding a buffer solution (e.g., sodium acetate).

  • Reaction Completion: Stir the mixture until the diazonium salt is completely consumed (can be checked with H-acid solution).

Laking and Product Isolation
  • Heating: Heat the reaction mixture to 90-100 °C.

  • Laking: Prepare a solution of calcium chloride in water and add it to the hot reaction mixture to precipitate the calcium salt of the pigment.

  • Cooling and Filtration: Cool the suspension, and then filter the precipitated pigment.

  • Washing: Wash the filter cake with water until it is free of soluble salts.

  • Drying: Dry the pigment in an oven at a suitable temperature.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of C.I. Pigment Yellow 183.

ParameterValueReference
Yield (Sodium Salt) ~98%[2]
Diazotization Temperature 0-10 °C
Coupling Temperature 10-20 °C
Coupling pH 5.0-6.5
Heat Resistance (HDPE) Up to 300 °C[1]
Lightfastness (1/3 SD) 7-8[1]

Conclusion

The synthesis of C.I. Pigment Yellow 183 is a well-defined process rooted in fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly temperature and pH, a high-quality pigment with desirable properties can be obtained. This guide provides a solid foundation for researchers and professionals to understand and implement the synthesis of this important industrial colorant. Further research could focus on optimizing the reaction conditions for improved yield, purity, and specific particle size distribution to enhance its performance in various applications.

References

In-depth Technical Guide: Characterization of Molecular Formula C18H17N5O4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information for the molecular formula C18H17N5O4. Currently, there are no published studies detailing the synthesis, characterization, or biological activity of any compound with this specific elemental composition.

While a single compound with the molecular formula C18H17N5O4 is listed in the PubChem database under the identifier CID 90662762, the entry is limited to computationally predicted data. There is no associated experimental data, including spectroscopic information (NMR, IR, Mass Spectrometry), physical properties, or details of its synthesis. The IUPAC name provided for this entry is 4-[(3Z)-3-[(4E)-4-[amino(nitroso)methylidene]-2-methoxycyclohexa-2,5-dien-1-ylidene]-1,2-oxazol-5-yl]-N'-hydroxybenzenecarboximidamide.[1] However, searches for this specific chemical name in the scientific literature have not yielded any relevant results.

Further extensive searches for isomers and derivatives containing the C18H17N5O4 core, as well as patent database inquiries, have also failed to identify any synthesized or characterized compounds with this molecular formula.

Theoretical and Computational Data

In the absence of experimental data, computational methods can provide theoretical insights into the potential properties of isomers of C18H17N5O4. These predictions, however, are not a substitute for experimental validation.

Predicted Properties for CID 90662762

The following table summarizes the computationally predicted properties for the compound registered as CID 90662762 in the PubChem database.

PropertyPredicted Value
Molecular Weight 367.37 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 5
Exact Mass 367.128055 g/mol
Topological Polar Surface Area 145 Ų
Heavy Atom Count 27
Formal Charge 0
Complexity 733

Source: PubChem CID 90662762

Hypothetical Experimental Workflow

For researchers interested in pursuing the synthesis and characterization of a compound with the molecular formula C18H17N5O4, a general experimental workflow would be required. The following diagram illustrates a potential logical flow for such a research endeavor.

Experimental_Workflow cluster_synthesis Synthesis cluster_activity Biological Evaluation Retrosynthesis Retrosynthetic Analysis Reaction_Design Reaction Design & Optimization Retrosynthesis->Reaction_Design Synthesis_Execution Synthesis Reaction_Design->Synthesis_Execution Purification Purification (e.g., Chromatography) Synthesis_Execution->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Screening Initial Biological Screening NMR->Screening MS->Screening Dose_Response Dose-Response Studies Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

Potential Signaling Pathway Investigation

Should a compound with the molecular formula C18H17N5O4 be synthesized and found to possess biological activity, the investigation into its mechanism of action would be a critical next step. The following diagram illustrates a generic signaling pathway that is often implicated in the action of bioactive molecules.

Signaling_Pathway Compound C18H17N5O4 Receptor Cell Surface Receptor Compound->Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generalized cell signaling pathway that could be investigated to determine the mechanism of action of a bioactive compound.

The molecular formula C18H17N5O4 represents an unexplored area of chemical space. There is a clear opportunity for researchers in synthetic chemistry, analytical chemistry, and drug discovery to contribute to the scientific knowledge base by synthesizing and characterizing compounds with this formula. The development of detailed experimental protocols and the elucidation of any potential biological activities and associated signaling pathways would be of significant interest to the scientific community. Until such research is conducted and published, a comprehensive technical guide on the characterization of C18H17N5O4 cannot be provided.

References

In-depth Technical Guide: Thermal Stability Analysis of Benzimidazolone Yellow F2G (C.I. Pigment Yellow 194)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of Benzimidazolone Yellow F2G, also identified as C.I. Pigment Yellow 194. Benzimidazolone pigments are a class of high-performance organic pigments known for their excellent fastness properties, making them suitable for demanding applications where thermal stability is critical. This document summarizes available quantitative data, details relevant experimental protocols, and presents visualizations to elucidate the thermal behavior of this pigment.

Core Concepts in Thermal Stability

The thermal stability of a pigment refers to its ability to resist chemical decomposition or physical changes when subjected to elevated temperatures. For organic pigments like Benzimidazolone Yellow F2G, high thermal stability is crucial for its application in plastics, coatings, and inks, where processing often occurs at high temperatures. The inherent stability of the benzimidazolone chemical structure contributes significantly to the robust thermal properties of this pigment class.

The core of this stability lies in the rigid, fused-ring system of the benzimidazolone moiety, which imparts exceptional resonance stabilization. This molecular architecture is resistant to thermal degradation, allowing the pigment to maintain its color and performance characteristics even when processed with polymers at high temperatures.

Quantitative Thermal Stability Data

While extensive, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, technical datasheets and scientific literature provide key temperature thresholds. The following table summarizes the reported thermal stability data for Benzimidazolone Yellow F2G and related benzimidazolone pigments.

Pigment NameC.I. NameStated Thermal StabilityNotes
Benzimidazolone Yellow F2GThis compoundStable up to 200 °C.[1] Tolerates processing temperatures up to 300°C.[2]A strong, green-shade benzimidazolone pigment with excellent overall fastness properties.[1]
Benzimidazolone Yellow H2GPigment Yellow 120Stable up to 260 °C.A related benzimidazolone pigment, often used as a benchmark for thermal performance. Possesses high thermal stability.[3]
-Pigment Yellow 180280 °C (in HDPE).A benzimidazolone yellow pigment with excellent heat stability recommended for plastics applications.[4]
-Pigment Yellow 181Excellent thermal stability.[3]A high-performance organic pigment known for its durability and resistance properties.[3]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of Benzimidazolone Yellow F2G, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the pigment begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of the dry this compound powder (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates for pigment analysis are 10 °C/min or 20 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at various temperatures. The derivative of the TGA curve (DTG) is often used to more clearly identify the decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of the pigment (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a specified temperature range. The range should encompass any expected thermal transitions.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). The peak temperature and the area under the peak (enthalpy) provide quantitative information about the thermal event. For this compound, decomposition is expected to be the primary thermal event observed.

Visualizing Thermal Analysis Concepts

The following diagrams illustrate the key concepts and workflows in the thermal stability analysis of Benzimidazolone Yellow F2G.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis start Start: Dry Pigment (Benzimidazolone Yellow F2G) weigh Weigh 5-10 mg of sample start->weigh load Load sample into TGA crucible weigh->load setup Set parameters: - Inert Atmosphere (N2) - Heating Rate (e.g., 10°C/min) - Temp. Range (e.g., 25-800°C) load->setup run Run TGA Analysis setup->run acquire Acquire TGA/DTG Curves (Mass vs. Temperature) run->acquire determine Determine: - Tonset - Tmax - % Mass Loss acquire->determine report Final Report determine->report

TGA Experimental Workflow Diagram

Signaling_Pathway cluster_structure Molecular Structure Attributes cluster_properties Resulting Thermal Properties cluster_performance Macroscopic Performance A Benzimidazolone Core B Fused Ring System A->B contains D High Resonance Stabilization B->D leads to E Molecular Rigidity B->E provides C Intermolecular H-Bonding C->E contributes to F Resistance to Decomposition D->F enhances E->F enhances G High Thermal Stability F->G results in

Structure-Property Relationship Diagram

Conclusion

Benzimidazolone Yellow F2G (C.I. This compound) exhibits good to excellent thermal stability, making it a suitable colorant for applications involving high-temperature processing. The stability of this pigment is fundamentally linked to its robust molecular structure. While specific TGA and DSC data in the public domain is scarce, the provided temperature guidelines and experimental protocols offer a solid foundation for researchers and professionals to conduct their own detailed thermal analyses. The visualization of the experimental workflow and the structure-property relationships further clarifies the key aspects of its thermal performance. For critical applications, it is recommended to perform in-house thermal analysis following the detailed protocols to ascertain the precise thermal stability profile under specific processing conditions.

References

A Technical Guide to the Crystal Structure and Polymorphism of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 194 (PY194) is a high-performance benzimidazolone pigment valued for its vibrant color, excellent lightfastness, and thermal stability. These properties are intrinsically linked to its solid-state structure. This technical guide provides an in-depth analysis of the crystal structure and polymorphic behavior of this compound. It consolidates the current scientific understanding, presents crystallographic data, details the experimental protocols for characterization, and visualizes key workflows. A comprehensive understanding of the solid-state chemistry of PY194 is crucial for optimizing its performance in various applications, including coatings, plastics, and printing inks, and serves as a valuable case study for solid-state characterization in industrial chemistry.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₇N₅O₄, belongs to the benzimidazolone class of organic pigments.[1] Its chemical structure, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(2-methoxyphenyl)azo]-3-oxobutanamide, gives rise to its characteristic bright yellow hue and robust performance properties.[2] The benzimidazolone moiety is particularly important as it facilitates a network of intermolecular hydrogen bonds, which contributes to the pigment's high thermal stability and insolubility, key characteristics for many industrial applications.[1][3]

The solid-state structure, specifically the crystal lattice and the potential for different polymorphic forms, dictates the macroscopic properties of the pigment, such as its color, opacity, and dispersibility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pigment science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. For this compound, current research indicates the existence of a single stable polymorphic form under typical manufacturing conditions.[4]

This guide will focus on the known crystal structure of this compound and the experimental methodologies employed to elucidate and characterize its solid-state properties.

Crystal Structure of this compound

The crystal structure of the commercially produced form of this compound was determined from laboratory X-ray powder diffraction (XRPD) data.[5][6][7] Due to the pigment's low solubility in most solvents, obtaining single crystals suitable for single-crystal X-ray diffraction is challenging, making powder diffraction the primary method for structural elucidation.[8]

Crystallographic Data

The crystallographic data for this compound has been determined and is summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice and for quality control in pigment manufacturing.

Crystallographic Parameter Value
Crystal System Data from van de Streek et al. (2009)
Space Group Data from van de Streek et al. (2009)
Unit Cell Dimensions
a (Å)Data from van de Streek et al. (2009)
b (Å)Data from van de Streek et al. (2009)
c (Å)Data from van de Streek et al. (2009)
α (°)Data from van de Streek et al. (2009)
β (°)Data from van de Streek et al. (2009)
γ (°)Data from van de Streek et al. (2009)
Volume (ų)Data from van de Streek et al. (2009)
Z Data from van de Streek et al. (2009)
Calculated Density (g/cm³)Data from van de Streek et al. (2009)
Note: The specific crystallographic values are reported in the publication "Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data" by van de Streek, J. et al., published in Acta Crystallographica Section B, 2009, B65, 200-211. Access to the full publication is required to retrieve these specific values.

Polymorphism of this compound

As of the latest available research, only one polymorphic form of this compound is known and produced commercially.[7] While some benzimidazolone pigments are known to exhibit polymorphism, extensive screening of PY194 has not revealed additional stable or metastable forms under typical crystallization conditions. However, it is noted that transitions can be observed under high shear or thermal stress.[4] The absence of known polymorphs simplifies the manufacturing process, as there is less risk of batch-to-batch variation in crystal form, which could impact performance.

Experimental Protocols

The characterization of the crystal structure and potential polymorphism of pigments like PY194 involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Crystal Structure Determination from X-ray Powder Diffraction (XRPD)

The determination of a crystal structure from powder diffraction data is a powerful technique for materials that are not amenable to single-crystal growth.

  • Sample Preparation: A finely ground powder of this compound is packed into a sample holder. Proper sample preparation is crucial to minimize preferred orientation of the crystallites, which can affect the relative intensities of the diffraction peaks.

  • Data Collection: The XRPD pattern is collected using a diffractometer, typically with Cu Kα radiation. Data is collected over a wide 2θ range (e.g., 5-70°) with a small step size and sufficient counting time to ensure good statistics.

  • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters and crystal system. This is often done using specialized software.

  • Structure Solution: The crystal structure is solved from the indexed powder diffraction data using real-space methods or other advanced techniques. This step involves finding the arrangement of the molecules within the unit cell that best fits the observed diffraction pattern.

  • Rietveld Refinement: The final step is to refine the crystal structure using the Rietveld method. This is a full-profile fitting technique that minimizes the difference between the observed and calculated diffraction patterns, resulting in a highly accurate crystal structure model.

Polymorphism Screening

A systematic polymorphism screen is designed to explore a wide range of crystallization conditions to identify all accessible crystalline forms of a compound.

  • Solvent Selection: A diverse library of solvents with varying polarities, hydrogen bonding capabilities, and other physicochemical properties is chosen.

  • Crystallization Methods:

    • Slow Evaporation: Saturated solutions of the pigment in various solvents are allowed to evaporate slowly at different temperatures.

    • Cooling Crystallization: Saturated solutions at elevated temperatures are cooled at different rates to induce crystallization.

    • Anti-Solvent Addition: An anti-solvent (in which the pigment is poorly soluble) is added to a solution of the pigment to induce precipitation.

    • Slurrying: A suspension of the pigment in a solvent is stirred for an extended period at a controlled temperature to facilitate the conversion to the most thermodynamically stable form.

  • High-Throughput Screening: Automated systems can be used to perform a large number of small-scale crystallization experiments in parallel, varying solvents, temperatures, and other conditions.

  • Characterization: The solid material from each experiment is harvested and analyzed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopy to identify the crystal form.

Visualizations

Logical Relationship of Pigment Properties

A Molecular Structure B Crystal Structure (Packing & H-Bonding) A->B determines C Polymorphism B->C gives rise to D Macroscopic Properties (Color, Stability, Solubility) B->D governs C->D influences E Application Performance D->E dictates

Caption: Interdependence of PY194 molecular and solid-state properties.

Experimental Workflow for Polymorphism Screening

cluster_screening Crystallization Screening cluster_analysis Solid-State Analysis cluster_results Results start PY194 Sample evaporation Slow Evaporation start->evaporation cooling Cooling Crystallization start->cooling antisolvent Anti-solvent Addition start->antisolvent slurry Slurrying start->slurry xrd XRPD evaporation->xrd cooling->xrd antisolvent->xrd slurry->xrd dsc DSC/TGA xrd->dsc microscopy Microscopy dsc->microscopy polymorph_id Identify Polymorphs microscopy->polymorph_id stability Assess Thermodynamic Stability polymorph_id->stability

Caption: Workflow for identifying and characterizing PY194 polymorphs.

Conclusion

This compound is a commercially significant benzimidazolone pigment for which a single crystalline form has been structurally characterized. The determination of its crystal structure from X-ray powder diffraction data has been a key step in understanding the relationship between its molecular structure and its high-performance properties. While only one polymorph is currently known, the methodologies for comprehensive polymorphism screening remain relevant for quality control and for the development of new pigment materials. The data and protocols presented in this guide provide a framework for researchers and professionals engaged in the study and application of high-performance organic pigments.

References

In-Depth Technical Guide: Solid-State Fluorescence Quantum Yield of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 194 (PY 194) is a high-performance organic pigment belonging to the benzimidazolone class.[1] It is widely utilized in various industrial applications, including plastics, coatings, and inks, owing to its bright yellow hue and excellent durability.[2][3] In recent years, the photophysical properties of organic pigments have garnered significant interest for advanced applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. A critical parameter in characterizing the performance of a fluorescent material is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the pigment's behavior in various matrices and for designing experiments to characterize its photophysical characteristics.

PropertyValueReference
Chemical Name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(2-methoxyphenyl)diazenyl]-3-oxo-butanamide[4]
Chemical Class Benzimidazolone[5][6]
C.I. Name This compound[7]
CAS Number 82199-12-0[5]
Molecular Formula C18H17N5O4[8]
Molecular Weight 367.36 g/mol [7]
Appearance Yellow powder[3]
Specific Gravity 1.5 g/cm³[5]
Oil Absorption 54 g/100g [5]

Solid-State Fluorescence and Quantum Yield

In the solid state, the fluorescence properties of a pigment can be significantly different from its properties in solution. Intermolecular interactions, crystal packing, and aggregation can lead to phenomena such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE). The solid-state fluorescence quantum yield is therefore a critical parameter for applications where the pigment is used in a solid form, such as in thin films or as a powder.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed:

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

The following diagram illustrates the fundamental photophysical processes that govern the fluorescence quantum yield. Upon absorption of a photon, a molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state via radiative decay (fluorescence) or non-radiative decay pathways.

GS Ground State (S0) ES Excited Singlet State (S1) GS->ES Photon Absorption (Excitation) NR Non-Radiative Decay (e.g., Internal Conversion, Vibrational Relaxation) ES->NR Non-Radiative Decay (knr) F Fluorescence (Photon Emission) ES->F Radiative Decay (kf) NR->GS F->GS

Caption: Photophysical pathways determining fluorescence quantum yield.

Experimental Protocol for Solid-State Quantum Yield Measurement

The determination of the absolute fluorescence quantum yield of a solid powder sample is most accurately performed using an integrating sphere. The integrating sphere collects all the light scattered and emitted from the sample, allowing for a direct comparison of the number of absorbed and emitted photons.

4.1. Instrumentation

  • Spectrofluorometer: Equipped with an excitation monochromator and an emission monochromator.

  • Integrating Sphere: A hollow sphere coated with a highly reflective, diffuse material (e.g., Spectralon®). It should have ports for sample mounting, excitation light entry, and signal detection.

  • Light Source: Typically a Xenon arc lamp.

  • Detector: A calibrated photodetector or a CCD camera.

  • Sample Holder: For mounting the powder sample within the integrating sphere.

4.2. Procedure

The following procedure outlines the steps for measuring the solid-state fluorescence quantum yield of this compound powder.

  • Sample Preparation:

    • The this compound powder should be dry and finely ground to ensure homogeneity.

    • The powder is packed into a sample holder with a flat, non-fluorescent surface (e.g., a quartz plate).

  • Measurement of the Excitation Profile (Scattered Light):

    • The sample holder with the this compound powder is placed inside the integrating sphere.

    • The excitation and emission monochromators are scanned over the same wavelength range that includes the excitation wavelength. This measurement captures the spectrum of the scattered excitation light from the sample.

  • Measurement of the Emission Spectrum:

    • The excitation monochromator is set to the desired excitation wavelength for this compound.

    • The emission monochromator is scanned over the fluorescence emission range of the pigment. This measurement captures the fluorescence emission spectrum of the sample.

  • Blank Measurement:

    • The sample is removed, and a blank measurement is performed with an empty sample holder or a reference reflectance standard to account for the sphere's response and any background signals.

  • Data Analysis:

    • The integrated area of the emission spectrum (number of emitted photons) and the integrated area of the excitation peak from the scattering measurement (number of absorbed photons) are calculated.

    • The quantum yield (Φf) is then calculated using the following formula, taking into account the system's calibration factors:

    Φf = (Integrated Emission Intensity) / (Integrated Excitation Intensity of Blank - Integrated Excitation Intensity of Sample)

The following diagram illustrates the general experimental workflow for this procedure.

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Grind PY 194 Powder prep2 Pack into Sample Holder prep1->prep2 meas1 Place Sample in Integrating Sphere prep2->meas1 meas2 Record Scattered Excitation Profile meas1->meas2 meas3 Record Fluorescence Emission Spectrum meas2->meas3 meas4 Record Blank Spectrum meas3->meas4 ana1 Integrate Emission Spectrum meas4->ana1 ana2 Integrate Excitation Spectra meas4->ana2 ana3 Calculate Quantum Yield (Φf) ana1->ana3 ana2->ana3

Caption: Experimental workflow for solid-state quantum yield measurement.

Conclusion

While the precise solid-state fluorescence quantum yield of this compound remains to be reported in the accessible scientific literature, this technical guide provides the necessary framework for its determination. The outlined experimental protocol, utilizing an integrating sphere, represents the current standard for accurate solid-state quantum yield measurements. For researchers and professionals in drug development and materials science, understanding and quantifying the photophysical properties of pigments like this compound is crucial for the development of novel fluorescent materials and technologies. Further research into the solid-state fluorescence of this compound and other benzimidazolone pigments is warranted to unlock their full potential in advanced applications.

References

The Solubility Profile of Pigment Yellow 194 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pigment Yellow 194 (C.I. 11785), a benzimidazolone pigment widely utilized in the ink, paint, and plastics industries. Understanding its solubility is critical for formulation development, ensuring stability, and optimizing performance in various applications. While precise quantitative solubility data is limited in publicly available literature, this document consolidates available information on its resistance to various organic solvents and outlines a standard experimental protocol for determining its solubility.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-oxo-butanamide, coupled with diazotized o-anisidine[1]
C.I. Name This compound[2]
C.I. Number 11785[2]
CAS Number 82199-12-0[2]
Molecular Formula C₁₈H₁₇N₅O₄[1]
Molecular Weight 367.36 g/mol [1]
Water Solubility 8.6 µg/L at 24°C[3]
Organic Solvent Solubility 2.02 mg/L at 20°C (specific solvents not detailed)[3]

Solubility and Resistance in Organic Solvents

This compound is generally characterized by its low solubility in common organic solvents, a desirable property for applications requiring high fastness and resistance to migration. Technical datasheets often report resistance on a scale, which is indicative of its insolubility.

SolventResistance Rating (1-5 Scale)¹Resistance Rating (1-8 Scale)²Observations
Xylene3-Moderate Resistance
Ethanol44-5Good to Very Good Resistance
Ethyl Acetate34-5Moderate to Very Good Resistance
Methyl Ethyl Ketone (MEK)34Moderate to Good Resistance
White Spirit45Good to Very Good Resistance
Toluene-5Very Good Resistance
Solvent Mixture-4Good Resistance

¹Data sourced from a technical data sheet where 5 indicates the highest resistance.[2] ²Data sourced from a technical data sheet where 5 indicates the highest fastness for staining and 8 is the highest for lightfastness.[4]

Experimental Protocol for Determining Pigment Solubility

While specific protocols for this compound are not readily published, a general methodology for determining the solubility of pigments in organic solvents can be established based on standard laboratory practices. This protocol is designed to provide a consistent and reproducible method for quantifying solubility.

Objective: To determine the concentration of this compound dissolved in a specific organic solvent at a given temperature.

Materials:

  • This compound powder

  • Selected organic solvent(s) of analytical grade

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker or water bath

  • Centrifuge capable of high-speed operation

  • Syringe filters (e.g., 0.2 µm PTFE)

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The excess is crucial to ensure saturation.

    • Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Pigment:

    • After the equilibration period, transfer the suspension to a centrifuge tube.

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet all undissolved pigment particles.

  • Sample Collection and Filtration:

    • Carefully extract a known volume of the clear supernatant using a pipette, ensuring no disturbance of the sedimented pigment.

    • For complete removal of any remaining fine particles, filter the supernatant through a syringe filter (0.2 µm) into a clean, dry vial. This step is critical to prevent scattering effects during spectrophotometric analysis.

  • Spectrophotometric Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the filtered sample solution.

    • Using the calibration curve, determine the concentration of this compound in the sample. This concentration represents the solubility of the pigment in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_separation 2. Separation cluster_analysis 3. Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Equilibrate at constant temperature with agitation (24-48 hours) B->C D Centrifuge suspension at high speed C->D E Pellet of undissolved pigment D->E F Clear supernatant D->F G Filter supernatant (0.2 µm filter) F->G I Measure absorbance of sample via UV-Vis Spectrophotometry G->I H Prepare standard solutions and generate calibration curve H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Pigment Properties and Application

The inherent properties of this compound, particularly its low solubility and high fastness, directly influence its suitability for various applications.

G cluster_properties Core Properties of this compound cluster_performance Performance Characteristics cluster_applications Suitable Applications A Low Solubility in Organic Solvents D Excellent Migration Resistance A->D B High Heat Stability B->D E Durability and Weatherability B->E C Good Lightfastness C->E F Color Stability C->F G Plastics (PVC, PO, PE) D->G H Industrial Coatings & Paints D->H I Printing Inks (Offset, Flexo, Gravure) D->I E->H F->I

Caption: Relationship between properties and applications of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of Pigment Yellow 194 and outlines the detailed experimental protocols necessary for a thorough characterization of its photophysical properties. Given the limited availability of specific quantitative photophysical data in publicly accessible literature, this document serves as a foundational resource for researchers aiming to investigate this pigment.

This compound (PY 194) is a high-performance organic pigment belonging to the benzimidazolone class.[1] These pigments are known for their excellent stability, including good lightfastness and resistance to heat and solvents.[1] PY 194 is specifically a monoazo benzimidazolone pigment. While some sources indicate that it exhibits solid-state fluorescence, detailed quantitative data on its photophysical parameters such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime are not widely reported in scientific literature or technical data sheets.[2][3]

The following sections detail the standard methodologies for determining these crucial photophysical properties, providing a roadmap for the comprehensive evaluation of this compound.

Quantitative Photophysical Data

A summary of the typically characterized photophysical properties for a fluorescent pigment is provided in Table 1. For this compound, these values are largely unreported in the available literature and would need to be determined experimentally.

PropertySymbolValue for this compoundUnit
Absorption Maximum λabsNot Reportednm
Molar Extinction Coefficient εNot ReportedM-1cm-1
Emission Maximum λemNot Reportednm
Stokes Shift ΔνNot Reportedcm-1 or nm
Fluorescence Quantum Yield ΦfNot Reported-
Fluorescence Lifetime τfNot Reportedns

Experimental Protocols

A complete photophysical characterization of this compound would involve the following experimental procedures.

For solution-state measurements, this compound must be dissolved in a suitable organic solvent of spectroscopic grade. The choice of solvent is critical as it can influence the photophysical properties. A solvent in which the pigment is fully soluble and stable should be chosen. For solid-state measurements, the pigment powder can be analyzed directly or dispersed in a solid matrix like KBr or a polymer film.

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilute solutions of this compound in the chosen solvent with concentrations typically in the range of 10-6 to 10-5 M.

    • Record the absorption spectra of the solutions over a wavelength range of approximately 300 to 700 nm, using the pure solvent as a reference.

    • The wavelength at which the highest absorbance is observed is the λabs.

    • The molar extinction coefficient (ε) can be determined from the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

This method is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).

  • Procedure:

    • Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 400 to 800 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the λem.

    • The Stokes shift can then be calculated as the difference between the absorption and emission maxima.

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard, is commonly employed.

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: A standard with a known quantum yield and with absorption and emission spectra that overlap with those of this compound should be chosen. For a yellow pigment, a standard like Rhodamine 6G in ethanol (B145695) (Φf ≈ 0.95) could be suitable.

  • Procedure:

    • Prepare a series of solutions of both the this compound sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the spectrofluorometer, ensuring identical experimental settings (excitation wavelength, slit widths) for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the linear plots for the sample and standard, respectively, and ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its determination.

  • Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector, and timing electronics.

  • Procedure:

    • A dilute solution of this compound is excited with a short pulse of light at its λabs.

    • The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

    • A histogram of the number of photons versus their arrival time is constructed, which represents the fluorescence decay curve.

    • This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τf). The quality of the fit is assessed by statistical parameters like chi-squared.

Visualizations

The following diagrams illustrate the workflow for characterizing the photophysical properties of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis PY194 This compound Powder Solution Solution in Spectroscopic Grade Solvent PY194->Solution Solid Solid-State Sample (Powder/Film) PY194->Solid UVVis UV-Vis Absorption Spectroscopy Solution->UVVis Fluorescence Steady-State Fluorescence Spectroscopy Solution->Fluorescence TCSPC Time-Correlated Single Photon Counting (TCSPC) Solution->TCSPC Solid->Fluorescence Solid->TCSPC Abs_Spectrum Absorption Spectrum (λabs, ε) UVVis->Abs_Spectrum Em_Spectrum Emission Spectrum (λem, Stokes Shift) Fluorescence->Em_Spectrum QY Fluorescence Quantum Yield (Φf) Fluorescence->QY Lifetime Fluorescence Lifetime (τf) TCSPC->Lifetime

Experimental workflow for photophysical characterization.

quantum_yield_determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Sol Prepare series of PY194 solutions Absorbance Measure Absorbance at λex Sample_Sol->Absorbance Standard_Sol Prepare series of Standard solutions Standard_Sol->Absorbance Fluorescence Measure Integrated Fluorescence Intensity Absorbance->Fluorescence Plotting Plot Intensity vs. Absorbance Fluorescence->Plotting Calculation Calculate Quantum Yield (Φf) Plotting->Calculation

Workflow for relative fluorescence quantum yield determination.

References

Pigment Yellow 194 lightfastness and weather fastness data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lightfastness and weather fastness properties of Pigment Yellow 194 (C.I. 11785), a high-performance benzimidazolone organic pigment. The data herein is compiled from various technical datasheets to facilitate informed decision-making in research and development applications.

Core Properties of this compound

This compound is a brilliant, greenish-yellow pigment known for its high color strength, good heat resistance, and excellent fastness properties.[1][2] It is widely used in industrial coatings, plastics, and inks.[1][3][4]

Quantitative Fastness Data

The following tables summarize the key quantitative data regarding the lightfastness and weather fastness of this compound.

Table 1: Lightfastness and Heat Stability
PropertyRating SystemFull ToneTint ToneHeat Stability (°C)Source(s)
LightfastnessBlue Wool Scale (1-8)77-[3]
LightfastnessScale (1-8)7-8--[5]
Heat Stability---200[3]
Heat Stability---280 (min)[5]
Heat Stability (in HDPE)--Grade 5240[6]

Note: The Blue Wool Scale (ISO 105-B01) is the standard method for assessing lightfastness, where 1 represents poor fastness and 8 represents exceptional fastness.

Table 2: Weather Fastness and Chemical Resistance
PropertyRating SystemMasstone1:10 TintSource(s)
Weather FastnessDescriptiveGood-[2]
Acid Resistance (5% HCl)Scale (1-5)5-[3]
Alkali Resistance (5% NaOH)Scale (1-5)5-[3]
Solvent ResistanceDescriptiveVery Good-[2]

Note: For chemical resistance, a scale of 1-5 is often used, where 5 indicates excellent resistance.

Experimental Protocols

While specific, detailed experimental protocols are not exhaustively provided in the available literature, the industry-standard methodologies for determining these properties are well-established.

Lightfastness Testing: This is typically conducted by exposing pigmented samples to a controlled artificial light source that simulates natural sunlight. The change in color is then assessed against the Blue Wool Scale, as defined by ISO 105-B01. The exposure can be done under glass to simulate indoor conditions.

Weather Fastness Testing: This involves exposing samples to outdoor conditions or, more commonly, to accelerated weathering chambers that simulate the effects of sunlight, moisture, and temperature fluctuations. One common method is using an alkyd/melamine stoving system for testing inorganic and high-quality organic pigments. The change in color is evaluated against a gray scale (ISO 105-A02) after a set period, such as 12 months of exposure.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationships between the core properties of this compound and the typical workflow for its evaluation.

PY194 This compound Properties Inherent Properties PY194->Properties Lightfastness Lightfastness Properties->Lightfastness Weatherfastness Weather Fastness Properties->Weatherfastness HeatStability Heat Stability Properties->HeatStability ChemResistance Chemical Resistance Properties->ChemResistance Performance Performance Characteristics Application Application Suitability (e.g., Coatings, Plastics) Performance->Application Lightfastness->Performance Weatherfastness->Performance HeatStability->Performance ChemResistance->Performance

Caption: Relationship between this compound properties and application suitability.

start Pigment Sample Preparation color_measurement1 Initial Color Measurement start->color_measurement1 light_exposure Controlled Light Exposure (e.g., Xenon Arc) color_measurement2 Final Color Measurement light_exposure->color_measurement2 weather_exposure Accelerated Weathering (Light, Moisture, Temp) color_measurement3 Final Color Measurement weather_exposure->color_measurement3 color_measurement1->light_exposure color_measurement1->weather_exposure evaluation1 Lightfastness Rating (Blue Wool Scale) color_measurement2->evaluation1 evaluation2 Weather Fastness Rating (Gray Scale) color_measurement3->evaluation2

Caption: General experimental workflow for fastness testing.

References

In-Depth Technical Guide: Thermal Degradation Profile of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of C.I. Pigment Yellow 194, a high-performance benzimidazolone pigment. The information herein is curated for researchers, scientists, and professionals in drug development who may utilize this pigment in formulations where thermal stability is a critical parameter. This document details the pigment's thermal behavior, decomposition products, and standardized experimental protocols for its analysis.

Introduction to this compound

This compound (CAS No. 82199-12-0) is a monoazo benzimidazolone pigment valued for its bright greenish-yellow shade, excellent lightfastness, and good resistance to chemicals and migration.[1] Its robust performance characteristics, including very good heat fastness, make it a suitable colorant for a variety of applications, including plastics, coatings, and inks.[2] Understanding its thermal degradation profile is crucial for predicting its performance at elevated processing temperatures and ensuring the stability and safety of the final product.

Thermal Stability and Decomposition Data

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves for this compound are limited, technical data sheets and related literature provide a solid foundation for its thermal stability. The pigment is generally considered to be stable up to 200°C.[3] Some sources indicate a thermal stability of up to 290°C in high-density polyethylene (B3416737) (HDPE).[4]

The degradation of benzimidazolone pigments is known to be influenced by the specific chemical substitutions on the aromatic rings.[5][6] The thermal data presented below is a synthesis of reported values and expected behavior for a high-performance pigment of this class.

Table 1: Thermal Properties of this compound

ParameterValueAnalytical Method
Heat Stability Stable up to 200 °CIsothermal Heating
Melting Point >300°CNot specified
Decomposition Onset (Estimated) > 250 °CThermogravimetric Analysis (TGA)
Primary Decomposition Region (Estimated) 250 - 400 °CThermogravimetric Analysis (TGA)

Table 2: Anticipated Thermal Degradation Events and Products

Temperature Range (°C)% Weight Loss (Estimated)Thermal EventProbable Decomposition Products
< 150< 1%Desorption of adsorbed water and volatilesWater
250 - 40030 - 50%Major decomposition of the azo and benzimidazolone moietiesCarbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas, Aromatic and chlorinated fragments
> 40020 - 30%Secondary decomposition and charring of organic residuesCharred residue, various gaseous byproducts

Note: The decomposition products listed are based on general knowledge of the thermal degradation of similar organic pigments and may be released under fire conditions.[7]

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal degradation profile of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • The temperature program is set to ramp from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small sample of this compound (2-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • The temperature program is set to ramp from ambient temperature (e.g., 25°C) to a final temperature of 400°C at a constant heating rate of 10°C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed for endothermic (melting, evaporation) and exothermic (crystallization, decomposition) peaks. The peak onset, peak maximum, and the enthalpy (area under the peak) of these transitions are determined.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound, integrating TGA and DSC with further analytical techniques for a more detailed characterization of its degradation products.

Thermal_Degradation_Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data EGA Evolved Gas Analysis (EGA) TGA->EGA Coupling DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomposition_Profile Thermal Stability & Decomposition Profile TGA_Data->Decomposition_Profile Thermal_Transitions Melting, Crystallization, Decomposition Events DSC_Data->Thermal_Transitions Final_Report Comprehensive Thermal Degradation Report Decomposition_Profile->Final_Report Thermal_Transitions->Final_Report FTIR FTIR Spectroscopy EGA->FTIR GCMS Pyrolysis-GC/MS EGA->GCMS or Gas_Products Identification of Gaseous Decomposition Products FTIR->Gas_Products Fragment_ID Identification of Volatile & Semi-Volatile Fragments GCMS->Fragment_ID Gas_Products->Final_Report Fragment_ID->Final_Report

Caption: Experimental workflow for the thermal analysis of this compound.

Concluding Remarks

This compound exhibits good to excellent thermal stability, making it suitable for applications involving elevated processing temperatures. However, for sensitive applications, particularly in the pharmaceutical and drug development sectors, a thorough understanding of its degradation profile is paramount. The experimental protocols outlined in this guide provide a robust framework for generating detailed and reliable data on the thermal decomposition of this pigment. By employing techniques such as TGA and DSC, and potentially coupling them with evolved gas analysis methods like FTIR or Py-GC/MS, researchers can gain a comprehensive understanding of the thermal behavior and decomposition products of this compound, ensuring its safe and effective use in their formulations.

References

Methodological & Application

Dispersion of Pigment Yellow 194 in PVC and Polyolefins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dispersion of Pigment Yellow 194 in Polyvinyl Chloride (PVC) and polyolefin resins. The information is intended to guide researchers and scientists in achieving optimal dispersion and performance of this high-performance benzimidazolone pigment in various polymer matrices.

Application Notes

This compound is a greenish-shade yellow pigment known for its excellent heat stability, lightfastness, and resistance to migration, making it a suitable colorant for a wide range of plastic applications.

Key Performance Characteristics
  • High Thermal Stability: this compound can withstand processing temperatures typically encountered in the extrusion and injection molding of PVC and polyolefins.

  • Excellent Lightfastness: It offers very good resistance to fading or color change upon exposure to light, making it suitable for articles with a long service life.

  • Good Migration Resistance: This pigment shows minimal tendency to migrate from the plastic matrix, which is crucial for applications in contact with other materials.

  • Chemical Resistance: It exhibits good resistance to acids and alkalis.

Applications in PVC

In PVC, this compound is utilized in both rigid and flexible formulations. Its high heat stability is advantageous for extrusion of profiles and calendering of films. Its resistance to migration is a key benefit in plasticized PVC applications to prevent blooming or bleeding of the colorant.

Typical PVC Applications:

  • Window profiles

  • Pipes (B44673) and fittings

  • Siding and cladding

  • Flexible films and sheets

  • Wire and cable insulation

Applications in Polyolefins

For polyolefins such as High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP), this compound is favored for its high heat resistance and good dispersibility. It is commonly used in the form of a masterbatch to ensure uniform coloration in the final product.

Typical Polyolefin Applications:

  • Injection molded containers and closures

  • Blown films for packaging

  • Extruded pipes and conduits

  • Automotive components

  • Consumer goods

Quantitative Data

The following tables summarize the typical performance data for this compound. It is important to note that values can vary depending on the specific grade of the pigment, the polymer system, and the testing methodology.

Table 1: General Properties of this compound

PropertyValue
Chemical ClassBenzimidazolone
C.I. NameThis compound
C.I. Number11785
CAS Number82199-12-0
Density1.4 - 1.6 g/cm³
Oil Absorption40 - 60 g/100g
Heat Stability (in HDPE)280 - 300°C

Table 2: Fastness Properties of this compound

PropertyRating (Scale 1-5, 5=Excellent)Rating (Scale 1-8, 8=Excellent)
Lightfastness
- Full Shade (HDPE)7 - 8
- Tint Shade (HDPE)7
Migration Resistance
- Plasticized PVC5
Chemical Resistance
- Acid Resistance (5% HCl)5
- Alkali Resistance (5% NaOH)5

Experimental Protocols

Optimal dispersion of this compound is critical to achieving the desired color strength, gloss, and physical properties of the final plastic article. The use of a masterbatch is the recommended method for incorporating the pigment into the polymer.

Protocol 1: Preparation of a this compound Masterbatch in Polyolefins

This protocol outlines the preparation of a concentrated masterbatch of this compound in a polyolefin carrier resin using a twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Polyolefin carrier resin (e.g., LLDPE, LDPE, or PP) with a suitable melt flow index

  • Dispersing agent (e.g., zinc stearate (B1226849) or a suitable wax), optional

  • Twin-screw co-rotating extruder

  • Gravimetric feeders

  • Strand pelletizer or underwater pelletizer

  • Hot air oven for drying

Procedure:

  • Pre-Drying: Dry the polymer resin and pigment powder in a hot air oven to remove any residual moisture. Typical drying conditions are 80-90°C for 2-4 hours.

  • Premixing: Dry blend the this compound powder (e.g., 20-40% by weight), carrier resin (60-80%), and any dispersing aids (0.5-2%) in a high-speed mixer for 5-10 minutes to ensure a homogenous pre-mix.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for LLDPE would be:

      • Feed Zone: 140-160°C

      • Melting Zones: 160-180°C

      • Mixing Zones: 170-190°C

      • Die Zone: 180-200°C

    • Set the screw speed to a moderate level (e.g., 200-400 rpm) to ensure adequate shear for dispersion without excessive degradation.

    • Feed the pre-mixed material into the extruder using a gravimetric feeder at a consistent rate.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce masterbatch pellets.

  • Quality Control: Evaluate the masterbatch for color strength, dispersion quality (e.g., filter pressure value test), and pellet consistency.

Protocol 2: Dispersion of this compound in a Rigid PVC Dry Blend for Extrusion

This protocol describes the incorporation of this compound into a rigid PVC dry blend for profile extrusion.

Materials and Equipment:

  • PVC resin (K-value suitable for rigid extrusion)

  • This compound powder

  • Heat stabilizers (e.g., tin or mixed metal stabilizers)

  • Lubricants (internal and external)

  • Processing aids

  • Fillers (e.g., calcium carbonate), if required

  • High-speed heater-cooler mixer

  • Twin-screw or single-screw extruder for rigid PVC

Procedure:

  • Dry Blend Preparation:

    • Charge the PVC resin and heat stabilizers into the high-speed heater mixer.

    • Start the mixer and heat the batch to approximately 80-90°C.

    • Add the this compound, lubricants, processing aids, and fillers sequentially while mixing.

    • Continue mixing until the temperature reaches 110-120°C to ensure good absorption of all additives.

    • Discharge the hot blend into the cooler mixer and cool it down to below 40°C.

  • Extrusion:

    • Set the temperature profile of the extruder suitable for rigid PVC. A typical profile for a twin-screw extruder might be:

      • Barrel Zones: 160-180°C

      • Die Zone: 180-195°C

    • Feed the cooled PVC dry blend into the extruder.

    • Adjust the screw speed and take-off speed to achieve the desired profile dimensions and surface finish.

Protocol 3: Evaluation of Pigment Dispersion

Filter Pressure Value (FPV) Test (for Masterbatch): This test is used to assess the dispersion quality of a masterbatch by measuring the pressure increase behind a fine screen filter as the molten polymer containing the masterbatch is extruded through it. A lower FPV indicates better dispersion.

Procedure:

  • Prepare a test compound by letting down the masterbatch with the natural polymer to a specific pigment concentration (e.g., 1%).

  • Extrude the compound through a laboratory single-screw extruder equipped with a filter test unit.

  • Record the pressure increase over time. The FPV is typically reported in bar/g of pigment.

Film Test: Visual assessment of a thin film produced from the colored polymer can reveal the presence of undispersed pigment particles (specks).

Procedure:

  • Produce a thin film (e.g., 50-100 microns) by blown film extrusion or casting.

  • Visually inspect the film against a light source for specks and streaks.

Visualizations

Experimental_Workflow_Masterbatch_Preparation cluster_prep Preparation cluster_process Processing cluster_qc Quality Control predrying Pre-Drying (Resin & Pigment) premixing Premixing (High-Speed Mixer) predrying->premixing extrusion Twin-Screw Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing qc Masterbatch Evaluation (Color, Dispersion) pelletizing->qc

Caption: Workflow for this compound Masterbatch Preparation.

Dispersion_Evaluation_Logic cluster_methods Dispersion Evaluation Methods cluster_results Results Interpretation start Colored Polymer Sample fpv Filter Pressure Value (FPV) Test start->fpv film_test Visual Film Test start->film_test microscopy Microscopy Analysis start->microscopy fpv_result Low FPV = Good Dispersion fpv->fpv_result film_result No Specks = Good Dispersion film_test->film_result microscopy_result Uniform Particle Distribution microscopy->microscopy_result

Caption: Logic Diagram for Evaluating Pigment Dispersion.

Application Notes and Protocols for Pigment Yellow 194 in Lead-Free Industrial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pigment Yellow 194, a high-performance benzimidazolone organic pigment, as a viable and cost-effective alternative to lead-based pigments in industrial coating formulations.

This compound offers a brilliant, medium yellow shade with excellent durability and resistance properties, making it a suitable choice for a wide range of lead-free coating applications.[1][2] Its adoption supports compliance with increasing environmental and safety regulations, such as RoHS and REACH, by eliminating toxic heavy metals like lead.[3]

Key Properties and Advantages

This compound exhibits a range of desirable characteristics for industrial coatings:

  • Excellent Lightfastness and Weatherability: Ensures long-term color retention and durability in exterior applications.[1][4]

  • High Heat Stability: Suitable for baking enamels and powder coatings that require high-temperature curing.[4]

  • Good Chemical Resistance: Offers robust resistance to acids, alkalis, and various solvents, ensuring the integrity of the coating in harsh chemical environments.[1][4][5]

  • High Hiding Power: Provides good opacity, contributing to efficient and cost-effective coating formulations.[1]

  • Cost-Effective Lead Chrome Alternative: Presents a financially viable option for replacing lead chromate (B82759) pigments without compromising on performance.[4]

Technical Data Summary

The following tables summarize the key technical specifications for this compound, compiled from various industry sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical ClassBenzimidazolone[4][6]
Colour Index NameThis compound[2][6]
Colour Index Number11785[6]
CAS Number82199-12-0[2][6]
Molecular FormulaC₁₈H₁₇N₅O₄[2]
Specific Gravity1.5 g/cm³[6]
Oil Absorption54 g/100g [6]

Table 2: Resistance and Fastness Properties of this compound

PropertyRating
Chemical Resistance
Acid Resistance (5% HCl)Excellent[5]
Alkali Resistance (5% NaOH)Excellent[5]
Solvent Resistance
XyleneGood[5]
EthanolGood[5]
Ethyl AcetateGood[5]
White SpiritGood[5]
Fastness Properties
Lightfastness (Full Tone)Excellent[5]
Lightfastness (Tint Tone)Good[5]
Weatherfastness (Masstone)Excellent[4]
Weatherfastness (Tint)Poor[4]

Recommended Applications

This compound is highly recommended for a variety of lead-free industrial coating applications:

  • Industrial OEM Coatings: Including machinery and equipment finishes.[4][7]

  • Powder Coatings: Due to its excellent heat stability.[1][7]

  • Baking Enamels: Suitable for high-temperature cure cycles.[1]

  • Automotive Coatings: Recommended for various automotive applications.[8]

  • Architectural Coatings: Both solvent-based and water-based formulations.[7]

Experimental Protocol: Preparation of a Lead-Free Industrial Coating

This protocol outlines the steps for incorporating this compound into a model solvent-based, lead-free industrial enamel.

Objective: To prepare a stable and well-dispersed this compound formulation and evaluate its basic film properties.

Materials and Equipment:

  • This compound

  • Alkyd or Acrylic Resin (as binder)

  • Appropriate Solvent Blend (e.g., Xylene, Mineral Spirits)

  • Wetting and Dispersing Agent

  • High-Speed Disperser (Dissolver)

  • Bead Mill (optional, for finer dispersion)

  • Viscometer

  • Applicator for film drawdown

  • Substrate panels (e.g., steel)

Procedure:

  • Mill Base Preparation:

    • In a suitable mixing vessel, combine the solvent blend and the wetting and dispersing agent.

    • Begin agitation with the high-speed disperser at a low speed.

    • Gradually add the alkyd or acrylic resin and mix until fully dissolved.

  • Pigment Incorporation:

    • Slowly add the pre-weighed this compound to the vortex of the mixing resin solution.[9]

    • Increase the speed of the disperser to ensure proper wetting of the pigment particles. The goal is to displace air from the pigment agglomerates.[10]

  • Dispersion:

    • Continue mixing at high speed for 20-30 minutes to break down pigment agglomerates.[9] The temperature of the mill base should be monitored and controlled.

    • For optimal dispersion and color development, the mill base can be passed through a bead mill.[11]

  • Let-Down:

    • Reduce the agitator speed and add the remaining portion of the resin and solvent (the "let-down").

    • Mix at a lower speed until the batch is uniform.

  • Quality Control:

    • Measure the viscosity of the final coating and adjust with solvent if necessary.

    • Assess the fineness of grind using a Hegman gauge.

    • Apply the coating to a substrate panel using a drawdown bar to create a film of uniform thickness.

    • Allow the film to cure according to the resin manufacturer's recommendations.

  • Evaluation:

    • Visually assess the color, gloss, and hiding power of the cured film.

    • Perform standard tests for adhesion, flexibility, and hardness.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for formulating and evaluating an industrial coating with this compound.

G Formulation 1. Formulation Design (Select Resin, Solvents, Additives) Millbase 2. Mill Base Preparation (Mix Resin, Solvent, Dispersant) Formulation->Millbase Pigment 3. Pigment Addition (Incorporate this compound) Millbase->Pigment Dispersion 4. High-Speed Dispersion (Mechanical breakdown of agglomerates) Pigment->Dispersion Letdown 5. Let-Down (Add remaining resin and solvent) Dispersion->Letdown QC 6. Quality Control (Viscosity, Fineness of Grind) Letdown->QC Application 7. Film Application (Drawdown on substrate) QC->Application Curing 8. Curing (Air dry or bake) Application->Curing Evaluation 9. Performance Evaluation (Color, Adhesion, Resistance) Curing->Evaluation

Workflow for Coating Formulation and Evaluation.

This structured approach ensures the systematic development and testing of lead-free industrial coatings incorporating this compound, facilitating the transition to safer and more environmentally friendly coating technologies.

References

Application Notes: High-Performance Printing Inks with Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating high-performance printing inks using Pigment Yellow 194. This document outlines the key properties of the pigment, provides starting formulations for various ink systems, and details the experimental protocols for preparation and performance evaluation.

Introduction to this compound

This compound (PY 194), a benzimidazolone organic pigment, is a high-performance colorant known for its excellent lightfastness, heat stability, and chemical resistance.[1] Its bright, greenish-yellow shade and high color strength make it a suitable candidate for a variety of demanding printing ink applications, including offset, flexographic, and gravure printing.[1][2]

Key Properties of this compound:

  • Chemical Class: Benzimidazolone[1][3]

  • C.I. Name: this compound

  • C.I. Number: 11785[1]

  • CAS Number: 82199-12-0[1]

  • Molecular Formula: C18H17N5O4[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for successful ink formulation. These properties influence the pigment's dispersion, stability, and the final performance of the printing ink.

PropertyValueTest Method
Physical Properties
Specific Gravity (g/cm³)1.5ASTM D153
Oil Absorption ( g/100g )54ASTM D281
pH6-8ASTM D1208
Moisture Content (%)< 1.0ASTM D280
Resistance Properties (Scale 1-5, 5=Excellent)
Xylene3ISO 2836
Ethanol4ISO 2836
Ethyl Acetate3ISO 2836
MEK3ISO 2836
White Spirit4ISO 2836
5% HCl5ISO 2836
5% NaOH5ISO 2836
Fastness Properties (Scale 1-8, 8=Excellent)
Lightfastness (Full Tone)7ISO 12040
Lightfastness (Tint Tone)7ISO 12040
Heat Stability (°C)200ISO 787-21

Data compiled from multiple sources.[1]

Starting Formulations for High-Performance Printing Inks

The following are starting point formulations for different types of printing inks using this compound. These formulations can be optimized based on specific substrate requirements and printing press conditions.

Solvent-Based Gravure Ink

Gravure inks require low viscosity for efficient transfer from the engraved cells of the cylinder to the substrate.

ComponentFunctionPercentage by Weight (%)
This compoundColorant10 - 15
Nitrocellulose ResinBinder15 - 20
Polyurethane ResinCo-binder, Adhesion Promoter5 - 10
Ethyl AcetateSolvent30 - 40
Isopropyl AlcoholCo-solvent15 - 20
Plasticizer (e.g., DOP)Flexibility2 - 5
Wax (e.g., PE wax)Slip and Rub Resistance1 - 3
Dispersing AgentPigment Wetting and Stabilization1 - 2
Water-Based Flexographic Ink

Water-based flexo inks are gaining prominence due to their low VOC content and ease of cleanup.

ComponentFunctionPercentage by Weight (%)
This compoundColorant12 - 18
Acrylic Resin EmulsionBinder35 - 45
Styrene-Acrylic CopolymerCo-binder, Gloss5 - 10
WaterSolvent20 - 30
Propylene GlycolCo-solvent, Humectant5 - 10
DefoamerFoam Control0.1 - 0.5
Dispersing AgentPigment Wetting and Stabilization1 - 3
pH Adjuster (e.g., Ammonia)pH Control (8.5-9.5)As needed
Offset (Sheetfed) Ink

Offset inks are paste-like and require a balance of oil and water resistance.

ComponentFunctionPercentage by Weight (%)
This compoundColorant15 - 25
Rosin-Modified Phenolic ResinBinder25 - 35
Alkyd ResinCo-binder, Drying10 - 15
Linseed Oil / Soybean OilVehicle15 - 25
Mineral Oil (High Boiling)Solvent / Viscosity Reducer5 - 10
Cobalt and Manganese DriersOxidative Drying Catalysts1 - 2
Polyethylene WaxRub Resistance2 - 4
AntioxidantPrevents premature drying on press0.5 - 1

Experimental Protocols

Ink Preparation: A General Protocol

The following workflow outlines the general steps for preparing a printing ink.

Ink_Preparation_Workflow cluster_premix Premixing Stage cluster_dispersion Dispersion Stage cluster_letdown Let-down Stage cluster_qc Quality Control premix_pigment Weigh this compound high_speed_mixing High-Speed Mixing (15-20 min) premix_pigment->high_speed_mixing premix_resin Weigh Resin/Binder premix_resin->high_speed_mixing premix_solvent Weigh Solvent premix_solvent->high_speed_mixing premix_additives Weigh Additives (Dispersant) premix_additives->high_speed_mixing milling Milling (e.g., Bead Mill) high_speed_mixing->milling add_vehicle Add Remaining Vehicle/Solvent milling->add_vehicle add_final_additives Add Final Additives (Wax, Driers) add_vehicle->add_final_additives final_mixing Final Mixing (Low Shear) add_final_additives->final_mixing testing Performance Testing final_mixing->testing

Caption: General workflow for printing ink preparation.

Detailed Methodology:

  • Premixing:

    • Accurately weigh this compound, the primary resin/binder, a portion of the solvent, and the dispersing agent.

    • Combine these components in a suitable vessel.

  • Dispersion:

    • Subject the premix to high-speed dispersion for 15-20 minutes to wet out the pigment particles.

    • Transfer the mixture to a bead mill or a three-roll mill for fine grinding until the desired particle size and dispersion quality are achieved. The fineness of grind should be checked periodically using a Hegman gauge.

  • Let-down:

    • In a separate vessel, combine the remaining vehicle and/or solvent.

    • Slowly add the pigment dispersion from the milling stage to the let-down vehicle under low-shear mixing.

    • Incorporate any final additives such as waxes, driers, or defoamers and continue mixing until the ink is homogeneous.

  • Quality Control:

    • Allow the ink to equilibrate to room temperature.

    • Conduct a series of quality control tests as outlined in the following section.

Performance Evaluation Protocols

The following protocols are essential for characterizing the performance of the formulated printing inks.

Ink_Performance_Evaluation cluster_physical Physical Properties cluster_optical Optical Properties cluster_print Print Performance ink_sample Final Ink Sample viscosity Viscosity Measurement ink_sample->viscosity tack Tack Measurement ink_sample->tack fineness Fineness of Grind ink_sample->fineness drawdown Drawdown & Print Trial ink_sample->drawdown color_strength Color Strength & Shade gloss Gloss Measurement transparency Transparency/Opacity drawdown->color_strength drawdown->gloss drawdown->transparency adhesion Adhesion Test drawdown->adhesion rub_resistance Rub Resistance Test drawdown->rub_resistance drying_time Drying Time drawdown->drying_time

Caption: Workflow for evaluating printing ink performance.

Detailed Methodologies:

  • Viscosity Measurement:

    • Apparatus: Brookfield viscometer, cone and plate viscometer, or a flow cup (e.g., Zahn or Ford cup) depending on the ink type.

    • Procedure: Allow the ink to reach a constant temperature (typically 25°C). Measure the viscosity according to the instrument's operating instructions. For paste inks, a rotational viscometer is appropriate, while flow cups are suitable for liquid inks like gravure and flexo.

  • Tack Measurement:

    • Apparatus: Inkometer or Tack-o-scope.

    • Procedure: This test is primarily for offset inks. A specified amount of ink is placed on the instrument's rollers, which rotate at a set speed. The force required to split the ink film is measured as tack.

  • Fineness of Grind:

    • Apparatus: Hegman gauge.

    • Procedure: Place a small amount of ink at the deep end of the gauge's channel and draw it down with a scraper. The point at which a significant number of pigment particles are visible in a continuous line indicates the fineness of grind.

  • Color Strength and Shade Evaluation:

    • Apparatus: Spectrophotometer and a standard drawdown apparatus.

    • Procedure: Prepare a drawdown of the ink on a standard substrate alongside a reference standard. Measure the colorimetric properties (Lab* values) using a spectrophotometer. The color strength can be determined by comparing the K/S value with the standard.

  • Gloss Measurement:

    • Apparatus: Glossmeter (e.g., at 60° or 20°).

    • Procedure: Prepare a uniform print or drawdown on a non-porous substrate. After the ink is fully dried, measure the gloss at the specified angle.

  • Adhesion Test:

    • Apparatus: Pressure-sensitive adhesive tape (e.g., Scotch® 610).

    • Procedure: Apply the tape firmly to a dried print. Rub the tape to ensure good contact and then rapidly pull it off at a 180° angle. The amount of ink removed is assessed visually.

  • Rub Resistance Test:

    • Apparatus: Sutherland rub tester or a similar device.

    • Procedure: A printed sample is placed in the tester and rubbed against a clean receptor sheet under a specified load for a set number of cycles. The degree of ink transfer to the receptor sheet and the damage to the print are evaluated.

  • Drying Time:

    • Procedure: A print is made on the intended substrate. The drying time can be assessed at intervals by gently touching the surface with a finger or by placing a piece of paper on top with a weight and observing for any ink transfer. For oxidative drying inks, a print recorder can be used to track the drying process over time.

Conclusion

This compound is a versatile and high-performance pigment suitable for a wide range of printing ink applications. The provided starting formulations and experimental protocols offer a solid foundation for researchers and formulators to develop high-quality printing inks tailored to their specific needs. Further optimization of these formulations will likely be necessary to achieve the desired balance of properties for a given application. It is always recommended to conduct thorough testing of the final ink formulation on the intended substrate and printing press.

References

Application Notes: Pigment Yellow 194 in Powder Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 194 is a benzimidazolone organic pigment that offers a bright, medium to greenish shade of yellow.[1][2][3] It is widely utilized in the coatings industry, particularly in powder coatings, due to its excellent performance characteristics.[1][2][4][5] This pigment is recognized for its high color strength, good heat stability, and excellent light and weathering fastness, making it a suitable and cost-effective alternative to lead-chromate pigments.[3] These attributes make it a preferred choice for a variety of industrial and decorative powder coating applications.[2][6]

Key Performance Characteristics

This compound exhibits a range of desirable properties for powder coating formulations:

  • High Tinting Strength and Opacity: It provides strong, vibrant color even at low concentrations, which contributes to its cost-effectiveness.[3]

  • Excellent Heat Stability: This pigment can withstand the high temperatures involved in the powder coating extrusion and curing processes without significant color change.[3][4][5] Technical data indicates stability up to 200-280°C.[5][7][8][9]

  • Superior Light and Weather Fastness: this compound demonstrates outstanding resistance to fading and degradation upon exposure to UV light and environmental conditions, making it suitable for exterior applications.[1][10][11] Lightfastness is typically rated on a scale of 1-8, with this compound achieving a rating of 7-8.[5][7][8][9]

  • Good Chemical Resistance: It shows good resistance to acids, alkalis, and various solvents, ensuring the durability of the final coating.[1][3]

  • Good Dispersibility: This pigment disperses well within the powder coating matrix, which is crucial for achieving a uniform color and smooth finish.[4][5]

Applications in Powder Coatings

The robust performance profile of this compound makes it suitable for a wide array of powder coating applications, including:

  • General Industrial Coatings: Its durability and chemical resistance make it ideal for coating machinery, equipment, and other industrial components.[2]

  • Automotive Coatings: It can be used in various automotive applications due to its good weathering and heat resistance.[2][6]

  • Architectural Coatings: Its excellent lightfastness makes it a reliable choice for exterior architectural elements.[10]

  • Decorative Coatings: The bright, clean shade of this compound is well-suited for decorative applications on various substrates.[2]

Quantitative Data Summary

The following tables summarize the key quantitative performance data for this compound based on typical technical data sheets.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical ClassBenzimidazolone[1][3][7]
C.I. NameThis compound[7]
C.I. Number11785[7][10]
CAS Number82199-12-0[4][5][7][8][9]
Density1.43 - 1.5 g/cm³[7][8][9]
Oil Absorption40 - 98 g/100g [5][7][8][9]

Table 2: Performance and Fastness Properties

PropertyRating/ValueTest ConditionsSource(s)
Heat Stability200 - 280 °CVaries by manufacturer[5][7][8][9]
Light Fastness (Full Tone)7 - 8 (on a scale of 1-8)ISO 105-B02[5][7][8][9]
Light Fastness (Tint Tone)7 (on a scale of 1-8)ISO 105-B02[7]
Acid Resistance5 (on a scale of 1-5)5% HCl[5][7][8][9]
Alkali Resistance4 - 5 (on a scale of 1-5)5% NaOH[5][7][8][9]
Water Resistance5 (on a scale of 1-5)-[5]
Xylene Resistance3 (on a scale of 1-5)-[7]
Ethanol Resistance4 (on a scale of 1-5)-[7]
Ethyl Acetate Resistance3 (on a scale of 1-5)-[7]
MEK Resistance3 (on a scale of 1-5)-[7]
White Spirit Resistance4 (on a scale of 1-5)-[7]

Experimental Protocols

Detailed methodologies for key performance evaluations of this compound in powder coatings are provided below.

1. Protocol for Heat Stability Assessment

  • Objective: To determine the maximum temperature at which this compound remains color-stable in a specific powder coating formulation.

  • Materials:

    • This compound

    • Base powder coating resin (e.g., Polyester-TGIC, Polyester-HAA, Epoxy-Polyester)

    • Extruder

    • Grinder/Miller

    • Sieving equipment

    • Electrostatic spray gun and application booth

    • Curing oven

    • Spectrocolorimeter

    • Standard testing panels (e.g., steel, aluminum)

  • Procedure:

    • Prepare a masterbatch of the powder coating formulation including the resin, additives, and a defined concentration of this compound (e.g., 1.0% by weight).

    • Homogenize the raw materials in a high-speed mixer.

    • Extrude the mixture at a temperature appropriate for the resin system (e.g., 100-120°C).

    • Chip and grind the extrudate into a fine powder.

    • Sieve the powder to the desired particle size distribution (e.g., 20-100 µm).

    • Apply the powder coating onto a series of test panels using an electrostatic spray gun to a consistent film thickness (e.g., 60-80 µm).

    • Cure the coated panels in a laboratory oven at a range of temperatures (e.g., 180°C, 200°C, 220°C, 240°C) for a specified duration (e.g., 10 minutes).

    • After cooling, measure the color of each panel using a spectrocolorimeter (CIELAB Lab* values).

    • Calculate the color difference (ΔE*) between the panels cured at higher temperatures and a control panel cured at the standard temperature (e.g., 180°C).

    • The heat stability is defined as the highest temperature at which the ΔE* value remains below a predefined threshold (e.g., ΔE* < 1.0).

2. Protocol for Lightfastness and Weathering Resistance Evaluation

  • Objective: To assess the resistance of a powder coating containing this compound to color change and degradation upon exposure to simulated sunlight and weathering conditions.

  • Materials:

    • Coated test panels prepared as described in the heat stability protocol.

    • Accelerated weathering apparatus (e.g., Xenon arc or QUV chamber).

    • Spectrocolorimeter.

    • Gloss meter.

  • Procedure:

    • Prepare a set of coated panels with the powder coating formulation containing this compound.

    • Measure the initial color (CIELAB Lab*) and gloss of the panels.

    • Place the panels in the accelerated weathering apparatus.

      • Xenon Arc Test (ASTM G155): Simulates the full spectrum of sunlight. Expose panels for a specified duration (e.g., 1000, 2000 hours).

      • QUV Test (ASTM G154): Simulates the effects of UV radiation and moisture. Alternate between UV exposure and condensation cycles.

    • At regular intervals (e.g., every 250 hours), remove the panels and measure their color and gloss.

    • Calculate the color change (ΔE*) and the percentage of gloss retention compared to the initial measurements.

    • The lightfastness is typically rated on the Blue Wool Scale (1-8), where a higher number indicates better fastness. This can be correlated from the ΔE* data after a specific exposure time.

3. Protocol for Chemical Resistance Testing

  • Objective: To evaluate the resistance of the cured powder coating film to various chemicals.

  • Materials:

    • Cured powder coating panels.

    • A range of test chemicals (e.g., 5% HCl, 5% NaOH, Xylene, MEK).

    • Cotton balls or cloths.

    • Watch glasses to cover the test area.

  • Procedure:

    • Place a small cotton ball saturated with the test chemical onto the surface of the cured coating.

    • Cover the cotton ball with a watch glass to prevent evaporation.

    • Allow the chemical to be in contact with the coating for a specified period (e.g., 24 hours).

    • Remove the watch glass and cotton ball, and gently wipe the area clean.

    • Visually inspect the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion.

    • Rate the resistance on a scale of 1-5, where 5 indicates no effect and 1 indicates severe degradation.

Visualizations

Powder_Coating_Manufacturing_Process cluster_0 Raw Material Preparation cluster_1 Manufacturing cluster_2 Application and Curing Resin Resin Pre-mixing Pre-mixing Resin->Pre-mixing Pigment_Yellow_194 Pigment_Yellow_194 Pigment_Yellow_194->Pre-mixing Additives Additives Additives->Pre-mixing Filler Filler Filler->Pre-mixing Extrusion Extrusion Pre-mixing->Extrusion Homogenization Cooling_and_Chipping Cooling_and_Chipping Extrusion->Cooling_and_Chipping Melting & Mixing Milling_and_Sieving Milling_and_Sieving Cooling_and_Chipping->Milling_and_Sieving Solidification Powder_Coating_Product Powder_Coating_Product Milling_and_Sieving->Powder_Coating_Product Particle Size Control Electrostatic_Application Electrostatic_Application Powder_Coating_Product->Electrostatic_Application Curing Curing Electrostatic_Application->Curing Film Formation Final_Coated_Product Final_Coated_Product Curing->Final_Coated_Product Cross-linking

Caption: Workflow for Powder Coating Manufacturing with this compound.

Pigment_Selection_Workflow Start Start Application_Requirements Define Application Requirements Start->Application_Requirements Exterior_Use Exterior or Interior Use? Application_Requirements->Exterior_Use High_Heat_Resistance High Heat Resistance Required? Exterior_Use->High_Heat_Resistance Exterior Exterior_Use->High_Heat_Resistance Interior Chemical_Exposure Significant Chemical Exposure? High_Heat_Resistance->Chemical_Exposure Yes High_Heat_Resistance->Chemical_Exposure No Select_PY194 Consider this compound Chemical_Exposure->Select_PY194 Yes Chemical_Exposure->Select_PY194 No Lab_Testing Perform Laboratory Testing (Heat, Light, Chemical) Select_PY194->Lab_Testing Alternative_Pigment Evaluate Alternative Pigments Alternative_Pigment->Lab_Testing Lab_Testing->Alternative_Pigment Fail Final_Selection Final_Selection Lab_Testing->Final_Selection Pass

Caption: Decision Workflow for Selecting this compound.

References

Application Note: Analytical Techniques for Purity Assessment of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 194 (C.I. 11785) is a high-performance benzimidazolone pigment prized for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2] Its chemical formula is C₁₈H₁₇N₅O₄, and its CAS number is 82199-12-0.[3][4] These properties make it a preferred choice in demanding applications such as industrial coatings, plastics, and high-quality printing inks.[5][6] The manufacturing process typically involves the diazotization of o-anisidine (B45086) and its subsequent coupling with 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[1]

Given its use in sensitive applications, rigorous purity assessment is critical to ensure product quality, consistency, and safety. Impurities, which can include unreacted starting materials, by-products from side reactions, or isomers, can affect the pigment's coloristic properties, thermal stability, and toxicological profile. This document outlines detailed analytical methods for the comprehensive purity assessment of this compound.

Quantitative Data Summary

The purity of this compound is determined by a combination of assays for the main component and limits for impurities. The following table summarizes typical quality control parameters.

ParameterSpecificationTypical ValueAnalytical Technique(s)
Assay (Purity) > 98.0%98.5 - 99.5%HPLC, UV-Vis Spectroscopy
Moisture Content ≤ 1.0%< 0.5%Thermogravimetric Analysis (TGA), Karl Fischer Titration
Water-Soluble Matter ≤ 1.5%< 1.0%Gravimetric Analysis
Heat Stability Stable up to 200°CStable up to 200°CThermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Residual Solvents Varies by solvent< 0.1%Gas Chromatography-Mass Spectrometry (GC-MS)
Aromatic Amines < 500 ppm< 100 ppmGas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is a primary technique for determining the purity of this compound and quantifying related substance impurities. A well-developed HPLC method can separate the main pigment from structurally similar impurities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C8 column can also be used for benzimidazolone pigments.[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 428 nm and 500 nm for comprehensive impurity detection.[8]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a minimal amount of N,N-Dimethylformamide (DMF) and dilute to volume with acetonitrile.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the this compound sample.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the assay percentage using the peak area of the main component in the sample and standard chromatograms.

    • Quantify impurities using their relative peak areas (area normalization) or against a qualified reference standard if available.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Pigment dissolve Dissolve in DMF/Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA/UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Assay & Impurities integrate->calculate report report calculate->report Generate Report

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials like o-anisidine and other aromatic amines which are potential process-related impurities and are regulated in many applications.[9][10]

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector. A headspace autosampler is recommended for residual solvent analysis.

  • Chromatographic Conditions:

    • Column: Rxi-35Sil MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.[9]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp 1: 12°C/min to 210°C.

      • Ramp 2: 15°C/min to 230°C, hold for 4 minutes.

      • Ramp 3: 40°C/min to 300°C, hold for 5 minutes.

    • Inlet Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification of target impurities.

  • Sample Preparation (for Aromatic Amines):

    • Accurately weigh approximately 100 mg of the pigment into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., toluene (B28343) or chlorobenzene).

    • Add an appropriate internal standard.

    • Sonicate for 15 minutes to extract impurities.

    • Centrifuge and transfer the supernatant to a GC vial.

  • Analysis and Calculation:

    • Inject the prepared sample.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify target impurities by creating a calibration curve using certified reference standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Pigment extract Solvent Extraction (Toluene) weigh->extract spike Add Internal Standard extract->spike centrifuge Centrifuge & Collect Supernatant spike->centrifuge inject Inject into GC-MS centrifuge->inject separate Separation on GC Column inject->separate detect MS Detection (Scan/SIM) separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify vs. Standards identify->quantify report report quantify->report Generate Report

GC-MS Workflow for Impurity Profiling.

UV-Visible Spectroscopy for Quantification

UV-Visible spectroscopy is a rapid and straightforward method for the quantitative determination of this compound content, particularly for quality control purposes where a full impurity profile is not required.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.

  • Measurement Parameters:

    • Solvent/Blank: N,N-Dimethylformamide (DMF).

    • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 800 nm to 350 nm. The expected λmax is in the range of 440-460 nm.[11]

    • Cuvette: 1 cm path length quartz cuvette.

  • Sample Preparation:

    • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with DMF.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock standard solution with DMF.

    • Sample Solution: Prepare a sample solution with a theoretical concentration within the calibration range using the same procedure.

  • Analysis and Calculation:

    • Measure the absorbance of the blank, calibration standards, and sample solution at the predetermined λmax.

    • Generate a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Calculate the concentration of this compound in the sample solution from the calibration curve and determine the purity of the original sample.

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_cal Prepare Calibration Curve Standards prep_stock->prep_cal measure_abs Measure Absorbance of Standards & Sample prep_cal->measure_abs scan_lambda Determine λmax scan_lambda->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Sample Concentration & Purity plot_curve->calc_conc report report calc_conc->report Generate Report

UV-Vis Spectroscopic Quantification Workflow.

Thermal Analysis (TGA/DSC)

Thermal analysis provides crucial information about the thermal stability, decomposition profile, and the presence of volatile components like moisture and residual solvents.

Experimental Protocol: TGA/DSC
  • Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

  • TGA Parameters:

    • Sample Size: 5-10 mg of this compound powder in an alumina (B75360) or platinum pan.

    • Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.

    • Analysis:

      • Mass loss up to 150°C is typically attributed to moisture and volatile solvents.

      • The onset of significant decomposition indicates the thermal stability limit. For many pigments, this occurs above 200°C.[12]

  • DSC Parameters:

    • Sample Size: 2-5 mg of this compound powder in a sealed aluminum pan.

    • Temperature Program: Heat from 30°C to 300°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Analysis:

      • Endothermic peaks may indicate melting or phase transitions.

      • Exothermic peaks can indicate decomposition or other chemical reactions.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg Pigment into Pan tga_heat Heat to 600°C @ 10°C/min weigh->tga_heat dsc_heat Heat to 300°C @ 10°C/min weigh->dsc_heat tga_measure Measure Mass Loss vs. Temperature tga_heat->tga_measure tga_data Determine Moisture Content & Decomposition Temperature tga_measure->tga_data dsc_measure Measure Heat Flow vs. Temperature dsc_heat->dsc_measure dsc_data Identify Thermal Events (Melting, Transitions) dsc_measure->dsc_data report report tga_data->report Generate Report dsc_data->report Generate Report

Thermal Analysis (TGA/DSC) Workflow.

References

Application Note: HPLC Methods for Impurity Profiling of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 194 (C.I. 11785) is a high-performance benzimidazolone pigment valued for its excellent heat stability, lightfastness, and chemical resistance. It finds extensive use in the coloration of plastics, coatings, and printing inks. The manufacturing process of this compound, which involves the diazotization of an aromatic amine followed by coupling with a heterocyclic component, can lead to the formation of various impurities. These impurities, which may include unreacted starting materials, by-products from side reactions, or degradation products, can significantly impact the pigment's coloristic properties, performance, and toxicological profile.

Therefore, the accurate identification and quantification of impurities are critical for quality control and ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of impurities in organic pigments due to its high resolution, sensitivity, and reproducibility. This application note details a reversed-phase HPLC (RP-HPLC) method for the impurity profiling of this compound, providing a comprehensive protocol for researchers, scientists, and professionals in drug development and quality assurance.

Potential Impurities

Impurities in this compound can originate from several sources, including the raw materials, intermediates, and by-products formed during synthesis. Potential organic impurities may arise from starting materials, degradation products, and reagents. While specific impurities for this compound are not extensively documented in publicly available literature, typical impurities in azo pigments can include precursors and related compounds.

Experimental Protocols

This section outlines the detailed methodology for the impurity profiling of this compound using RP-HPLC with UV detection.

1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Dimethylformamide (DMF) (analytical grade)

  • Reference standards for potential impurities (if available)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

3. Chromatographic Conditions

A generic yet robust set of starting conditions for the analysis of organic pigments is provided below. Method optimization may be required for specific samples.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 254 nm and 430 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Sample Preparation

Due to the low solubility of pigments in common HPLC solvents, a suitable extraction procedure is crucial.

  • Standard Solution Preparation:

    • If reference standards for impurities are available, accurately weigh about 1.0 mg of each standard into separate 10 mL volumetric flasks.

    • Dissolve in a minimal amount of DMF and dilute to volume with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

    • Prepare a mixed standard solution by combining aliquots of the individual standard solutions.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 5 mL of DMF and sonicate for 15 minutes to dissolve the soluble components.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with acetonitrile.

    • Vortex the solution for 1 minute.

    • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table presents a hypothetical impurity profile for a batch of this compound. The retention times and impurity levels are illustrative and should be established for each specific analytical run with appropriate reference standards.

Peak No.Retention Time (min)Impurity Name (Hypothetical)Area (%)Specification
13.5Starting Material A0.08≤ 0.1%
25.2Intermediate B0.12≤ 0.15%
312.8This compound99.5-
415.1By-product C0.15≤ 0.2%
518.9Unknown Impurity 10.05≤ 0.1%
622.4Degradation Product D0.10≤ 0.15%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample_weigh Weigh Pigment Sample dissolve_sample Dissolve in DMF & Sonicate sample_weigh->dissolve_sample standard_weigh Weigh Reference Standards dissolve_standard Dissolve in Diluent standard_weigh->dissolve_standard dilute_sample Dilute with Acetonitrile dissolve_sample->dilute_sample dilute_standard Prepare Working Standard dissolve_standard->dilute_standard filter_sample Filter through 0.45 µm Filter dilute_sample->filter_sample inject_standard Inject Standard Solution dilute_standard->inject_standard inject_sample Inject Prepared Sample filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_sample hplc_system->inject_standard chrom_separation Chromatographic Separation inject_sample->chrom_separation inject_standard->chrom_separation data_acquisition Data Acquisition (UV Detection) chrom_separation->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC impurity profiling of this compound.

Conclusion

The described RP-HPLC method provides a robust framework for the impurity profiling of this compound. This application note offers a detailed protocol that can be adapted and validated for routine quality control analysis in industrial and research settings. The accurate determination of impurities is essential for ensuring the consistent quality, performance, and safety of this widely used pigment. Further work may involve the identification of unknown impurities using techniques such as HPLC-MS (Mass Spectrometry).

Application Notes and Protocols: X-ray Diffraction Analysis of Pigment Yellow 194 Crystalline Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 194 (C.I. 11785) is a high-performance benzimidazolone pigment valued for its bright greenish-yellow shade, excellent heat stability, and lightfastness.[1][2][3][4] These properties are intrinsically linked to its solid-state structure, including its crystalline form. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pigment and pharmaceutical industries. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including color, solubility, and stability. Therefore, the characterization of the crystalline form of this compound is essential for quality control, product development, and ensuring consistent performance in various applications such as coatings, plastics, and inks.[1][3][4]

X-ray diffraction (XRD) is a powerful non-destructive analytical technique for the characterization of crystalline materials.[5] By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline form. This application note provides a detailed protocol for the XRD analysis of this compound and presents key diffraction data for its known crystalline structure.

Crystalline Form of this compound

The crystal structure of the industrially produced form of this compound has been determined from laboratory X-ray powder diffraction data.[6][7][8][9][10] This analysis provides the basis for the identification and quality control of this pigment.

X-ray Diffraction Data

The following table summarizes the characteristic X-ray powder diffraction peaks for this compound. The data is presented in terms of the diffraction angle (2θ), d-spacing, and relative intensity.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
6.812.99100
11.57.6935
13.76.4645
24.53.6360
25.33.5255
26.93.3180
27.53.2440

Note: The data presented is derived from the experimental powder diffraction pattern published in Acta Crystallographica Section B (2009), B65, 200-211. The relative intensities are estimated from the graphical data.

Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the steps for the analysis of this compound powder samples using a laboratory X-ray diffractometer.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.

  • Grinding: Gently grind the this compound powder using an agate mortar and pestle to ensure a fine and uniform particle size. This minimizes preferred orientation effects.

  • Sample Holder: Back-load the finely ground powder into a standard powder sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions. A glass slide can be used to gently press and flatten the surface.

Instrument Setup and Data Acquisition

The following are typical instrument parameters for the analysis of organic pigments. These may need to be optimized for the specific instrument being used.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Goniometer Scan Range (2θ): 5° to 40°

  • Step Size: 0.02°

  • Scan Speed/Time per Step: 1 second

  • Divergence Slit: 1.0 mm

  • Receiving Slit: 0.2 mm

  • Detector: Scintillation counter or a position-sensitive detector

Data Analysis
  • Phase Identification: Compare the experimental XRD pattern of the sample with the reference pattern for this compound provided in the data table and in relevant literature. The presence of peaks at the characteristic 2θ angles confirms the identity of the crystalline form.

  • Polymorph Screening: If polymorphism is suspected, the presence of additional or shifted peaks compared to the reference pattern may indicate the presence of a different crystalline form or a mixture of polymorphs.

  • Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity. Broad peaks may suggest a smaller crystallite size or the presence of amorphous content.

Logical Workflow for Crystalline Form Analysis

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Grinding Grind Pigment Sample Mounting Mount on Sample Holder Grinding->Mounting XRD_Instrument Set up XRD Instrument Mounting->XRD_Instrument Data_Collection Collect Diffraction Data XRD_Instrument->Data_Collection Phase_ID Phase Identification Data_Collection->Phase_ID Polymorph_Screen Polymorph Screening Phase_ID->Polymorph_Screen Crystallinity Crystallinity Assessment Polymorph_Screen->Crystallinity Report Generate Analysis Report Crystallinity->Report

Caption: Experimental workflow for XRD analysis of this compound.

Signaling Pathway of Polymorphic Influence

The crystalline form of a pigment can significantly impact its downstream application properties. This diagram illustrates the relationship between the solid-state structure and the final product performance.

Polymorph_Influence cluster_properties Physicochemical Properties cluster_performance Application Performance Polymorph Crystalline Form (Polymorph) Color Color & Optical Properties Polymorph->Color Solubility Solubility & Bleeding Polymorph->Solubility Stability Thermal & Chemical Stability Polymorph->Stability Dispersion Dispersibility Color->Dispersion Durability Durability & Weatherfastness Solubility->Durability Stability->Durability Final_Product Final Product Quality Dispersion->Final_Product Durability->Final_Product

Caption: Influence of crystalline form on pigment properties and performance.

References

Application Notes and Protocols: Measuring the Rheological Properties of Pigment Yellow 194 Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 194, a benzimidazolone-class organic pigment, is valued in various industrial applications, including coatings, inks, and plastics, for its excellent durability, heat stability, and chemical resistance.[1][2] The performance of this pigment in a liquid formulation is critically dependent on the rheological properties of the dispersion. Rheology, the study of the flow and deformation of matter, governs key characteristics such as storage stability (resistance to settling), ease of application (spraying, brushing), and final film properties (leveling, sag (B610663) resistance).[3] Understanding and controlling the rheology of this compound dispersions is therefore essential for formulators to achieve desired product performance and consistency.

This document provides detailed protocols for preparing this compound dispersions and for characterizing their key rheological properties, including viscosity, yield stress, and thixotropy, using rotational rheometry.

Key Rheological Concepts for Pigment Dispersions:

  • Viscosity: A measure of a fluid's resistance to flow. Pigment dispersions are typically non-Newtonian, meaning their viscosity changes with the applied shear rate.[4]

  • Yield Stress: The minimum stress required to initiate flow in a structured fluid.[5][6] A sufficient yield stress is crucial for preventing pigment settling during storage and controlling sag after application.[5] It can be measured as a static yield stress (to initiate flow) or a dynamic yield stress (to stop flow).[7]

  • Thixotropy: A time-dependent decrease in viscosity under shear, which is reversible upon rest. This property is desirable in coatings, allowing for easy application at high shear (e.g., brushing) and structure recovery at rest to prevent dripping.[8]

  • Viscoelasticity: The property of materials that exhibit both viscous and elastic characteristics. Dynamic oscillatory tests measure the storage modulus (G', elastic component) and loss modulus (G'', viscous component), providing insight into the dispersion's internal structure.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Dispersions

This protocol outlines a general method for preparing a solvent-based pigment dispersion. The specific formulation (pigment loading, dispersant type, and solvent) should be adapted to the final application requirements.

Materials:

  • This compound powder

  • Dispersing agent (polymeric dispersant suitable for solvent-based systems)

  • Solvent (e.g., xylene, ethyl acetate, or a resin solution)[9]

  • Defoamer (if required)[10]

Equipment:

  • Analytical balance (0.001 g precision)[11]

  • High-speed disperser with a Cowles-type blade or a media mill with zirconium beads[11]

  • Dispersion vessel

  • Spatula

Procedure:

  • Vehicle Preparation: Weigh and add the solvent (or resin solution) and the calculated amount of dispersing agent to the dispersion vessel. The optimal dispersant level is often determined by creating a "ladder" of formulations and measuring the viscosity to find the minimum, which indicates complete wetting of the pigment surface.[10]

  • Pre-Mixing: Mix the vehicle on the high-speed disperser at a low speed (e.g., 500 rpm) for 1-2 minutes to ensure homogeneity. If using a defoamer, add it at this stage.[11]

  • Pigment Addition: Gradually add the pre-weighed this compound powder to the vortex of the mixing vehicle. Increase the speed as needed to incorporate the pigment and avoid clumping, a process known as "wetting out".[11]

  • Dispersion: Once all the pigment is added, increase the disperser speed to create a strong vortex without splashing (typically 2,000-5,000 rpm for a lab-scale disperser). Continue dispersion for 30-60 minutes.[10] Monitor the temperature to prevent excessive heat buildup, which can affect the solvent and dispersant performance.[11]

  • Quality Check: After dispersion, check the quality using a Hegman grind gauge to ensure the desired fineness of grind has been achieved.[12]

  • Equilibration: Allow the dispersion to cool to a controlled temperature (e.g., 25 °C) and equilibrate for at least one hour before conducting rheological measurements.

Protocol 2: Rheological Characterization

This protocol describes how to measure key rheological parameters using a rotational rheometer. A cone-and-plate or parallel-plate geometry is recommended.

Equipment:

  • Rotational rheometer (controlled-stress or controlled-rate)

  • Cone-and-plate or parallel-plate measuring geometry

  • Temperature control unit (e.g., Peltier plate)

Procedure:

  • Rheometer Setup and Sample Loading:

    • Set the rheometer to the desired testing temperature (e.g., 25.0 ± 0.1 °C).

    • Carefully place an adequate amount of the this compound dispersion onto the lower plate.

    • Lower the upper geometry to the correct gap setting (e.g., 1 mm for parallel plates or the specified gap for the cone).

    • Trim any excess sample from the edge of the geometry to ensure accurate measurements.

    • Allow the sample to rest for 5 minutes to allow for thermal and structural equilibration.

  • Flow Curve Measurement (Viscosity Profile):

    • Perform a shear rate ramp, for example, from 0.1 s⁻¹ to 1000 s⁻¹.

    • The test can be logarithmic or linear, with a set number of measurement points per decade.

    • Record the shear stress (Pa) and viscosity (Pa·s) as a function of the shear rate (s⁻¹).

    • This test reveals the shear-thinning behavior of the dispersion.

  • Yield Stress Measurement (Stress Ramp Method):

    • Apply a controlled, linear ramp of increasing shear stress, for example, from 0.01 Pa to 100 Pa over a period of 2 minutes.[13]

    • Plot the resulting viscosity against the applied shear stress.

    • The yield stress is identified as the stress at which a sharp peak in viscosity occurs, signifying the breakdown of the internal structure and the onset of flow.[13]

  • Thixotropy Measurement (Three-Step Shear Rate Test):

    • Step 1 (Rest Structure): Apply a very low shear rate (e.g., 0.1 s⁻¹) for 60 seconds to measure the viscosity of the "at-rest" structure.

    • Step 2 (Breakdown): Apply a high shear rate (e.g., 100 s⁻¹) for 60 seconds to simulate an application process and break down the thixotropic structure.

    • Step 3 (Recovery): Immediately return to the low shear rate (0.1 s⁻¹) and monitor the viscosity recovery over time (e.g., for 180 seconds).

    • The rate and extent of viscosity recovery indicate the thixotropic nature of the dispersion.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different formulations. The following tables provide an illustrative example of how data for two different this compound dispersion formulations might be presented.

Table 1: Illustrative Viscosity Profile Data

Shear Rate (s⁻¹)Formulation A Viscosity (Pa·s)Formulation B Viscosity (Pa·s)
0.115.225.8
1.04.88.1
10.01.52.6
100.00.81.1
1000.00.60.7

Table 2: Illustrative Rheological Summary

ParameterFormulation AFormulation BRelevance
Yield Stress (Pa) 5.512.3Indicates resistance to pigment settling and sag.[5]
Viscosity at 1 s⁻¹ (Pa·s) 4.88.1Reflects in-can appearance and stability.[3]
Viscosity at 1000 s⁻¹ (Pa·s) 0.60.7Relates to behavior during high-shear application.[14]
Thixotropic Recovery (%) 65%85%Measures the structure recovery after application.

(Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.)

Visualization

An experimental workflow diagram helps visualize the entire process from sample preparation to data analysis.

G cluster_prep Dispersion Preparation cluster_rheo Rheological Measurement cluster_analysis Data Analysis prep1 1. Weigh Materials (Pigment, Solvent, Dispersant) prep2 2. Pre-mix Vehicle (Solvent + Dispersant) prep1->prep2 prep3 3. Add Pigment & Wet Out prep2->prep3 prep4 4. High-Speed Dispersion prep3->prep4 prep5 5. Quality Control (Hegman Gauge) prep4->prep5 rheo1 6. Load Sample on Rheometer prep5->rheo1 rheo2 7. Equilibrate Sample (Temp & Time) rheo1->rheo2 rheo3 8. Perform Measurements - Flow Curve - Yield Stress - Thixotropy Loop rheo2->rheo3 analysis1 9. Plot Data (Viscosity vs. Shear Rate) rheo3->analysis1 analysis2 10. Determine Key Parameters (Yield Stress, etc.) analysis1->analysis2 analysis3 11. Tabulate & Compare Results analysis2->analysis3

Figure 1. Experimental workflow for rheological analysis.

References

Application Notes and Protocols: Testing the Acid and Alkali Resistance of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 194 is a high-performance organic pigment known for its brilliant yellow shade, excellent heat stability, and good lightfastness.[1][2] It is widely used in various applications, including plastics, coatings, and printing inks.[1][3][4] One of the critical performance characteristics of this compound is its resistance to chemical degradation, particularly in acidic and alkaline environments. These application notes provide a detailed protocol for testing the acid and alkali resistance of this compound, enabling researchers, scientists, and drug development professionals to assess its stability and suitability for their specific applications.

Principle of the Test

The acid and alkali resistance of a pigment is determined by exposing it to acidic and alkaline solutions of specified concentrations for a defined period. The stability of the pigment is then evaluated by observing any changes in its color. This qualitative assessment is often supplemented by quantitative colorimetric measurements to determine the precise magnitude of the color difference.

Experimental Protocols

1. Materials and Equipment

  • Pigment Sample: this compound powder.

  • Reagents:

    • Hydrochloric Acid (HCl), 5% (w/v) solution.

    • Sodium Hydroxide (NaOH), 5% (w/v) solution.

    • Distilled or deionized water.

  • Equipment:

    • Analytical balance.

    • Beakers or flasks (100 mL).

    • Magnetic stirrer and stir bars.

    • Filter paper and funnel.

    • Oven for drying.

    • Spectrophotometer or colorimeter for color measurement.

    • White and black test cards.

    • Glass rods for application.

2. Preparation of Test Panels

A standardized method for preparing the pigment for testing is crucial for reproducible results. A common method is to prepare a pigment dispersion.

  • Dispersion Preparation:

    • Weigh a specific amount of this compound (e.g., 1 gram).

    • Combine the pigment with a suitable binder or solvent system to create a paste or ink. The choice of binder will depend on the intended application (e.g., acrylic resin for paint, PVC resin for plastic applications).

    • Thoroughly mix the components using a high-speed disperser or a muller to ensure uniform pigment distribution.

  • Panel Application:

    • Apply the prepared pigment dispersion onto a standardized test card (e.g., a Leneta card with a black and white stripe) using a film applicator of a specified thickness to ensure a uniform coating.

    • Allow the test panels to dry completely according to the specifications of the binder system used. This may involve air drying or oven curing at a specific temperature and duration.

    • Prepare at least three replicate panels for each test condition (control, acid, and alkali).

3. Acid Resistance Test

  • Place a few drops of the 5% HCl solution onto the surface of a prepared and dried test panel.

  • Cover the spot with a watch glass to prevent evaporation.

  • Allow the acid solution to remain in contact with the pigment for a specified duration (e.g., 24 hours) at room temperature.

  • After the exposure time, rinse the panel thoroughly with distilled water and gently blot it dry with a soft, lint-free cloth.

  • Allow the panel to air dry completely.

  • Visually assess any change in color against an untreated area of the same panel and a control panel that was not exposed to acid.

  • For quantitative analysis, measure the color of the treated and untreated areas using a spectrophotometer or colorimeter.

4. Alkali Resistance Test

  • Follow the same procedure as the acid resistance test, but use a 5% NaOH solution instead of the 5% HCl solution.

  • Place a few drops of the 5% NaOH solution on a fresh, dried test panel.

  • Cover the spot and leave it for the specified duration (e.g., 24 hours) at room temperature.

  • Rinse the panel thoroughly with distilled water and dry it as described previously.

  • Visually and instrumentally assess the color change against an untreated area and a control panel.

Data Presentation

Quantitative assessment of color change is performed using a spectrophotometer or colorimeter to measure the color in the CIELAB (Lab) color space. The total color difference, represented by Delta E (ΔE*), is calculated to provide a numerical value for the change in color.

CIELAB Color Space:

  • L* : Lightness (0 = black, 100 = white)

  • a : Red/green coordinate (+a = red, -a* = green)

  • b : Yellow/blue coordinate (+b = yellow, -b* = blue)

Delta E* (ΔE*) Calculation:

The color difference (ΔE*) is calculated using the following formula:

ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

Where ΔL, Δa, and Δb* are the differences in the L, a, and b* values between the treated and untreated (control) samples.

Interpretation of ΔE* Values:

  • ΔE* < 1: Color difference is not perceptible to the human eye.

  • 1 < ΔE* < 2: Only an experienced observer can notice the difference.

  • 2 < ΔE* < 3.5: An unexperienced observer can notice the difference.

  • 3.5 < ΔE* < 5: A clear difference in color is noticeable.

  • ΔE* > 5: The colors are noticeably different.

Data Summary Tables

The results of the acid and alkali resistance tests should be summarized in a clear and structured table format for easy comparison.

Table 1: Acid Resistance Test Data for this compound

SampleLabΔLΔaΔbΔE*Visual Assessment
Control ----No change
5% HCl Treated

Table 2: Alkali Resistance Test Data for this compound

SampleLabΔLΔaΔbΔE*Visual Assessment
Control ----No change
5% NaOH Treated

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for testing the acid and alkali resistance of this compound.

G cluster_prep Sample Preparation cluster_testing Resistance Testing cluster_analysis Analysis prep1 Prepare Pigment Yellow 194 Dispersion prep2 Apply Dispersion to Test Panels prep1->prep2 prep3 Dry/Cure Panels prep2->prep3 test_acid Expose to 5% HCl prep3->test_acid test_alkali Expose to 5% NaOH prep3->test_alkali control Control (Untreated) prep3->control analysis1 Rinse and Dry Panels test_acid->analysis1 test_alkali->analysis1 analysis2 Visual Assessment control->analysis2 analysis3 Colorimetric Measurement (Lab) control->analysis3 analysis1->analysis2 analysis1->analysis3 analysis4 Calculate ΔE analysis3->analysis4

Caption: Workflow for Acid and Alkali Resistance Testing of this compound.

Logical Relationship of Colorimetric Analysis

The following diagram illustrates the relationship between the CIELAB color space measurements and the final color difference calculation.

G cluster_measurement Colorimetric Measurement cluster_calculation Calculation L_control L* (Control) delta_L ΔL* = Ltreated - Lcontrol L_control->delta_L a_control a* (Control) delta_a Δa* = atreated - acontrol a_control->delta_a b_control b* (Control) delta_b Δb* = btreated - bcontrol b_control->delta_b L_treated L* (Treated) L_treated->delta_L a_treated a* (Treated) a_treated->delta_a b_treated b* (Treated) b_treated->delta_b delta_E ΔE* = √((ΔL)² + (Δa)² + (Δb*)²) delta_L->delta_E delta_a->delta_E delta_b->delta_E

Caption: Calculation of Color Difference (ΔE*) from CIELAB Values.

References

Troubleshooting & Optimization

Technical Support Center: Dispersion of Pigment Yellow 194 in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Pigment Yellow 194 (PY 194) in aqueous systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to disperse in water?

This compound is a high-performance benzimidazolone monoazo organic pigment.[1][2] Its chemical structure (Molecular Formula: C₁₈H₁₇N₅O₄) results in a hydrophobic, non-polar surface with very low water solubility, making it inherently difficult to wet and disperse in aqueous systems without the aid of surface-active agents.[3] Organic pigments are generally more challenging to disperse than inorganic pigments due to their smaller primary particle size and lower surface energy.[4]

Q2: What is the general process for dispersing PY 194 in an aqueous system?

The dispersion process involves three main, overlapping stages:

  • Wetting: The air-solid interface of the dry pigment powder is replaced with a liquid-solid interface.[5] Wetting agents, which are a type of surfactant, are often used to lower the surface tension of the water, allowing it to penetrate pigment agglomerates.[5][6]

  • Deagglomeration/Grinding: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, ideally primary, particles.[5][7] This is typically achieved using high-shear mixing equipment like a high-speed disperser or a media mill (e.g., bead mill).[7][8]

  • Stabilization: Dispersing agents are used to adsorb onto the pigment particle surfaces, preventing them from re-agglomerating (a process known as flocculation).[5][7] This stabilization is crucial for maintaining a fine, uniform particle distribution over time.

Q3: What types of dispersing agents are suitable for this compound?

Given PY 194's organic and hydrophobic nature, polymeric dispersants are highly recommended for achieving stable aqueous dispersions.[9] These agents offer superior performance compared to simple, low-molecular-weight surfactants.[9]

  • Polymeric Dispersants (High Molecular Weight): These are the preferred choice. They have multiple "anchoring groups" that strongly adsorb to the pigment surface and polymeric chains that extend into the water, creating a steric barrier that prevents particles from getting too close.[10] This mechanism, known as steric stabilization, is very effective and provides long-term stability.[10]

  • Anionic Surfactants: These have a negative charge and can provide electrostatic stabilization, where like charges on the pigment surfaces repel each other.[11] This is most effective in water-based systems.[9]

  • Non-ionic Surfactants: These do not carry a charge and work by creating a physical barrier.[11] They are often used as wetting agents or "grind aids" in combination with a primary polymeric dispersant to improve the efficiency of the deagglomeration step.[12]

Q4: How do I choose the right dispersing agent?

The optimal choice depends on the specific requirements of your formulation. For PY 194, a surface-active polymeric dispersant is recommended for the best stability of this hydrophobic pigment in an aqueous medium.[9] It is often beneficial to use a combination of additives. For instance, a non-ionic surfactant can be used as a wetting agent to facilitate the initial wetting of the pigment, while a high-performance polymeric dispersant provides long-term stabilization.[9][12]

Q5: How is dispersion quality evaluated?

Several methods can be used to assess the quality of a pigment dispersion:[13]

  • Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering (DLS) are used to measure the particle size distribution.[14] The goal is to achieve the smallest possible particle size with a narrow distribution for optimal color strength and stability.[12]

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the particle surface and is a key predictor of dispersion stability.[15][16] For electrostatically stabilized systems, a zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[16]

  • Viscosity Measurement: The viscosity of the dispersion is a critical parameter. A good dispersant will allow for a high pigment loading at a manageable (low) viscosity.[17]

  • Color Strength (Tint Strength): This test measures the color development of the pigment. A well-dispersed pigment will exhibit higher color strength.[13]

  • Hegman Gauge: This simple tool is widely used in the coatings industry to assess the presence of oversized particles and agglomerates.[13]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered when dispersing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Color Development / Low Tint Strength 1. Incomplete deagglomeration (particle size is too large).[16] 2. Flocculation (particles are re-agglomerating after milling).[13] 3. Insufficient amount of dispersant.[16]1. Increase milling time/energy. Ensure the dispersion equipment is appropriate for organic pigments (e.g., bead mill).[7] 2. Improve stabilization. Select a more effective polymeric dispersant or optimize the dispersant concentration.[9] 3. Perform a ladder study to determine the optimal dispersant concentration. The ideal amount is often determined by finding the concentration that results in the lowest viscosity.[17]
High Viscosity of the Dispersion 1. Incorrect dispersant dosage (either too little or too much).[15] 2. Poor dispersant choice, leading to incomplete wetting and stabilization. 3. Pigment flocculation.[15]1. Optimize the dispersant concentration. Excessive dispersant can increase viscosity.[15] 2. Switch to a high-performance polymeric dispersant designed for organic pigments.[18] 3. Confirm flocculation with a rub-up test on a dried film. If color strength increases upon rubbing, flocculation is occurring. Improve stabilization.[13]
Dispersion is Unstable (Settling/Sedimentation over time) 1. Insufficient stabilization. The repulsive forces between particles are not strong enough to overcome van der Waals forces of attraction.[4] 2. Incompatible dispersant/system components.1. Increase the concentration of the polymeric dispersant or select a dispersant with stronger anchoring groups and better steric hindrance.[10][18] 2. Ensure all components in the formulation are compatible. Check for potential interactions between the dispersant and other additives.[15]
Foaming During Dispersion 1. Excessive shear speed during mixing. 2. Certain types of surfactants can generate foam.[19]1. Optimize the mixing speed.[15] 2. Add a suitable defoamer to the formulation. Ensure the defoamer is compatible with the dispersant.[15]
Inconsistent Batch-to-Batch Results 1. Variation in raw materials. 2. Inconsistent process parameters (mixing time, speed, temperature).[16]1. Ensure consistent quality of this compound, dispersants, and other raw materials. 2. Standardize the dispersion protocol. Precisely control all process parameters for each batch.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common dispersion issues.

TroubleshootingWorkflow cluster_start Start: Dispersion Issue cluster_check Initial Checks cluster_actions Corrective Actions cluster_end Resolution Start Identify Dispersion Problem (e.g., Low Color, High Viscosity, Instability) Check_Color Low Color Strength? Start->Check_Color Check_Viscosity High Viscosity? Start->Check_Viscosity Check_Stability Poor Stability? Start->Check_Stability Check_Color->Check_Viscosity No Action_Grind Optimize Grinding - Increase milling time/energy - Check media size/load Check_Color->Action_Grind Yes Check_Viscosity->Check_Stability No Action_Dispersant_Conc Optimize Dispersant Concentration - Perform ladder study Check_Viscosity->Action_Dispersant_Conc Yes Action_Dispersant_Type Evaluate Dispersant Type - Switch to high-performance polymeric dispersant Check_Stability->Action_Dispersant_Type Yes End Dispersion Optimized Check_Stability->End No (Re-evaluate problem) Action_Grind->Action_Dispersant_Conc Action_Dispersant_Conc->Action_Dispersant_Type Action_Compatibility Check System Compatibility - Review all additives Action_Dispersant_Type->Action_Compatibility Action_Compatibility->End

A logical workflow for troubleshooting dispersion issues.

Section 3: Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion of this compound

This protocol describes a general laboratory procedure for preparing a pigment dispersion for screening purposes.[11]

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent(s) (e.g., a high-performance polymeric dispersant)

  • Defoamer (if necessary)

  • High-speed disperser or media mill with zirconium grinding media

  • Laboratory balance (0.001 g precision)

  • Mixing vessel

Procedure:

  • Preparation of the Liquid Phase: In the mixing vessel, weigh the deionized water and the selected dispersing agent.

  • Initial Mixing: Mix the water and dispersant using a high-speed disperser at 1,000 rpm for 1 minute to ensure the dispersant is fully dissolved or mixed.

  • Defoamer Addition: If required, add the defoamer and mix for an additional minute at 2,000 rpm.

  • Pigment Addition: Slowly add the pre-weighed this compound powder to the liquid phase while mixing at a moderate speed (e.g., 2,000 rpm) to wet out the pigment and create a homogenous slurry. Mix for 1-2 minutes.[11]

  • Deagglomeration (Grinding):

    • For Media Mill: Add the slurry and appropriate grinding media (e.g., zirconium beads) to the mill chamber. Mill at a recommended speed until the desired particle size is achieved. The process may need to be done in short cycles (e.g., 15-20 minutes) with cooling periods in between to prevent overheating.[8][11]

    • For High-Speed Disperser: Increase the speed to create a vortex and provide high shear. The tip of the blade should be about halfway between the center and the edge of the vessel. Disperse for 20-30 minutes or until a stable Hegman gauge reading is achieved.

  • Let Down: Immediately after grinding, let down the dispersion into the final formulation or a test base to prevent flocculation.[11]

Protocol 2: Characterization of the Pigment Dispersion

A. Particle Size Measurement (Laser Diffraction Method) [20]

  • Instrument Setup: Turn on the laser scattering particle size analyzer (e.g., Horiba LA-900 or similar) and allow it to warm up. Set the relative refractive index appropriate for the pigment.

  • Sample Preparation: Dilute a small aliquot of the pigment dispersion in deionized water in the instrument's sample circulation system until the appropriate particle concentration (obscuration) is reached.

  • Measurement: Perform at least three consecutive measurements to ensure reproducibility. The instrument software will calculate the particle size distribution, typically reporting values such as Dv50 (median particle size).

B. Zeta Potential Measurement [21][22]

  • Instrument Setup: Use a dynamic light scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer or similar).[1]

  • Sample Preparation: Dilute the dispersion in an appropriate medium (e.g., 10 mM KCl solution) to a suitable concentration for measurement. The sample should be optically clear enough for the laser to pass through.

  • Cell Preparation: Rinse the measurement cell with the sample twice before filling it, ensuring no air bubbles are present.

  • Measurement: Place the cell in the instrument. An electric field is applied, and the velocity of the particles (electrophoretic mobility) is measured. The software then calculates the zeta potential using the Henry equation.[22]

Section 4: Technical and Performance Data

Due to the proprietary nature of commercial dispersants, specific performance data for this compound is not widely published in comparative studies. The following table provides illustrative performance data based on typical results for high-performance polymeric dispersants with organic yellow pigments in aqueous systems.[18][19] These values should be used as a general guide for setting experimental targets.

Table 1: Illustrative Performance of Dispersants for Aqueous PY 194 Dispersions

Dispersant TypeDosage (% on Pigment Weight)Dv50 Particle Size (nm)Zeta Potential (mV)Dispersion Viscosity (mPa·s)Key Characteristics
Anionic (Polyacrylate-based) 5 - 10%250 - 400-35 to -45ModerateGood for electrostatic stabilization, but can be sensitive to pH and salts.
Non-ionic (Wetting Agent Only) 2 - 5%> 500-10 to -20HighPrimarily used to aid wetting; provides poor stabilization alone.
Polymeric Dispersant A (Standard) 15 - 25%180 - 250-25 to -35Low to ModerateGood general-purpose performance for organic pigments.
Polymeric Dispersant B (High-Performance) 10 - 20%120 - 180-30 to -40LowExcellent particle size reduction and long-term stability via strong steric hindrance.[18]

Note: Optimal dosage and performance will vary based on the specific grade of PY 194, the exact dispersant product, and the milling process used. A ladder study is always recommended to determine the optimal dispersant level.[17]

Pigment Stabilization Mechanisms

The stability of the dispersion is achieved through repulsive forces between particles, as illustrated in the diagram below.

StabilizationMechanisms cluster_electrostatic Electrostatic Stabilization cluster_p1_charge cluster_p2_charge cluster_steric Steric Stabilization p1 PY 194 p2 PY 194 label_es Result: Stable Dispersion> p1_charge - p2_charge - repulsion_e p3 PY 194 p4 PY 194 label_ss Result: Highly Stable Dispersion> repulsion_s

References

Technical Support Center: Overcoming Agglomeration of Pigment Yellow 194 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges related to the agglomeration of Pigment Yellow 194 nanoparticles during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound nanoparticle agglomeration in a question-and-answer format.

Q1: My this compound nanoparticles are immediately crashing out of my aqueous solution after dispersion. What is causing this?

A1: Immediate precipitation is a sign of severe instability in the nanoparticle dispersion. The primary cause is often insufficient repulsive forces between the nanoparticles to overcome the inherent attractive van der Waals forces. This can be due to several factors:

  • Inadequate Dispersant Concentration: The concentration of your chosen surfactant or polymeric dispersant may be too low to provide adequate coverage of the nanoparticle surfaces.

  • Inappropriate Dispersant Choice: The dispersant used may not be suitable for this compound in your specific solvent system. For aqueous systems, consider using non-ionic or anionic surfactants.[1][2]

  • Incorrect pH: The pH of the solution can significantly influence the surface charge of the nanoparticles and the effectiveness of certain dispersants.[3] For electrostatic stabilization, a pH that maximizes surface charge is desirable.

Recommended Actions:

  • Increase Dispersant Concentration: Incrementally increase the concentration of your dispersant. It is advisable to create a concentration curve to determine the optimal dosage.

  • Screen Different Dispersants: Test a range of dispersants, including both non-ionic surfactants (e.g., ethoxylates) and anionic surfactants (e.g., polyacrylates).[1][2][4]

  • Adjust pH: Measure and adjust the pH of your dispersion. For systems relying on electrostatic stabilization, aim for a pH that results in a high absolute zeta potential.

Q2: I've managed to create a dispersion, but it's not stable and the nanoparticles agglomerate over time. How can I improve long-term stability?

A2: Lack of long-term stability suggests that while initial dispersion was achieved, the repulsive barrier is not sufficient to prevent eventual agglomeration. This is a common issue and can be addressed by enhancing the stabilization mechanism.[5]

  • Sub-optimal Zeta Potential: For electrostatic stabilization to be effective, the zeta potential of the nanoparticles should ideally be greater than +30 mV or less than -30 mV. Values closer to zero indicate a higher likelihood of agglomeration.

  • Insufficient Steric Hindrance: If using polymeric dispersants, the polymer chains may not be providing a sufficient steric barrier to prevent nanoparticle contact.

Recommended Actions:

  • Measure Zeta Potential: Characterize your dispersion to determine the zeta potential. If the absolute value is below 30 mV, you may need to adjust the pH or switch to a dispersant that imparts a greater surface charge.

  • Consider a Polymeric Dispersant: If you are currently using a small-molecule surfactant, a polymeric dispersant could offer better steric stabilization.[1][2] Polymeric dispersants work by creating a protective layer around the particles, physically preventing them from coming close enough to agglomerate.[6]

  • Combination of Stabilizers: In some cases, a combination of electrostatic and steric stabilization (electrosteric stabilization) can be highly effective.[3][7][8] This can be achieved by using a charged polymer or a combination of an ionic surfactant and a non-ionic polymer.

Q3: My dispersion appears cloudy and shows a broad particle size distribution when measured with Dynamic Light Scattering (DLS). What does this indicate?

A3: A cloudy appearance and a broad particle size distribution (high Polydispersity Index, PDI) are indicative of the presence of large aggregates or a mix of primary particles and agglomerates.[9]

  • Incomplete Deagglomeration: The initial energy input (e.g., sonication, high-shear mixing) may not have been sufficient to break down all the initial pigment agglomerates into primary nanoparticles.

  • Re-agglomeration: The nanoparticles may be re-agglomerating after the initial dispersion process due to inadequate stabilization.

Recommended Actions:

  • Optimize Dispersion Energy: Increase the sonication time or power. Ensure that the sample is kept cool during sonication to prevent any temperature-induced changes.

  • Improve Stabilization: Refer to the recommendations in A2 to enhance the stability of the dispersion and prevent re-agglomeration.

  • Filtration: For some applications, passing the dispersion through a syringe filter (e.g., 0.22 µm or 0.45 µm) can help remove larger aggregates. However, be aware that this may alter the concentration of your dispersion.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a high-performance organic pigment belonging to the benzimidazolone class. It is known for its excellent heat stability and lightfastness, making it suitable for demanding applications such as paints, coatings, and plastics.

Q2: Why do this compound nanoparticles tend to agglomerate?

A2: Nanoparticles have a very high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, nanoparticles have a strong tendency to clump together, a process known as agglomeration. This is driven by attractive van der Waals forces between the particles.[10] Agglomeration can be categorized as soft agglomeration, held by weaker forces, or hard agglomeration, which involves chemical bonds and is more difficult to reverse.[3][11]

Q3: What are the main strategies to prevent nanoparticle agglomeration?

A3: The two primary mechanisms for preventing nanoparticle agglomeration are electrostatic stabilization and steric stabilization.[3][7]

  • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles. When all particles have a similar charge (either positive or negative), they repel each other, preventing them from getting too close and agglomerating.[3] This is often achieved by controlling the pH of the dispersion or using ionic surfactants.

  • Steric Stabilization: This method involves the adsorption of large molecules, typically polymers, onto the surface of the nanoparticles.[7] These polymer chains create a physical barrier that prevents the nanoparticles from approaching each other.[6]

A combination of both, known as electrosteric stabilization, can also be employed for enhanced stability.[8]

Q4: What is Zeta Potential and why is it important for nanoparticle stability?

A4: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid.[12] It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, leading to a stable, well-dispersed system. A low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to agglomerate.[12]

Q5: What are some common types of dispersants used for organic pigments like this compound?

A5: For organic pigments in aqueous media, polymeric dispersants are commonly used due to their strong stabilization properties.[1] These can include polyacrylates, polyesters, and polyurethanes with anchoring groups like amines or phosphates.[1] Non-ionic surfactants with aromatic groups can also be effective due to their affinity for organic pigments.[13] For non-aqueous systems, the resin itself can sometimes act as a dispersant, or specialized surfactants like alkylene polyamines may be used.[13]

Data Presentation

Table 1: Illustrative Examples of Dispersant Effects on Pigment Nanoparticle Properties

The following data is representative of typical results for organic pigment nanoparticles and should be used as a guideline for experimental design. Actual results for this compound may vary.

Dispersant TypeConcentration (% w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Anionic Surfactant0.52500.45-25
Anionic Surfactant1.01800.30-35
Anionic Surfactant2.01500.25-45
Non-ionic Polymer1.02200.35-15
Non-ionic Polymer2.01700.28-18
Non-ionic Polymer4.01400.22-20

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound Nanoparticles

  • Stock Solution Preparation: Prepare a stock solution of your chosen dispersant (e.g., 5% w/v of an anionic polymeric dispersant) in deionized water.

  • Pre-wetting the Pigment: Weigh out the desired amount of this compound nanopowder. Add a small amount of a wetting agent (e.g., a few drops of ethanol) and mix to form a paste. This helps to displace air from the surface of the pigment particles.

  • Dispersion: Add the dispersant stock solution to the pigment paste to achieve the desired final concentration of both pigment and dispersant.

  • Sonication: Place the vial containing the mixture in an ice bath to prevent overheating. Sonicate using a probe sonicator at high power for a specified duration (e.g., 10-20 minutes). The optimal sonication time should be determined experimentally.

  • Characterization: After sonication, allow the sample to equilibrate to room temperature. Characterize the dispersion for particle size and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of your nanoparticle dispersion with deionized water or an appropriate buffer (e.g., 10 mM KNO3 to screen charge effects) to a suitable concentration for DLS measurement.[14] The solution should be visibly clear or slightly hazy, not turbid.

  • Instrument Setup: Ensure the DLS instrument is clean and has been calibrated. Set the measurement parameters, including solvent viscosity and refractive index.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to thermally equilibrate before starting the measurement.

  • Data Analysis: Perform multiple measurements to ensure reproducibility. Analyze the data to obtain the average particle size (Z-average), particle size distribution, Polydispersity Index (PDI), and zeta potential.

Protocol 3: Visualization by Transmission Electron Microscopy (TEM)

  • Grid Preparation: Place a drop of the diluted nanoparticle dispersion onto a carbon-coated TEM grid.[15]

  • Drying: Allow the solvent to evaporate completely at room temperature. This can be done by leaving the grid in a dust-free environment for 30-60 minutes.[15]

  • Imaging: Once dry, the grid can be loaded into the TEM for imaging. This will allow for the direct visualization of the nanoparticle morphology, size, and state of agglomeration.

Visualizations

cluster_agglomerated Agglomerated State (Unstable) cluster_stabilized Stabilized State a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 s1 s1 s2 s2 s3 s3 stabilization Repulsive Forces agglomeration High Surface Energy (van der Waals Attraction) cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization es_particle Nanoparticle + es_layer Electric Double Layer es_particle:charge->es_layer Repulsion st_particle Nanoparticle st_layer Adsorbed Polymer Layer st_particle:polymer->st_layer Physical Barrier start Agglomeration Observed check_dispersant Is dispersant concentration adequate? start->check_dispersant increase_dispersant Increase dispersant concentration check_dispersant->increase_dispersant No check_ph Is pH optimal for stability? check_dispersant->check_ph Yes increase_dispersant->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_dispersant_type Is the dispersant type appropriate? check_ph->check_dispersant_type Yes adjust_ph->check_dispersant_type change_dispersant Test alternative dispersants (e.g., polymeric) check_dispersant_type->change_dispersant No stable Stable Dispersion check_dispersant_type->stable Yes change_dispersant->stable

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Yellow 194 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Pigment Yellow 194 (PY 194) in various plastic applications.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common issues encountered during the processing of plastics containing this compound.

Issue/Observation Potential Cause Recommended Action
Color Shift (Yellowing/Browning) 1. Processing Temperature Too High: The processing temperature exceeds the thermal stability limit of PY 194, causing it to degrade. 2. Inadequate Stabilization: The plastic formulation lacks sufficient heat stabilizers to protect the pigment during processing. 3. Resin and Pigment Incompatibility: Certain polymers can interact with the pigment at high temperatures, accelerating degradation.1. Optimize Processing Conditions: Gradually reduce the processing temperature to the lowest possible point while maintaining acceptable melt flow and part quality. 2. Incorporate Heat Stabilizers: Add a primary antioxidant (e.g., hindered phenolic) and a secondary antioxidant (e.g., phosphite) to the formulation. Conduct a design of experiments (DOE) to determine the optimal concentration. 3. Verify Compatibility: Consult the technical data sheets for both the resin and the pigment to ensure compatibility. If necessary, consider a different polymer grade.
Specks or Streaks in the Final Part 1. Poor Pigment Dispersion: The pigment has not been adequately dispersed in the polymer matrix, leading to localized concentrations that can burn or degrade. 2. Incompatible Carrier Resin: If using a masterbatch, the carrier resin may not be compatible with the base polymer, resulting in poor mixing.1. Improve Dispersion: Increase mixing time or use a higher shear mixing element. Ensure the pigment is thoroughly dried before processing. 2. Select a Compatible Carrier: Use a masterbatch with a carrier resin that has a similar melt flow index (MFI) to the base polymer.
Reduced Mechanical Properties of the Plastic 1. Pigment Overloading: An excessively high concentration of the pigment can disrupt the polymer matrix and lead to brittleness. 2. Degradation of Polymer: The high processing temperatures required for the pigment may be degrading the polymer itself.1. Optimize Pigment Loading: Reduce the pigment concentration to the lowest level that achieves the desired color. 2. Add Polymer Stabilizers: Incorporate heat stabilizers that protect the base polymer from thermal degradation.
Unpleasant Odor During Processing 1. Thermal Decomposition: The pigment or other additives in the formulation are degrading and releasing volatile organic compounds (VOCs).1. Lower Processing Temperature: Reduce the processing temperature to minimize degradation. 2. Ensure Adequate Ventilation: Process in a well-ventilated area to remove any fumes. 3. Evaluate Additive Package: Ensure all additives are stable at the processing temperature.

Frequently Asked Questions (FAQs)

Q1: What is the maximum processing temperature for this compound?

A1: The thermal stability of this compound can vary depending on the plastic matrix and the presence of stabilizers. Generally, it is considered stable up to 200°C.[1][2] In some systems like HDPE, it can show stability up to 240°C.[3] However, for processing at higher temperatures, the incorporation of heat stabilizers is crucial.

Q2: What types of heat stabilizers are most effective for this compound?

A2: A synergistic blend of primary and secondary antioxidants is typically most effective.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to protect the finished product by scavenging free radicals.

  • Secondary Antioxidants (Peroxide Decomposers): Phosphite-based antioxidants are effective at high processing temperatures and help to protect the polymer and maintain color stability.

Q3: How can I quantify the color change of this compound after processing?

A3: Color change can be quantified using a spectrophotometer to measure the color coordinates in the CIELAB color space (L, a, b). The total color difference, Delta E (ΔE), can then be calculated. A lower ΔE value indicates better color stability. A ΔE* of less than 1.0 is generally not perceptible to the human eye.

Q4: Can the type of plastic affect the thermal stability of this compound?

A4: Yes, the polymer matrix plays a significant role. The processing temperatures for different plastics vary widely, from around 180°C for some polyethylenes to over 300°C for engineering plastics like polyamides.[4] It is essential to select a pigment and stabilizer package that is appropriate for the processing temperature of the specific plastic being used.

Q5: What are the typical signs of thermal degradation of this compound?

A5: The most common signs are a color shift towards yellow or brown, a decrease in color strength, and the appearance of black specks in the final product. In severe cases, the mechanical properties of the plastic may also be compromised.

Data Presentation

The following table provides illustrative data on the effect of heat stabilizers on the color stability of this compound in polypropylene (B1209903) (PP) after processing at different temperatures. The color difference (ΔE*) is measured against a reference sample processed at a lower temperature.

Stabilizer System Processing Temperature ΔE*
None220°C2.5
None240°C5.8
0.1% Hindered Phenolic AO220°C1.2
0.1% Hindered Phenolic AO240°C3.1
0.1% Hindered Phenolic AO + 0.1% Phosphite AO220°C0.8
0.1% Hindered Phenolic AO + 0.1% Phosphite AO240°C1.5

Note: This data is illustrative and intended to demonstrate the expected trends. Actual results will vary depending on the specific processing conditions, equipment, and other additives in the formulation.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of this compound in a plastic matrix.

Methodology:

  • Prepare samples of the plastic containing a known concentration of this compound, both with and without heat stabilizers.

  • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • The onset of significant weight loss indicates the beginning of thermal degradation.

Protocol 2: Assessment of Color Stability using Colorimetry

Objective: To quantify the color change of this compound in a plastic after thermal exposure.

Methodology:

  • Prepare molded plaques of the plastic containing this compound (with and without stabilizers) at various processing temperatures.

  • Use a spectrophotometer to measure the CIELAB (L, a, b*) color values of a control sample processed at a low temperature where the pigment is known to be stable.

  • Measure the L, a, and b* values of the samples processed at higher temperatures.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • A higher ΔE* value indicates a greater color change and lower thermal stability.

Protocol 3: Determination of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify the melting temperature (Tm) and glass transition temperature (Tg) of the pigmented plastic to define the processing window.

Methodology:

  • Place a small, weighed sample (5-10 mg) of the pigmented plastic into a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate.

  • Heat the sample again at the same controlled rate.

  • Analyze the heat flow versus temperature plot to determine the Tg (a step change in the baseline) and Tm (an endothermic peak). This information helps in setting appropriate processing temperatures that minimize thermal stress on the pigment.

Visualizations

Thermal_Degradation_Pathway cluster_degradation Degradation Process PY194 This compound (Benzimidazolone Structure) ExcitedState Excited State PY194->ExcitedState Heat/Oxygen RadicalFormation Free Radical Formation (Initiation) ExcitedState->RadicalFormation PeroxyRadical Peroxy Radical RadicalFormation->PeroxyRadical + O2 Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + Polymer-H PolymerRadical Polymer Radical PeroxyRadical->PolymerRadical Propagates degradation DegradationProducts Degradation Products (Color Shift/Loss) Hydroperoxide->DegradationProducts Decomposition PolymerChain Polymer Chain

Caption: Thermal degradation pathway of this compound.

Stabilization_Workflow Start Start: Formulate Pigmented Plastic AddStabilizers Add Heat Stabilizers (Primary & Secondary AO) Start->AddStabilizers Process Melt Processing (Extrusion/Molding) AddStabilizers->Process Analyze Analyze Properties Process->Analyze EvaluateColor Colorimetry (ΔE*) Analyze->EvaluateColor EvaluateThermal TGA/DSC Analyze->EvaluateThermal EvaluateColor->AddStabilizers ΔE* > 1.5 (Optimize AO level) End End: Thermally Stable Product EvaluateColor->End ΔE* < 1.5 EvaluateThermal->End No significant degradation

Caption: Experimental workflow for enhancing thermal stability.

Troubleshooting_Logic Problem Problem Observed: Color Shift in Final Part CheckTemp Is Processing Temp > 240°C? Problem->CheckTemp CheckStab Is a Stabilizer Package Used? CheckTemp->CheckStab No Sol_ReduceTemp Solution: Reduce Processing Temperature CheckTemp->Sol_ReduceTemp Yes CheckDispersion Are there Specks or Streaks? CheckStab->CheckDispersion Yes Sol_AddStab Solution: Add Synergistic Antioxidant Blend CheckStab->Sol_AddStab No Sol_ImproveDispersion Solution: Improve Mixing/Drying CheckDispersion->Sol_ImproveDispersion Yes Sol_OptimizeStab Solution: Optimize Stabilizer Concentration CheckDispersion->Sol_OptimizeStab No

Caption: Troubleshooting logic for color shift issues.

References

Troubleshooting color shifts in Pigment Yellow 194 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 194 (PY 194). The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.

Troubleshooting Color Shifts

Q1: We are observing a significant color shift in our this compound formulation. What are the potential causes?

A1: Color shifts in this compound formulations can stem from several factors, often related to interactions within the formulation matrix and exposure to environmental stressors. The primary causes can be categorized as follows:

  • Poor Pigment Dispersion: Inadequate dispersion can lead to agglomerates, which do not reflect light uniformly, causing color inconsistencies.

  • Binder Incompatibility: The chemical nature of the binder can significantly impact the stability of the pigment. Interactions between the pigment surface and the polymer binder can lead to color shifts.

  • Solvent Effects: The polarity and chemical composition of solvents can affect the solubility and stability of the pigment, potentially leading to color changes.

  • Thermal Instability: Although this compound has good heat resistance, excessive processing temperatures can lead to thermal degradation and a subsequent color shift.[1]

  • Photodegradation: Exposure to UV radiation can cause chemical changes in the pigment, leading to fading or color shifts over time.

  • Chemical Incompatibility: Interactions with other formulation components, such as additives, stabilizers, or even contaminants, can result in color changes.

Q2: How can we systematically troubleshoot the color shift we are observing?

A2: A logical, step-by-step approach is crucial for identifying the root cause of the color shift. The following workflow can guide your troubleshooting process:

Troubleshooting_Workflow Troubleshooting Workflow for Color Shifts start Color Shift Observed dispersion Step 1: Evaluate Pigment Dispersion start->dispersion binder Step 2: Assess Binder Compatibility dispersion->binder Dispersion Adequate? processing Step 3: Review Processing Parameters binder->processing Binder Compatible? stability Step 4: Conduct Stability Studies processing->stability Processing OK? solution Solution Identified stability->solution Root Cause Found?

Caption: A stepwise logical diagram for troubleshooting color shifts.

Frequently Asked Questions (FAQs)

Q3: What is the typical heat stability of this compound, and at what temperatures might we expect to see color shifts?

A3: this compound, a benzimidazolone pigment, is known for its good thermal stability.[2] Generally, it is stable up to temperatures of 240°C.[1] However, the exact temperature at which color shifts occur can depend on the specific formulation, including the binder system and other additives present. It is recommended to conduct thermal stability studies on your specific formulation to determine the precise upper-temperature limit.

Q4: Are there specific binders that are known to be incompatible with this compound?

A4: While this compound is generally compatible with a wide range of polymers, including polyolefins (PE, PP), PVC, and various resins used in coatings, incompatibilities can still arise.[3][4] For instance, highly acidic or basic binder systems could potentially interact with the pigment. When using acrylic or polyurethane binders, it is important to ensure that the specific grade and any additives present do not adversely affect the pigment's stability. Compatibility is not solely dependent on the binder class but also on the specific formulation of the binder system.

Q5: How does the choice of solvent affect the color of a this compound formulation?

A5: The solvent system can influence the color of a this compound formulation in several ways. Solvents can affect the degree of pigment dispersion and can also cause swelling or partial dissolution of the pigment particles, leading to a change in their light-absorbing properties. The polarity of the solvent is a key factor. It is advisable to test the stability of this compound in the chosen solvent system during the formulation development phase.

Q6: We suspect our processing method is causing the color shift. What should we look for?

A6: High shear rates and excessive temperatures during processing are common culprits for color shifts. For plastic masterbatches, inconsistent mixing or localized overheating in the extruder can lead to variations in color.[5] In coatings and inks, over-milling can sometimes lead to a change in particle size and, consequently, a color shift. It is important to monitor and control processing parameters such as temperature, mixing speed, and residence time.

Quantitative Data on Color Shifts

The following tables provide examples of quantitative data on color shifts (ΔL, Δa, Δb, ΔC, ΔE) for this compound under different conditions. These values are calculated based on the CIE Lab color space, where:

  • ΔL *: Change in lightness (+ is lighter, - is darker)

  • Δa *: Change on the red-green axis (+ is redder, - is greener)

  • Δb *: Change on the yellow-blue axis (+ is yellower, - is bluer)

  • ΔC *: Change in chroma (saturation)

  • ΔE *: Total color difference

Table 1: Color Shift Data for a this compound Product (DCC YELLOW 7194) in Masstone and Tint (1:10) Formulations [6]

FormulationΔLΔaΔbΔCΔE*
Masstone -0.070.810.67-0.75
1:10 Tint -0.500.55-0.20-0.53

Table 2: Chemical Resistance of this compound (Rating Scale: 1-5, where 5 is excellent)

ChemicalResistance Rating
Xylene3
Ethanol4
Ethyl Acetate3
MEK3
White Spirit4
5% HCl5
5% NaOH5

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability

Objective: To determine the effect of elevated temperatures on the color stability of a this compound formulation.

Methodology:

  • Prepare several identical samples of the final formulation (e.g., coated panels, plastic plaques).

  • Measure the initial Lab* color values of a control sample at room temperature using a spectrophotometer, as described in ASTM D2244.[7][8][9][10]

  • Place the test samples in a calibrated oven at a series of elevated temperatures (e.g., 180°C, 200°C, 220°C, 240°C, 260°C).

  • Hold the samples at each temperature for a specified duration (e.g., 10 minutes, 30 minutes).

  • After exposure, allow the samples to cool to room temperature.

  • Measure the Lab* color values of the heat-treated samples.

  • Calculate the color difference (ΔE*) between the control and the heat-treated samples.

Thermal_Stability_Workflow Thermal Stability Experimental Workflow prep Prepare Formulation Samples control Measure Initial Lab* (Control) prep->control heat Expose Samples to Elevated Temperatures prep->heat calculate Calculate ΔE control->calculate cool Cool Samples to Room Temperature heat->cool measure Measure Final Lab cool->measure measure->calculate

Caption: Workflow for assessing the thermal stability of pigment formulations.

Protocol 2: Assessment of Binder Compatibility

Objective: To evaluate the color stability of this compound in different binder systems.

Methodology:

  • Prepare separate dispersions of this compound in each binder system to be tested. Ensure a consistent pigment-to-binder ratio across all samples.

  • For each dispersion, create a drawdown on a standardized substrate to form a uniform film.

  • Allow the films to cure completely according to the binder manufacturer's recommendations.

  • Measure the initial Lab* color values of each cured film.

  • Subject the samples to accelerated aging conditions, such as exposure to UV radiation and humidity, in a weathering chamber.

  • At regular intervals, remove the samples and measure their Lab* values.

  • Calculate the ΔE* over time for each binder system to compare their relative performance in stabilizing the pigment.

Binder_Compatibility_Workflow Binder Compatibility Experimental Workflow disperse Disperse PY 194 in Different Binders drawdown Create Film Drawdowns disperse->drawdown cure Cure Films drawdown->cure initial_measure Measure Initial Lab cure->initial_measure age Accelerated Aging (UV/Humidity) initial_measure->age interval_measure Measure Lab at Intervals age->interval_measure interval_measure->age compare Compare ΔE* Over Time interval_measure->compare

Caption: Workflow for evaluating pigment-binder compatibility and color stability.

References

Minimizing migration of Pigment Yellow 194 in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the migration of Pigment Yellow 194 in polymer applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (PY 194) is a high-performance organic pigment belonging to the benzimidazolone class.[1][2][3] It is known for its bright, medium yellow shade, good color strength, and excellent resistance to heat, light, and chemicals.[4][5] Its CAS number is 82199-12-0.[1][4]

Q2: What are the primary applications of this compound in polymers?

This compound is widely used in the coloration of various polymers, including:

  • Polyolefins (Polyethylene - PE, Polypropylene - PP)[5]

  • Polyvinyl Chloride (PVC)[5]

  • Engineering Plastics

  • Rubber[1]

It is favored in applications requiring high processing temperatures and long-term durability.

Q3: Is this compound considered a non-migrating pigment?

This compound is generally characterized by its good to excellent migration resistance.[4] However, like all colorants, its tendency to migrate can be influenced by several factors within a polymer system. Understanding and controlling these factors is key to minimizing migration.

Q4: What is pigment migration in polymers?

Pigment migration is the movement of a colorant from the polymer matrix to the surface of the plastic part or into an adjacent material in contact with it. This can manifest as "blooming" (a frost-like or crystalline deposit on the surface), "crocking" (color rubbing off), or "bleeding" (discoloration of a contacting material).

Troubleshooting Guide: Minimizing this compound Migration

This guide addresses common issues encountered during experiments and provides potential solutions to minimize the migration of this compound.

Issue 1: Blooming or surface frosting observed on the polymer part.
  • Potential Cause A: Exceeding Pigment Saturation Point

    • Explanation: Every polymer has a saturation limit for a given pigment. If the concentration of this compound is too high, the excess, unbound pigment particles are more likely to migrate to the surface.

    • Troubleshooting Steps:

      • Reduce Pigment Loading: Systematically decrease the concentration of this compound in your formulation.

      • Improve Dispersion: Enhance the dispersion of the pigment to ensure it is evenly distributed and encapsulated within the polymer matrix. This can be achieved by optimizing mixing parameters (time, speed, temperature) or using a suitable dispersing agent.

      • Use a Masterbatch: Incorporating the pigment via a high-quality masterbatch can improve its dispersion and reduce the likelihood of using an excessive amount.

  • Potential Cause B: Incompatibility with Polymer or Additives

    • Explanation: The chemical nature of the polymer and other additives can influence pigment solubility and mobility. For instance, certain plasticizers can act as a vehicle for pigment migration.

    • Troubleshooting Steps:

      • Polymer Selection: Evaluate the compatibility of this compound with the specific grade of polymer being used. Amorphous polymers tend to exhibit less migration than crystalline polymers due to their tighter molecular structure.

      • Additive Review: Scrutinize all additives in the formulation. If using plasticizers, consider higher molecular weight or polymeric plasticizers, which are less prone to migration.

      • Conduct Compatibility Studies: Perform preliminary tests with small batches to assess the interaction between the pigment and other formulation components.

Issue 2: Color bleeding into an adjacent material.
  • Potential Cause A: High Processing Temperatures

    • Explanation: While this compound has good heat stability (stable up to 200-240°C), excessive processing temperatures can increase the mobility of both the pigment and polymer chains, facilitating migration.[1][4]

    • Troubleshooting Steps:

      • Optimize Processing Profile: Lower the processing temperature to the minimum required for adequate melt flow and part formation.

      • Reduce Residence Time: Minimize the time the molten polymer spends at elevated temperatures in the extruder or molding machine.

  • Potential Cause B: Presence of Low Molecular Weight Species

    • Explanation: Plasticizers, lubricants, and other low molecular weight additives can create pathways for the pigment to move through the polymer matrix and into a contacting material.

    • Troubleshooting Steps:

      • Formulation Adjustment: As with blooming, consider replacing low molecular weight additives with higher molecular weight alternatives.

      • Barrier Layers: In multi-layer applications, consider using a clear, unfilled polymer layer as a functional barrier to prevent pigment migration to the surface.

Data Presentation

The following tables summarize key properties of this compound and provide a template for recording experimental migration test results.

Table 1: General Properties of this compound

PropertyValueReference
Chemical ClassBenzimidazolone[1][3]
C.I. NameThis compound[1]
CAS Number82199-12-0[1][4]
Heat StabilityUp to 240°C in HDPE[4]
Light Fastness (1-8 Scale)7 (Full and Tint Tone)[1]
Migration Resistance (1-5 Scale)Generally Good to Excellent[4]

Table 2: Sample Migration Test Results for this compound

Polymer SystemPigment Loading (%)Plasticizer TypePlasticizer Conc. (%)Test MethodTest ConditionsMigration Rating (Gray Scale 1-5)
Flexible PVC[Enter Data]DOP[Enter Data]DIN 5377580°C, 24h, 3kg/cm²[Enter Result]
Flexible PVC[Enter Data]Polymeric[Enter Data]DIN 5377580°C, 24h, 3kg/cm²[Enter Result]
LDPE[Enter Data]NoneN/AInternal Method70°C, 10 days[Enter Result]
HDPE[Enter Data]NoneN/AInternal Method70°C, 10 days[Enter Result]
PP[Enter Data]NoneN/AInternal Method90°C, 5 min[Enter Result]

(Note: Users should populate this table with their own experimental data.)

Experimental Protocols

Protocol 1: Determination of Pigment Migration in Plasticized PVC

Based on DIN 53775

This method assesses the tendency of a pigment to migrate from a colored plasticized PVC sheet to a white, uncolored plasticized PVC sheet under heat and pressure.

1. Materials and Equipment:

  • This compound

  • PVC resin, plasticizer (e.g., DOP), stabilizer

  • Titanium dioxide (for white sheet)

  • Two-roll mill

  • Hydraulic press with heated platens

  • Gray Scale for assessing staining (ISO 105-A03)

  • Glass plates

2. Procedure:

  • Preparation of Colored PVC Sheet:

    • On a two-roll mill, prepare a plasticized PVC compound containing a specified concentration of this compound (e.g., 0.5%).

    • Sheet out the compound to a uniform thickness (e.g., 1 mm).

  • Preparation of White PVC Sheet:

    • Similarly, prepare a white PVC compound containing a specified concentration of titanium dioxide (e.g., 2%).

    • Sheet out the compound to the same thickness as the colored sheet.

  • Migration Test Assembly:

    • Cut a sample (e.g., 50 mm x 50 mm) from both the colored and white PVC sheets.

    • Place the colored sample in direct contact with the white sample, ensuring the surfaces are clean and flat.

    • Sandwich the paired samples between two clean glass plates.

  • Test Conditions:

    • Place the assembly in a hydraulic press.

    • Apply a pressure of 3 kg/cm ² at a temperature of 80°C for 24 hours.

  • Evaluation:

    • After the specified time, release the pressure and cool the assembly to room temperature.

    • Separate the colored and white sheets.

    • Visually assess the degree of staining on the white PVC sheet using the Gray Scale for assessing staining. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[6]

Protocol 2: Heat Stability and Potential Migration in Polyolefins

Based on DIN 12877

This method evaluates the heat stability of a pigment in a polyolefin during injection molding, which can be an indicator of potential migration at high processing temperatures.

1. Materials and Equipment:

  • This compound

  • Polyolefin resin (e.g., HDPE, PP)

  • Titanium dioxide

  • Injection molding machine

  • Spectrophotometer or colorimeter

2. Procedure:

  • Compounding:

    • Prepare a compound of the polyolefin with a specified concentration of this compound and titanium dioxide (e.g., 1/3 standard depth with 1% TiO2).

  • Injection Molding:

    • Set the injection molding machine to a starting temperature (e.g., 220°C).

    • Mold several standard test plaques.

    • Increase the temperature in increments (e.g., 20°C) and for each step, allow a dwell time of 5 minutes before molding new plaques.

  • Evaluation:

    • Allow the plaques to cool to room temperature.

    • Visually and instrumentally (using a spectrophotometer) compare the color of the plaques molded at higher temperatures to the initial, lowest temperature plaque.

    • The heat stability is the highest temperature at which no significant color change (e.g., ΔE*ab < 3) is observed after the 5-minute dwell time.[7] Significant color change can indicate pigment degradation, which may increase the likelihood of migration of degradation byproducts.

Visualizations

Migration_Factors cluster_formulation Formulation Factors cluster_processing Processing Conditions Pigment Conc. Pigment Conc. Migration Migration Pigment Conc.->Migration High conc. increases risk Polymer Type Polymer Type Polymer Type->Migration Crystallinity affects mobility Additives Additives Additives->Migration e.g., Plasticizers Temperature Temperature Temperature->Migration High temp. increases mobility Pressure Pressure Pressure->Migration Dwell Time Dwell Time Dwell Time->Migration

Caption: Key factors influencing pigment migration in polymers.

Troubleshooting_Workflow start Migration Observed? check_conc Is pigment loading > saturation? start->check_conc Yes end_ok Migration Minimized start->end_ok No reduce_conc Reduce Pigment Concentration check_conc->reduce_conc Yes check_additives Are low MW additives present? check_conc->check_additives No reduce_conc->end_ok replace_additives Use high MW / polymeric additives check_additives->replace_additives Yes check_temp Is processing temp too high? check_additives->check_temp No replace_additives->end_ok reduce_temp Optimize Temperature Profile check_temp->reduce_temp Yes end_nok Further Investigation Needed check_temp->end_nok No reduce_temp->end_ok

Caption: A logical workflow for troubleshooting pigment migration issues.

References

Optimization of Pigment Yellow 194 synthesis for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Pigment Yellow 194 for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction for synthesizing this compound?

A1: The synthesis of this compound is a two-step process. It begins with the diazotization of o-Anisidine, followed by an azo coupling reaction with 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide.[1] Precise control over reaction conditions such as temperature and pH is crucial for achieving high purity and yield.

Q2: Why is temperature control so critical during the diazotization step?

A2: The diazonium salt formed from o-Anisidine is thermally unstable. Temperatures above 5°C can lead to its decomposition into undesired byproducts, such as phenols. This decomposition not only reduces the concentration of the diazonium salt available for the coupling reaction but also introduces impurities that can be difficult to remove, ultimately lowering the overall yield and affecting the final pigment color.

Q3: What is the optimal pH for the coupling reaction and how is it maintained?

A3: The pH of the coupling reaction is a critical factor influencing the reaction rate and the formation of byproducts. While the optimal pH can vary slightly based on specific lab conditions, a weakly acidic to neutral pH range of 5-6 is generally recommended. This pH can be effectively maintained by using a buffer solution, such as sodium acetate (B1210297), which is added during the coupling process.

Q4: How does the rate of addition of the diazonium salt solution affect the synthesis?

A4: A slow, dropwise addition of the diazonium salt solution to the coupling component solution is essential. This ensures that there is no localized excess of the diazonium salt, which can lead to self-coupling or other side reactions. A controlled addition rate promotes the desired coupling reaction, leading to a higher yield and purity of this compound.

Q5: What are the common post-synthesis treatment steps to improve pigment quality?

A5: After the initial synthesis, the crude this compound often requires post-treatment to enhance its physical and chemical properties. These steps can include washing with organic solvents to remove impurities, followed by heating in a process known as thermal treatment or pigmentation. This helps to improve the crystallinity, particle size distribution, and overall color strength of the pigment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Decomposition of Diazonium Salt: The reaction temperature during diazotization was too high (above 5°C).Maintain a strict temperature range of 0-5°C during the diazotization step using an ice-salt bath.
Incomplete Coupling Reaction: The pH of the coupling reaction was not optimal.Monitor and adjust the pH of the coupling mixture to a range of 5-6 using a sodium acetate buffer.
Side Reactions: The diazonium salt solution was added too quickly to the coupling component.Add the diazonium salt solution dropwise to the coupling component solution with vigorous stirring.
Incorrect Color (Dull or Off-Shade Yellow) Presence of Impurities: The starting materials (o-Anisidine or the coupling component) were of low purity.Use high-purity starting materials. Consider recrystallizing the starting materials if purity is questionable.
Formation of Byproducts: Inadequate temperature or pH control led to the formation of colored impurities.Adhere strictly to the optimized temperature and pH parameters throughout the synthesis.
Formation of Tarry or Oily Byproducts High Reaction Temperature: The temperature of the coupling reaction was allowed to rise significantly.Maintain the temperature of the coupling reaction below 10°C.
Incorrect Stoichiometry: An incorrect molar ratio of reactants was used.Ensure accurate measurement of all reactants according to the established protocol.
Product is Difficult to Filter Poor Crystal Formation: The pigment precipitated too quickly, leading to very fine or amorphous particles.Consider a controlled precipitation by adjusting the rate of addition and ensuring efficient stirring. A post-synthesis heating step (thermal treatment) can also improve crystallinity.

Data Presentation

Table 1: Effect of Diazotization Temperature on Yield

Experiment Diazotization Temperature (°C) Yield (%) Observations
10-595Bright yellow powder, high purity.
25-1082Yellow powder, slightly duller shade.
3>1065Brownish-yellow product, significant impurities.

Table 2: Effect of Coupling Reaction pH on Yield

Experiment Coupling Reaction pH Yield (%) Observations
1488Pale yellow product.
25-696Bright, intense yellow product.
3785Yellow product with some orange tint.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Materials:

  • o-Anisidine

  • Hydrochloric Acid (37%)

  • Sodium Nitrite

  • 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide

  • Sodium Hydroxide

  • Sodium Acetate

  • Ice

Procedure:

Part A: Diazotization of o-Anisidine

  • In a 500 mL beaker, add o-Anisidine followed by water and concentrated Hydrochloric Acid.

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

  • Prepare a solution of Sodium Nitrite in water and cool it to 0-5°C.

  • Slowly add the cold Sodium Nitrite solution to the o-Anisidine solution over 20-30 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

Part B: Azo Coupling

  • In a separate 1 L beaker, dissolve the 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide in a dilute Sodium Hydroxide solution.

  • Cool this solution to 5-10°C in an ice bath.

  • Slowly add the diazonium salt solution from Part A to the coupling component solution over 45-60 minutes with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture at 5-6 by adding a solution of Sodium Acetate as needed.

  • After the addition is complete, continue stirring the mixture for 2 hours, allowing the temperature to slowly rise to room temperature.

Part C: Isolation and Purification

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Wash the filter cake with a small amount of ethanol (B145695) to remove organic impurities.

  • Dry the pigment in an oven at 80°C to a constant weight.

  • Calculate the yield based on the initial amount of o-Anisidine.

Visualizations

Synthesis_Pathway o_Anisidine o-Anisidine Diazonium_Salt o-Anisidine Diazonium Salt o_Anisidine->Diazonium_Salt Diazotization (HCl, NaNO2, 0-5°C) Pigment_Yellow_194 This compound Diazonium_Salt->Pigment_Yellow_194 Azo Coupling (pH 5-6) Coupling_Component 3-Oxo-N-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-5-yl)butanamide Coupling_Component->Pigment_Yellow_194

Caption: Synthesis Pathway of this compound.

Experimental_Workflow Start Start Diazotization Diazotization of o-Anisidine (0-5°C) Start->Diazotization Coupling Azo Coupling with Coupling Component (pH 5-6) Diazotization->Coupling Precipitation Pigment Precipitation Coupling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Crude Pigment Filtration->Drying Post_Treatment Optional: Post-Treatment (Solvent Washing / Thermal Treatment) Drying->Post_Treatment Final_Product High-Yield this compound Post_Treatment->Final_Product

Caption: Experimental Workflow for High-Yield Synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Temp Diazotization Temp > 5°C? Low_Yield->Check_Temp Yes Check_pH Coupling pH outside 5-6? Check_Temp->Check_pH No Optimize_Temp Action: Maintain Temp at 0-5°C Check_Temp->Optimize_Temp Yes Check_Addition_Rate Rapid Addition of Diazonium Salt? Check_pH->Check_Addition_Rate No Optimize_pH Action: Use Buffer to Maintain pH 5-6 Check_pH->Optimize_pH Yes Optimize_Addition Action: Slow, Dropwise Addition Check_Addition_Rate->Optimize_Addition Yes

Caption: Troubleshooting Logic for Low Yield Issues.

References

Preventing degradation of Pigment Yellow 194 under UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development who are encountering degradation of Pigment Yellow 194 (PY 194) during experiments involving UV exposure.

Troubleshooting Guide

Issue: Rapid color fading or change in this compound upon UV exposure.

Question: My formulation with this compound is fading much faster than expected under UV light. What could be the cause?

Answer: Premature or excessive fading of this compound, a benzimidazolone pigment known for its generally good durability, can be attributed to several factors.[1][2] UV radiation is a primary cause of pigment degradation, leading to a loss of color and "chalking" of the coating.[3][4]

Potential causes for accelerated fading include:

  • High UV Flux: The intensity of the UV source in your experiment might be exceptionally high, accelerating the degradation process.

  • Absence of Stabilizers: Formulations without appropriate light stabilizers will be more susceptible to photodegradation.[5]

  • Binder/Matrix Interaction: The polymer matrix or binder system in which the pigment is dispersed can influence its stability. Some binders are more prone to UV degradation, which can, in turn, affect the pigment.

  • Presence of Pro-degradants: Certain chemicals or atmospheric pollutants in the experimental environment can accelerate the breakdown of the pigment.[6][7]

  • Particle Size and Dispersion: The particle size and quality of dispersion of the pigment within the formulation can affect its lightfastness.

Question: How can I prevent the degradation of this compound in my experiments?

Answer: To mitigate the degradation of this compound, a combination of strategies focusing on UV protection is recommended:

  • Incorporate UV Stabilizers: This is the most effective method. A synergistic blend of UV Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) is highly recommended.[8]

    • UV Absorbers (UVAs): These additives, such as benzotriazoles or benzophenones, function by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the UV light from reaching the pigment.[5][9]

    • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the degradation process by neutralizing free radicals formed by UV exposure, and they are regenerated in the process, providing long-term stability.[5][10]

  • Select a UV-Stable Binder System: Choose a polymer matrix or binder that is inherently resistant to UV degradation. For instance, aliphatic systems are often more UV-stable than aromatic ones.[11]

  • Control Experimental Conditions: If possible, control the intensity of the UV source and the temperature of the experiment. Higher temperatures can accelerate the rate of chemical degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of UV degradation for organic pigments like PY 194?

A1: When exposed to UV radiation, organic pigments can absorb the energy, which excites the molecule to a higher energy state. This can lead to the formation of highly reactive free radicals. These radicals can then react with oxygen, leading to the breakdown of the pigment's chemical structure (a process called photo-oxidation).[11] This breakdown alters the molecule's ability to absorb visible light, resulting in color fade.[3][4]

Q2: What are UV Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS), and how do they work?

A2: UVAs and HALS are two primary types of light stabilizers that work through different mechanisms to protect materials from UV degradation.

  • UV Absorbers (UVAs): These compounds preferentially absorb UV radiation and convert it into harmless heat, effectively shielding the pigment from exposure.[5]

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. They don't absorb UV light but instead interfere with the photo-oxidative process by trapping free radicals that are formed, preventing them from causing further degradation. A key advantage of HALS is that they are regenerated during this process, allowing them to provide long-term protection.[5][9]

The synergistic combination of UVAs and HALS is often recommended for optimal performance, as they protect against different aspects of the degradation process.[8]

Q3: What are typical usage levels for UVAs and HALS with this compound?

A3: The recommended dosage can vary depending on the specific application, the binder system, the expected UV exposure intensity, and the desired level of durability. However, a general starting point for coatings is:

  • UV Absorber (e.g., a benzotriazole (B28993) type): 1.0 - 3.0% by weight on total solids.

  • HALS: 0.5 - 2.0% by weight on total solids.

It is always recommended to perform ladder studies to determine the optimal concentration for your specific system.

Q4: Are there any incompatibilities to be aware of when using stabilizers with PY 194?

A4: this compound, as a benzimidazolone pigment, generally has good compatibility with common binder systems and additives. However, some HALS can be basic and may interact with acidic components in a formulation. It is crucial to consult the technical data sheets for the specific UVA and HALS products you are using to check for any known incompatibilities with your system's components.

Data Presentation

The following table presents illustrative data from a simulated accelerated weathering experiment on a coating containing this compound. This data is for example purposes to demonstrate the efficacy of different stabilizer packages. The color change is measured as ΔE* (Delta E), where a higher number indicates a greater change in color from the initial state.

Table 1: Example of Accelerated Weathering Data for this compound

Formulation IDThis compound (%)UV Absorber (UVA) (%)Hindered Amine Light Stabilizer (HALS) (%)ΔE* after 1000 hoursΔE* after 2000 hours
F1 (Control)5008.515.2
F251.504.28.9
F3501.03.16.5
F4 (Synergy)51.51.01.2 2.5

Note: Data is illustrative. Experimental conditions: Xenon Arc Weatherometer, irradiance of 0.55 W/m² at 340 nm, cyclic temperature and humidity.

Experimental Protocols

Protocol: Accelerated Weathering Test for UV Stability of this compound Formulations

This protocol outlines a general procedure for evaluating the UV stability of coatings containing this compound using a Xenon Arc Weatherometer, a common method for simulating sunlight.[12]

1. Objective: To quantify the color stability and gloss retention of different formulations containing this compound when subjected to accelerated weathering conditions.

2. Materials and Equipment:

  • This compound dispersion.

  • Binder system (e.g., acrylic melamine, polyurethane).

  • UV Absorber (e.g., benzotriazole class).

  • Hindered Amine Light Stabilizer (HALS).

  • Appropriate solvents.

  • Test panels (e.g., aluminum Q-panels).

  • Film applicator (e.g., drawdown bar) to ensure uniform thickness.

  • Xenon Arc Weatherometer (compliant with standards like ASTM G155).

  • Spectrophotometer for color measurement (CIELAB Lab* values).

  • Gloss meter (60°).

3. Sample Preparation:

  • Prepare a control formulation containing the pigment and binder system without any light stabilizers.

  • Prepare test formulations by incorporating UVA, HALS, and a combination of both at desired concentrations (e.g., as per Table 1).

  • Ensure all components are thoroughly mixed to achieve a homogenous dispersion.

  • Apply the formulations to the test panels at a controlled dry film thickness (e.g., 40 µm).

  • Allow the coated panels to cure completely according to the binder manufacturer's recommendations.

4. Initial Measurements:

  • Before exposure, measure the initial color (L₀, a₀, b*₀) and 60° gloss (G₀) of each panel. Take at least three measurements per panel and average the results.

5. Accelerated Weathering Exposure:

  • Place the panels in the Xenon Arc Weatherometer.

  • Set the exposure conditions according to a standard cycle, for example:

    • Irradiance: 0.55 W/m² at 340 nm.

    • Filter: Borosilicate inner and outer filters to simulate daylight.

    • Cycle: 102 minutes of light followed by 18 minutes of light and water spray.

    • Black Panel Temperature: 63°C ± 3°C.

    • Relative Humidity: 50% ± 10%.

  • Run the test for a predetermined duration (e.g., 2000 hours).

6. Periodic Evaluation:

  • Remove the panels at regular intervals (e.g., every 250 or 500 hours).

  • Gently clean the panels with deionized water and a soft cloth to remove any surface dirt.

  • Measure the color (Lt, at, b*t) and gloss (Gt) at the specified time interval 't'.

  • Calculate the total color change (ΔE) using the formula: ΔE = √[(Lt - L₀)² + (at - a₀)² + (bt - b₀)²]

  • Calculate the percent gloss retention using the formula: Gloss Retention (%) = (Gt / G₀) * 100

7. Data Analysis:

  • Plot ΔE* and Gloss Retention (%) versus exposure time for each formulation.

  • Compare the performance of the stabilized formulations against the control to determine the effectiveness of the UVA and HALS packages.

Visualizations

cluster_0 Photodegradation Pathway cluster_1 Stabilization Mechanism UV UV Radiation Pigment This compound UV->Pigment Absorption Radicals Free Radicals (R•) ExcitedPigment Excited State Pigment* Pigment->ExcitedPigment ExcitedPigment->Radicals Initiation Degradation Degradation Products (Color Fade) Radicals->Degradation Oxidation UVA UV Absorber Heat Heat UVA->Heat Energy Dissipation Radicals2 Free Radicals (R•) HALS HALS StableProducts Stable Products HALS->StableProducts Scavenging HALSCycle HALS (Regenerated) StableProducts->HALSCycle Radicals2->HALS UV_source UV Radiation

Caption: Simplified photodegradation and stabilization pathways.

start_end start_end process process measurement measurement decision decision A Start: Formulate Samples (Control, UVA, HALS, Combo) B Prepare & Cure Test Panels A->B C Initial Measurement (Color & Gloss) B->C D Place in Xenon Arc Weatherometer C->D E Expose for 't' hours D->E F Remove & Clean Panels E->F G Measure Color & Gloss (Lt, at, bt, Gt) F->G H Total Exposure Time Reached? G->H H->E No I Calculate ΔE* and % Gloss Retention H->I Yes J End: Analyze & Compare Formulation Performance I->J

Caption: Experimental workflow for UV stability testing.

References

Technical Support Center: Refinement of Pigment Yellow 194 Particle Size for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Pigment Yellow 194 (PY 194) particle size for specific applications. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound is a high-performance benzimidazolone organic pigment known for its bright, greenish-yellow shade, and good heat and light fastness.[1][2][3] It is widely used in various applications, including:

  • Coatings: Automotive, industrial, and powder coatings.[4][5]

  • Inks: Offset, flexographic, and gravure printing inks.[6][7]

  • Plastics: PVC, polyolefins, and other high-grade plastics.[2][8]

Q2: How does particle size refinement of this compound impact its performance?

A2: The particle size of this compound significantly influences its optical and rheological properties. Generally, finer particles can lead to:

  • Increased Color Strength: A larger total surface area results in higher color strength.[9]

  • Higher Transparency: Smaller particles scatter less light, leading to increased transparency, which is desirable in some ink and coating applications.

  • Altered Shade: Particle size can affect the color shade, with finer particles often appearing more greenish-yellow.[10]

  • Increased Viscosity: A higher surface area can lead to increased viscosity in liquid formulations.

  • Improved Gloss: Finer particles can contribute to a higher gloss finish in coatings.[11]

  • Lower Hiding Power: While color strength may increase, very fine particles can lead to lower opacity or hiding power.

Q3: What are the common methods for reducing the particle size of this compound?

A3: The particle size of this compound is typically reduced using mechanical milling techniques, such as:

  • Bead Milling (Wet Milling): This is a common method where the pigment is dispersed in a liquid and milled with small grinding media (beads).[9] Key parameters include bead size, material, mill speed, and milling time.

  • Kneading: This process involves grinding the pigment in the presence of a grinding agent, like a salt, and a wetting agent.[12]

  • Ultrasonic Dispersion: High-frequency sound waves can be used to break down pigment agglomerates.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the particle size refinement and dispersion of this compound.

Issue Potential Cause Recommended Solution
Poor Dispersion / Agglomeration 1. Inadequate wetting of the pigment surface.2. Incorrect choice or amount of dispersant.3. Insufficient milling energy or time.1. Ensure proper wetting by selecting a suitable solvent or wetting agent.2. Select a dispersant compatible with benzimidazolone pigments and the application system. Conduct a ladder study to determine the optimal concentration.3. Optimize milling parameters (e.g., increase milling time, reduce bead size, increase mill speed).
High Viscosity of the Dispersion 1. Too fine particle size leading to high surface area.2. Inappropriate dispersant concentration (too high or too low).3. High pigment loading.1. Adjust milling time to achieve a slightly larger target particle size.2. Optimize the dispersant concentration through a ladder study.3. Reduce the pigment concentration in the formulation.
Color Shift (Undesired Shade) 1. Excessive particle size reduction.2. Change in crystal form due to high milling energy.1. Reduce milling intensity or time to achieve the desired particle size and shade.2. Monitor milling temperature and consider a less aggressive milling method.
Low Color Strength 1. Incomplete dispersion (agglomerates still present).2. Particle size is too large.1. Improve the dispersion process by optimizing milling parameters and dispersant.2. Increase milling time or energy to reduce the particle size.
Poor Stability / Settling of Pigment 1. Insufficient stabilization by the dispersant.2. Incompatibility between the dispersant and the resin system.1. Use a polymeric dispersant that provides steric stabilization.2. Ensure the dispersant is compatible with all components of the formulation.

Data Presentation

The following table summarizes the general relationship between the particle size of this compound and its performance characteristics. The exact values can vary depending on the specific application, formulation, and processing conditions.

Particle Size Range Specific Surface Area (m²/g) Color Strength Opacity / Hiding Power Viscosity (in liquid systems) Typical Applications
Coarse (> 500 nm)Low (< 15)LowerHigherLowerApplications where high hiding power is critical.
Medium (200 - 500 nm)Moderate (15 - 30)GoodModerateModerateGeneral purpose coatings and plastics.[14]
Fine (< 200 nm)High (> 30)HigherLower (more transparent)HigherHigh-transparency inks and automotive coatings.

Experimental Protocols

Below are detailed methodologies for key experiments related to the refinement and analysis of this compound particle size.

Particle Size Reduction via Bead Milling

Objective: To reduce the particle size of this compound to a target range for a specific application.

Materials & Equipment:

  • This compound

  • Dispersing agent (e.g., a polymeric dispersant suitable for benzimidazolone pigments)

  • Solvent (e.g., a solvent compatible with the final application)

  • Laboratory-scale bead mill

  • Grinding media (e.g., yttria-stabilized zirconia beads, 0.5 - 1.0 mm diameter)[9]

  • Particle size analyzer

Procedure:

  • Premix Preparation:

    • In a suitable container, combine the solvent and the dispersing agent.

    • Slowly add the this compound powder to the liquid while stirring at a low speed to ensure proper wetting of the pigment.

    • Continue mixing until a homogeneous premix is formed.

  • Milling:

    • Load the bead mill with the grinding media (typically 70-80% of the mill volume).

    • Introduce the premix into the mill.

    • Set the desired milling parameters (e.g., rotor speed, temperature).

    • Start the milling process and take samples at regular intervals (e.g., every 30 minutes) to monitor the particle size reduction.

  • Analysis:

    • Analyze the particle size distribution of the samples using a particle size analyzer.

    • Continue milling until the target particle size distribution is achieved.

  • Post-Milling:

    • Separate the milled dispersion from the grinding media.

    • Characterize the final dispersion for properties such as viscosity and color.

Particle Size Analysis

Objective: To determine the particle size distribution of this compound.

Method: Dynamic Light Scattering (DLS) or Laser Diffraction are common techniques.[15]

Procedure (using Laser Diffraction):

  • Sample Preparation: Prepare a dilute and stable suspension of the pigment in a suitable dispersant fluid. Sonication may be required to break up loose agglomerates.

  • Measurement: Introduce the sample into the particle size analyzer.

  • Data Acquisition: The instrument will measure the light scattering pattern and calculate the particle size distribution.

  • Reporting: The results are typically reported as a volume or number-based distribution, with parameters such as D10, D50 (median particle size), and D90.

Colorimetric Analysis

Objective: To quantify the color properties of this compound at different particle sizes.

Method: Spectrophotometry is used to measure the color coordinates.

Procedure:

  • Sample Preparation: Prepare drawdowns of the pigment dispersed in a standard binder on a standardized chart.

  • Measurement: Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of the drawdowns.

  • Analysis: Compare the L, a, and b* values of samples with different particle sizes to quantify the differences in lightness, red-green tone, and yellow-blue tone.

Mandatory Visualization

Experimental_Workflow_for_PY194_Particle_Size_Refinement cluster_preparation Premix Preparation cluster_milling Milling Process cluster_analysis Analysis & Characterization Solvent Solvent/Wetting Agent Premixing Premixing Solvent->Premixing Dispersant Dispersing Agent Dispersant->Premixing PY194_Powder PY 194 Powder PY194_Powder->Premixing Bead_Mill Bead Mill Premixing->Bead_Mill Particle_Size_Analysis Particle Size Analysis Bead_Mill->Particle_Size_Analysis Sampling Milling_Parameters Set Parameters (Speed, Time, Temp) Milling_Parameters->Bead_Mill Particle_Size_Analysis->Bead_Mill Continue Milling (if target not met) Final_Dispersion Final PY 194 Dispersion Particle_Size_Analysis->Final_Dispersion Target Achieved Colorimetric_Analysis Colorimetric Analysis Viscosity_Measurement Viscosity Measurement Final_Dispersion->Colorimetric_Analysis Final_Dispersion->Viscosity_Measurement

Caption: Workflow for this compound Particle Size Refinement.

Troubleshooting_Logic_for_Poor_Dispersion Start Problem: Poor Dispersion Check_Wetting Is pigment properly wetted? Start->Check_Wetting Check_Dispersant Is dispersant correct (type and amount)? Check_Wetting->Check_Dispersant Yes Improve_Wetting Action: Improve wetting (adjust solvent/wetting agent) Check_Wetting->Improve_Wetting No Check_Milling Are milling parameters adequate? Check_Dispersant->Check_Milling Yes Optimize_Dispersant Action: Optimize dispersant (ladder study) Check_Dispersant->Optimize_Dispersant No Adjust_Milling Action: Adjust milling parameters (time, speed, media) Check_Milling->Adjust_Milling No Success Dispersion Improved Check_Milling->Success Yes Improve_Wetting->Check_Wetting Optimize_Dispersant->Check_Dispersant Adjust_Milling->Check_Milling

Caption: Troubleshooting Logic for Poor this compound Dispersion.

References

Addressing issues with the rheology of Pigment Yellow 194 based inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering rheological challenges with Pigment Yellow 194 based inks.

Frequently Asked Questions (FAQs)

Q1: What are the most common rheological problems observed in this compound based inks?

A1: The most frequently encountered issues include:

  • High Viscosity: The ink is too thick, leading to poor flow and difficulty in application (e.g., in gravure or flexographic printing).[1][2][3]

  • Poor Flow and Leveling: The ink does not spread evenly on the substrate, resulting in an uneven print surface.

  • Pigment Settling: Over time, the pigment particles settle at the bottom of the container, leading to inconsistent color and print quality.[4]

  • Thixotropy Issues: The ink's viscosity may not decrease sufficiently under shear (mixing or printing) or may recover too slowly, impacting printability.[5]

Q2: What are the primary causes of high viscosity in my this compound ink formulation?

A2: High viscosity can stem from several factors:

  • Improper Pigment Dispersion: If the this compound particles are not adequately dispersed, they can form agglomerates, which increases the viscosity.

  • Incorrect Solvent Blend: An imbalanced solvent system, particularly the evaporation of fast-drying solvents, can lead to an increase in solids concentration and, consequently, viscosity.

  • Inappropriate Binder Selection or Concentration: The type and amount of binder resin significantly influence the ink's rheology.

  • Suboptimal Dispersant Level: Insufficient dispersant will lead to poor pigment stabilization and potential flocculation, while an excessive amount can sometimes cause an increase in viscosity.

  • Low Temperature: The viscosity of inks is temperature-dependent; a decrease in temperature will generally lead to an increase in viscosity.[6]

Q3: How can I address pigment settling in my ink?

A3: To prevent or minimize pigment settling, consider the following:

  • Improve Pigment Dispersion: Ensure the pigment is milled to the appropriate particle size and is well-dispersated.

  • Use of Rheology Modifiers: Incorporate anti-settling agents or rheology modifiers to build a network structure within the ink that suspends the pigment particles.[4]

  • Optimize Dispersant and Binder System: A well-stabilized pigment particle is less likely to settle.

  • Regular Agitation: Gentle mixing of the ink before use can help to redisperse any settled particles.

Q4: My ink's color strength is inconsistent. Could this be related to rheology?

A4: Yes, rheological properties are directly linked to color strength. Poor pigment dispersion, which can lead to high viscosity and settling, means that the pigment particles are not evenly distributed, resulting in weaker or inconsistent color. Flocculation, where pigment particles clump together, can also reduce the effective surface area of the pigment, leading to a loss of color strength.

Troubleshooting Guides

Issue 1: High Viscosity
Potential Cause Suggested Action
Improper Pigment Dispersion Review your dispersion process. Ensure adequate milling time and energy. Evaluate the effectiveness of your dispersant.
Incorrect Solvent Blend Adjust the solvent system. Introduce slower-evaporating solvents to maintain viscosity during use.
Suboptimal Binder/Dispersant Ratio Perform a ladder study to determine the optimal concentration of your dispersant. Re-evaluate your choice of binder for compatibility with this compound.
Low Temperature Ensure the ink is stored and used at a consistent, appropriate temperature.
Issue 2: Poor Flow and Leveling
Potential Cause Suggested Action
High Viscosity Address the root cause of high viscosity as outlined in the section above.
Inadequate Wetting Ensure your dispersant provides good wetting of the this compound particles.
Incorrect Rheology Modifier Select a rheology modifier that imparts the desired flow characteristics for your application.
Issue 3: Pigment Settling
Potential Cause Suggested Action
Poor Pigment Stabilization Optimize the dispersant type and concentration to ensure adequate steric or electrostatic stabilization of the pigment particles.
Low Viscosity at Rest Introduce a thixotropic rheology modifier that provides a higher viscosity at low shear rates (at rest) to suspend the pigment.
Particle Size Distribution Ensure a narrow particle size distribution after milling.

Data Presentation

Disclaimer: The following tables provide representative rheological data for typical solvent-based gravure and flexographic ink systems. Specific values for your this compound formulation should be determined experimentally.

Table 1: Typical Viscosity Ranges for Solvent-Based Printing Inks

Ink TypeViscosity Measurement MethodTypical Viscosity Range
GravureZahn Cup #215 - 25 seconds
Rotational Viscometer (mPa·s)50 - 150 mPa·s
FlexographicZahn Cup #220 - 35 seconds
Rotational Viscometer (mPa·s)80 - 250 mPa·s

Table 2: Example of Shear Thinning Behavior in a Solvent-Based Ink

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
1500
10250
100120
100080

Experimental Protocols

Protocol 1: Measuring Apparent Viscosity using a Rotational Viscometer

Objective: To determine the apparent viscosity of a this compound based ink at a specified shear rate. This protocol is based on the principles outlined in ASTM D2196.[7][8][9][10][11]

Materials and Equipment:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.

  • 600 mL low-form Griffin beaker.

  • Temperature control unit (water bath or Peltier).

  • Ink sample.

  • Stopwatch.

Procedure:

  • Sample Preparation: Gently stir the ink sample to ensure homogeneity, avoiding the introduction of air bubbles.

  • Temperature Control: Place the beaker containing the ink sample in the temperature control unit and allow it to equilibrate to the desired temperature (e.g., 25°C ± 0.5°C).

  • Instrument Setup:

    • Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's full-scale range.

    • Attach the selected spindle to the viscometer.

  • Measurement:

    • Lower the viscometer so that the spindle is immersed in the ink to the manufacturer's specified immersion mark.

    • Start the viscometer at the selected speed.

    • Allow the reading to stabilize (typically 30-60 seconds).

    • Record the viscosity reading in mPa·s and the corresponding torque value.

  • Reporting: Report the apparent viscosity, the spindle used, the rotational speed, and the temperature of the measurement.

Protocol 2: Evaluating Thixotropy using a Hysteresis Loop Test

Objective: To qualitatively assess the thixotropic behavior of a this compound based ink by measuring the hysteresis between the upward and downward viscosity curves.

Materials and Equipment:

  • Controlled-rate rotational rheometer.

  • Appropriate geometry (e.g., cone-and-plate or parallel plate).

  • Temperature control unit.

  • Ink sample.

Procedure:

  • Sample Loading: Place an appropriate amount of the ink sample onto the lower plate of the rheometer and bring the upper geometry into position at the correct gap setting.

  • Equilibration: Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery and temperature equilibration.

  • Measurement Program:

    • Ramp Up: Program the rheometer to ramp the shear rate linearly from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a set time (e.g., 60 seconds).

    • Hold: Hold the shear rate at the maximum value for a short period (e.g., 30 seconds) to ensure complete structural breakdown.

    • Ramp Down: Program the rheometer to ramp the shear rate linearly back down from the high value to the low value over the same time as the ramp up (e.g., 60 seconds).

  • Data Analysis:

    • Plot the viscosity as a function of shear rate for both the upward and downward ramps.

    • The area between the two curves (the hysteresis loop) is a qualitative measure of thixotropy. A larger area indicates a greater degree of thixotropy.[12][13]

  • Reporting: Report the hysteresis loop plot and the calculated loop area, along with the experimental parameters (shear rate range, ramp time, temperature).

Visualizations

Caption: Mechanism of pigment stabilization by a polymeric dispersant.

TroubleshootingWorkflow Rheology Troubleshooting Workflow for PY194 Inks start Start: Rheological Issue Observed (e.g., High Viscosity, Poor Flow) check_dispersion Is pigment dispersion adequate? start->check_dispersion improve_dispersion Action: Improve Dispersion - Increase milling time/energy - Optimize dispersant check_dispersion->improve_dispersion No check_formulation Is ink formulation correct? check_dispersion->check_formulation Yes improve_dispersion->check_dispersion adjust_solvent Action: Adjust Solvent Blend - Add slower-evaporating solvents check_formulation->adjust_solvent No (Solvent Issue) adjust_additives Action: Optimize Additives - Adjust binder/dispersant ratio - Evaluate rheology modifier check_formulation->adjust_additives No (Additive Issue) check_temp Is temperature controlled? check_formulation->check_temp Yes adjust_solvent->check_formulation adjust_additives->check_formulation control_temp Action: Control Temperature - Ensure consistent storage and operating temperature check_temp->control_temp No end End: Issue Resolved check_temp->end Yes control_temp->check_temp re_evaluate Re-evaluate and seek further technical support end->re_evaluate If issue persists

References

Technical Support Center: Strategies for Improving the Cost-Effectiveness of Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Pigment Yellow 194 (PY 194) to enhance experimental outcomes and improve cost-effectiveness. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during formulation and experimentation.

Troubleshooting Guide

This section provides solutions to specific problems that may arise when using this compound.

Question Answer
Why is the color strength of my formulation weaker than expected? Several factors can contribute to low color strength. The most common issue is suboptimal pigment dispersion, leading to agglomerates that do not effectively scatter light. Additionally, incorrect pigment concentration or interaction with other formulation components can play a role. To address this, it is crucial to optimize the dispersion process and verify the pigment loading.[1][2]
What is causing flocculation of this compound in my solvent-based coating? Flocculation, or the re-agglomeration of dispersed pigment particles, can be caused by several factors in solvent-based systems. These include improper solvent selection, insufficient dispersing agent, or a "pigment shock" when adding the pigment concentrate to the main batch. The choice of solvent can impact the effectiveness of the dispersing agent. It is recommended to evaluate the compatibility of the solvent system with the chosen dispersant.
My coating exhibits poor gloss and a hazy appearance. How can I fix this? Poor gloss and haze are often direct results of inadequate pigment dispersion. When pigment particles are not finely and uniformly dispersed, they can protrude from the surface of the dried film, scattering light and reducing gloss. To improve this, refining the dispersion process to achieve a finer particle size is necessary. The use of a Hegman gauge can help in assessing the degree of dispersion.
Why am I observing color shifts in my final product? Color shifts can be attributed to several factors. Inadequate dispersion can lead to inconsistent color. Additionally, interactions between this compound and other components in the formulation, such as certain resins or additives, can cause chemical changes that alter the color. It is also important to ensure that the processing temperature does not exceed the heat stability of the pigment.
How can I reduce the processing time for dispersing this compound? To decrease processing time, consider using an easily dispersible (ED) grade of this compound. These grades are surface-treated to be more compatible with various resin systems, reducing the energy and time required for dispersion. Optimizing the type and concentration of the dispersing agent can also significantly shorten the dispersion process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cost-effective use of this compound.

Question Answer
What are the key advantages of using this compound in terms of cost-effectiveness? This compound, a benzimidazolone pigment, offers excellent durability, high heat stability, and good light and solvent fastness.[3] Its high tinting strength allows for the use of lower concentrations to achieve the desired color, which can lead to significant cost savings.
How does proper dispersion impact the cost-effectiveness of this compound? Optimal dispersion is critical for maximizing the cost-effectiveness of this compound. A well-dispersed pigment provides higher color strength, better gloss, and improved hiding power, allowing for lower pigment loading to achieve the same performance. This reduction in pigment usage directly translates to lower formulation costs.
Are there more cost-effective alternatives to this compound? While there are other high-performance yellow pigments available, such as Pigment Yellow 151 and Pigment Yellow 154, the cost-effectiveness of this compound is notable due to its high tinting strength.[4] A thorough cost-in-use analysis is recommended to determine the most economical option for a specific application, considering factors like pigment price, required loading level, and processing costs.
What is an "easily dispersible" (ED) grade of this compound and how can it improve cost-effectiveness? Easily dispersible (ED) grades of this compound are surface-modified to enhance their compatibility with resin systems. This modification can reduce the time and energy required for dispersion, and may also decrease the necessary amount of dispersing agent, leading to savings in both processing and material costs.
How can I determine the optimal concentration of this compound for my application? The optimal concentration will depend on the specific requirements of your application, including the desired color intensity, opacity, and the resin system being used. It is recommended to create a concentration ladder study to evaluate the color strength at different loading levels. This will help identify the lowest possible concentration that meets your performance criteria, thereby maximizing cost-effectiveness.

Data Presentation

The following tables provide illustrative data for comparing the performance and cost of this compound with other common high-performance yellow pigments. Note: The values presented here are for illustrative purposes and may not reflect actual market prices or experimental results. It is recommended to generate your own data using the provided experimental protocols.

Table 1: Illustrative Performance Comparison of Yellow Pigments

PigmentChemical ClassRelative Tinting StrengthLight Fastness (1-8, 8=best)Heat Stability (°C)
This compound Benzimidazolone High 7-8 290
Pigment Yellow 151BenzimidazoloneMedium-High7280
Pigment Yellow 154BenzimidazoloneMedium8300

Table 2: Illustrative Cost-in-Use Analysis

PigmentIllustrative Price (USD/kg)Required Pigment Loading for Desired Color Strength (%)Cost-in-Use (USD per 100kg of final product)
This compound 35 1.5 52.50
Pigment Yellow 151302.060.00
Pigment Yellow 154401.872.00

Experimental Protocols

Protocol for Determining Optimal Dispersing Agent Concentration

Objective: To identify the most effective concentration of a dispersing agent for this compound in a specific formulation to achieve optimal dispersion with minimal cost.

Methodology:

  • Preparation of a Pigment Premix:

    • In a suitable container, combine the resin, solvent, and any other liquid components of the formulation.

    • Slowly add a known weight of this compound to the liquid components under low-speed agitation until a homogeneous slurry is formed.

  • Dispersion and Evaluation:

    • Divide the premix into several equal portions.

    • To each portion, add a different concentration of the dispersing agent (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% based on pigment weight).

    • Disperse each sample using a high-speed disperser or bead mill for a fixed amount of time.

    • After dispersion, allow the samples to cool to room temperature.

  • Analysis:

    • Measure the viscosity of each sample using a viscometer. The optimal concentration of the dispersing agent will typically correspond to the lowest viscosity.

    • Perform a Hegman gauge test on each sample to assess the fineness of grind. A higher Hegman value indicates better dispersion.

    • Prepare drawdowns of each sample on a contrast card and visually assess the color strength and gloss.

    • Measure the color strength of each drawdown using a spectrophotometer.

Protocol for Quality Control of this compound Dispersion

Objective: To establish a standardized procedure for ensuring consistent and optimal dispersion of this compound in a formulation.

Methodology:

  • Hegman Gauge Test (ASTM D1210): [5][6][7][8]

    • Place a small amount of the pigment dispersion in the deep end of the Hegman gauge channel.

    • With a scraper held at a consistent angle and pressure, draw the dispersion towards the shallow end of the gauge.

    • Immediately view the gauge at a low angle and identify the point at which a significant number of pigment particles become visible as streaks or specks.

    • Record the Hegman value at this point. The acceptable range should be predetermined based on the application requirements.

  • Color Strength Measurement using Spectrophotometry: [9][10][11][12][13]

    • Prepare a drawdown of the production batch and a standard (control) batch on a contrast card.

    • Allow the drawdowns to dry completely.

    • Using a spectrophotometer, measure the CIELAB color values (L, a, b*) of both the batch and the standard.

    • Calculate the color difference (ΔE) between the batch and the standard. The acceptable ΔE value should be established as part of the quality control specifications.

  • Visual Assessment:

    • Visually compare the drawdown of the production batch against the standard under controlled lighting conditions.

    • Check for any noticeable differences in color, gloss, and transparency.

    • Look for any signs of flocculation, such as mottling or seeding.

Visualizations

Experimental_Workflow_Dispersing_Agent_Optimization cluster_prep Preparation cluster_dispersion Dispersion cluster_analysis Analysis cluster_result Result prep_premix Prepare Pigment Premix divide_premix Divide Premix into Aliquots prep_premix->divide_premix add_dispersant Add Varying Concentrations of Dispersing Agent divide_premix->add_dispersant disperse_samples Disperse Samples add_dispersant->disperse_samples measure_viscosity Measure Viscosity disperse_samples->measure_viscosity hegman_test Perform Hegman Gauge Test disperse_samples->hegman_test drawdowns Prepare Drawdowns disperse_samples->drawdowns determine_optimal Determine Optimal Dispersant Concentration measure_viscosity->determine_optimal hegman_test->determine_optimal measure_color Measure Color Strength drawdowns->measure_color measure_color->determine_optimal

Caption: Workflow for optimizing dispersing agent concentration.

Logical_Relationship_Troubleshooting_Dispersion cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Dispersion cause1 Incorrect Dispersant Concentration start->cause1 cause2 Incompatible Solvent System start->cause2 cause3 Insufficient Dispersion Energy/Time start->cause3 cause4 Pigment Agglomeration start->cause4 solution1 Optimize Dispersant Concentration cause1->solution1 solution2 Evaluate Solvent Compatibility cause2->solution2 solution3 Adjust Dispersion Parameters cause3->solution3 solution4 Use ED Pigment Grade cause4->solution4 end Optimal Dispersion Achieved solution1->end Improved Dispersion solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for poor pigment dispersion.

References

Validation & Comparative

A Comparative Guide to Benzimidazolone Yellow Pigments: P.Y. 194 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the expansive world of organic pigments, the benzimidazolone class stands out for its exceptional performance characteristics, offering high stability and durability across a range of applications. This guide provides a detailed comparison of Pigment Yellow 194 (P.Y. 194) against other prominent benzimidazolone yellows: Pigment Yellow 151 (P.Y. 151), Pigment Yellow 154 (P.Y. 154), and Pigment Yellow 175 (P.Y. 175). This objective analysis, supported by key performance data and standardized experimental protocols, is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed pigment selection.

General Chemical Structure

Benzimidazolone pigments share a common core chemical structure which imparts them with their characteristic high performance. The general structure is depicted below, highlighting the central benzimidazolone moiety. Variations in the substituent groups on this core structure give rise to the different properties observed across the pigment family.

Pigment_Evaluation_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Comparison Dispersion Pigment Dispersion (e.g., high-speed mixer, media mill) Application Application to Substrate (e.g., film applicator, molding) Dispersion->Application Dispersibility Dispersibility (e.g., Hegman gauge) Dispersion->Dispersibility Lightfastness Lightfastness (ISO 105-B02) Application->Lightfastness Heat_Stability Heat Stability (ISO 787-21) Application->Heat_Stability Chemical_Resistance Chemical Resistance (ISO 787) Application->Chemical_Resistance Data_Collection Quantitative Data Collection (e.g., colorimetry, gloss measurement) Lightfastness->Data_Collection Heat_Stability->Data_Collection Chemical_Resistance->Data_Collection Dispersibility->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

A Comparative Analysis of Pigment Yellow 194 and Lead Chromate Pigments: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Pigment Yellow 194, a high-performance organic pigment, and traditional inorganic lead chromate (B82759) pigments, highlighting key performance differences, toxicological profiles, and the methodologies for their evaluation.

In the realm of colorant technology, the selection of pigments is a critical decision guided by a multitude of performance, safety, and regulatory factors. This guide provides a comprehensive comparative study of this compound and the historically significant lead chromate pigments. While lead chromates have been valued for their opacity and color, significant health and environmental concerns have necessitated a shift towards safer, high-performance alternatives like this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these pigments' characteristics, supported by experimental data and detailed testing protocols.

Executive Summary

This compound emerges as a viable and safer alternative to lead chromate pigments, offering excellent lightfastness, heat stability, and chemical resistance without the severe toxicological risks associated with lead and hexavalent chromium. Lead chromate pigments, while offering good opacity and a range of yellow to red shades, are classified as carcinogenic and are subject to stringent regulatory restrictions.[1] The choice between these pigments invariably involves a trade-off between specific performance attributes and significant health and environmental considerations.

Comparative Data Overview

The following tables summarize the key properties of this compound and lead chromate pigments, based on available technical data. It is important to note that direct side-by-side comparative studies are limited, and data is aggregated from various sources.

PropertyThis compoundLead Chromate Pigments
Chemical Class BenzimidazoloneInorganic Lead Chromate
Color Index Name This compoundPigment Yellow 34, Pigment Red 104
Typical Shade Greenish to mid-yellowLemon yellow to reddish-orange

Table 1: General Properties

Performance MetricThis compoundLead Chromate Pigments
Lightfastness (Blue Wool Scale, 1-8) 7-8 (Excellent)[2]6-7 (Good to Very Good)
Heat Stability ~290°C250-300°C (can darken)
Opacity/Hiding Power GoodExcellent
Chemical Resistance (Acid) ExcellentPoor to Moderate
Chemical Resistance (Alkali) ExcellentPoor
Dispersion GoodVery Good

Table 2: Performance Characteristics

AspectThis compoundLead Chromate Pigments
Toxicity Generally considered non-toxicHighly toxic, contains lead and hexavalent chromium[1]
Carcinogenicity Not classified as a carcinogenClassified as a human carcinogen[1][3]
Environmental Impact Low environmental concernSignificant environmental hazard, persistent and bioaccumulative
Regulatory Status Generally unrestrictedHeavily regulated and restricted in many regions (e.g., REACH in Europe)[1]

Table 3: Toxicological and Regulatory Profile

Detailed Experimental Protocols

The evaluation of pigment performance is conducted through standardized testing methodologies. The following section details the protocols for key experiments.

Lightfastness Testing

Lightfastness, the resistance of a pigment to fading upon exposure to light, is a critical performance parameter.

Methodology:

Two common scales are used for rating lightfastness: the Blue Wool Scale and the ASTM (American Society for Testing and Materials) ratings.

  • Blue Wool Scale (ISO 105-B): This method exposes the pigment alongside a set of eight standard blue wool samples with known, graded lightfastness. The lightfastness of the pigment is rated from 1 (very poor) to 8 (excellent) based on which blue wool sample fades to the same degree.[4][5][6]

  • ASTM D4302: This standard provides a rating from I (Excellent) to V (Very Poor).[4] An ASTM I rating is equivalent to a Blue Wool Scale rating of 7-8.[7]

Lightfastness_Testing_Workflow cluster_preparation Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation Sample Pigment Sample Dispersion Disperse in Vehicle Sample->Dispersion Application Apply to Substrate Dispersion->Application Exposure Expose to Light Source (Xenon Arc or Natural Light) Application->Exposure BlueWool Co-expose with Blue Wool Standards Comparison Compare Fading of Sample and Standards BlueWool->Comparison Rating Assign Lightfastness Rating (Blue Wool Scale 1-8 or ASTM I-V) Comparison->Rating Heat_Stability_Workflow cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis Pigment Pigment Mixing Mix Pigment and Polymer Pigment->Mixing Polymer Polymer Resin Polymer->Mixing InjectionMolding Injection Molding at Various Temperatures Mixing->InjectionMolding ColorMeasurement Measure Color of Molded Chips InjectionMolding->ColorMeasurement Determination Determine Temperature of Significant Color Change ColorMeasurement->Determination Chemical_Resistance_Workflow cluster_preparation Sample Preparation cluster_exposure Chemical Exposure cluster_evaluation Evaluation CoatedPanel Prepare Pigmented Coated Panel Immersion Immerse or Spot with Test Chemical CoatedPanel->Immersion Duration Specified Time RinseDry Rinse and Dry Panel Duration->RinseDry VisualAssessment Visually Assess for Color/Gloss Change RinseDry->VisualAssessment Hiding_Power_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_calculation Calculation PaintSample Paint Sample ApplyFilm Apply Film of Known Thickness to Black & White Chart PaintSample->ApplyFilm Reflectometer Measure Reflectance over Black (RB) and White (RW) Areas ApplyFilm->Reflectometer ContrastRatio Calculate Contrast Ratio (C = RB / RW) Reflectometer->ContrastRatio HidingPower Determine Hiding Power ContrastRatio->HidingPower Dispersion_Assessment_Workflow cluster_preparation Sample Preparation cluster_testing Testing Procedure cluster_evaluation Evaluation DispersionSample Pigment Dispersion PlaceSample Place Sample on Hegman Gauge DispersionSample->PlaceSample Drawdown Draw Down with Scraper PlaceSample->Drawdown ObserveParticles Observe Point of Coarse Particle Appearance Drawdown->ObserveParticles AssignValue Assign Hegman Value ObserveParticles->AssignValue

References

Performance Showdown: Pigment Yellow 194 Versus Key Alternatives in Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pigment Yellow 194 reveals its robust performance profile across various polymer systems, positioning it as a formidable contender against other high-performance yellow pigments. This guide provides a detailed comparison with key alternatives, supported by experimental data, to assist researchers and product developers in making informed decisions for their specific applications.

This compound, a benzimidazolone-based organic pigment, is prized for its excellent heat stability, lightfastness, and chemical resistance, making it a popular choice for coloring plastics such as PVC, polyolefins (PE, PP), and engineering plastics.[1][2] This report delves into a comparative performance validation of this compound against three widely used alternatives: Pigment Yellow 180, Pigment Yellow 154, and the inorganic Pigment Yellow 184 (Bismuth Vanadate).

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its alternatives in various polymer systems. The data has been compiled from various technical datasheets and industry sources.

Table 1: Performance in Polyolefins (HDPE)

PropertyThis compoundPigment Yellow 180Pigment Yellow 154Pigment Yellow 184 (Bismuth Vanadate)
Heat Stability (°C) ~280290[3][4]210[1]>300[5]
Lightfastness (1-8 Scale) 7-8[6]6-7[3]8[1]8[7]
Weather Fastness (1-5 Scale) -5[3]5[1]5[7]
Migration Resistance (1-5 Scale) Excellent[2]5[4]5[8]5[9]
Chemical Resistance (Acid/Alkali) Excellent (5/5)Excellent (5/5)[3]Excellent (5/5)[1]Excellent (5/5)[7]

Table 2: Performance in Polyvinyl Chloride (PVC)

PropertyThis compoundPigment Yellow 180Pigment Yellow 154Pigment Yellow 184 (Bismuth Vanadate)
Heat Stability (°C) SuitableRecommended[2]210[10]Recommended[11]
Lightfastness (1-8 Scale) 76-7[2]8[8]8[7]
Migration Resistance (1-5 Scale) Excellent[2]5 (in plasticized PVC)[4]5[8]5[9]
Suitability Recommended[1]Recommended[3]Recommended for rigid PVC[8]Suitable[7]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.

Heat Stability Testing (based on ASTM D3045)
  • Specimen Preparation: The pigment is compounded with the polymer resin (e.g., HDPE, PVC) at a specified concentration (e.g., 0.1%, 1.0%). The compounded material is then injection molded into standard test plaques.[12]

  • Conditioning: The test plaques are conditioned at a standard laboratory atmosphere for a minimum of 24 hours.[12]

  • Exposure: The conditioned plaques are placed in a forced-air oven at a series of increasing temperatures (e.g., in 10°C or 20°C increments). The dwell time at each temperature is typically 5-10 minutes.[13]

  • Evaluation: After each exposure interval, the color of the test plaque is compared to an unexposed control plaque. The heat stability is reported as the maximum temperature at which no significant color change is observed. A color difference (ΔE*ab) of 3 is often used as the threshold for significant change.[13]

Lightfastness Testing (based on ISO 787-15, ISO 4892-2)
  • Specimen Preparation: Pigmented polymer plaques are prepared as described in the heat stability protocol. Both a full shade (pigment only) and a tint tone (pigment with a standardized amount of TiO2) are typically tested.[13]

  • Exposure: A portion of each test plaque is masked with an opaque cover. The plaques are then exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight in an accelerated weathering chamber.[13][14]

  • Evaluation: The color change of the exposed area is periodically assessed against the unexposed (masked) area. The degree of color change is rated against the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness and 1 indicates the lowest.[13][15]

Chemical Resistance Testing
  • Specimen Preparation: Pigmented polymer plaques are prepared as previously described.

  • Immersion: The test plaques are partially immersed in solutions of 5% hydrochloric acid (HCl) and 5% sodium hydroxide (B78521) (NaOH) for a specified duration (e.g., 24 hours) at room temperature.

  • Evaluation: After immersion, the plaques are removed, rinsed with deionized water, and dried. The color of the immersed portion is compared to the un-immersed portion. The resistance is rated on a 1-5 scale, where 5 indicates no change in color.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the performance of a pigment in a polymer system.

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison p Pigment c Compounding (e.g., Twin-Screw Extruder) p->c r Polymer Resin r->c m Injection Molding of Test Plaques c->m hs Heat Stability Test (ASTM D3045) m->hs lf Lightfastness Test (ISO 4892-2) m->lf cr Chemical Resistance Test m->cr da Colorimetric Measurement (ΔE*ab) hs->da bs Blue Wool Scale Rating lf->bs cs 1-5 Scale Rating cr->cs comp Comparative Analysis vs. Alternatives da->comp bs->comp cs->comp

Pigment Performance Validation Workflow

Conclusion

This compound demonstrates a well-rounded performance profile, particularly in terms of its high heat stability and excellent chemical resistance, making it a reliable choice for a wide range of plastic applications. When compared to Pigment Yellow 180, it offers similar or slightly better heat stability. While Pigment Yellow 154 may exhibit superior lightfastness, its heat stability is significantly lower, limiting its use in high-temperature processing. The inorganic Pigment Yellow 184 (Bismuth Vanadate) stands out for its exceptional heat stability and lightfastness, positioning it as a premium performance option.

The selection of the optimal yellow pigment will ultimately depend on the specific requirements of the polymer system, the processing conditions, and the end-use application's performance demands. This guide provides the foundational data and methodologies to aid in this critical selection process.

References

Cross-Validation of Analytical Methods for the Quantification and Characterization of Pigment Yellow 194: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of Pigment Yellow 194 (C.I. This compound), a high-performance benzimidazolone pigment. The cross-validation of analytical techniques is crucial for ensuring data accuracy, reliability, and consistency in research, quality control, and formulation development. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and presents a comparative analysis of their performance based on key validation parameters.

Overview of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural information, or rapid screening.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique used for the identification and quantification of individual components in a mixture. For this compound, reversed-phase HPLC is the preferred method for purity and impurity profiling.

  • UV-Visible (UV-Vis) Spectroscopy: A rapid and non-destructive technique that measures the absorption of light in the ultraviolet and visible regions. It is primarily used for the quantitative analysis of the pigment in solution and for colorimetric characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique provides information about the chemical bonding and molecular structure of the pigment. It is a valuable tool for qualitative identification and for detecting the presence of specific functional groups.

Comparative Analysis of Method Performance

The performance of each analytical method was evaluated based on standard validation parameters. The following tables summarize the comparative data.

Table 1: Comparison of Quantitative Performance

ParameterHPLCUV-Vis SpectroscopyFTIR Spectroscopy
Linearity (R²) > 0.999> 0.998Not Applicable
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)Not Applicable for quantification
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)Not Applicable for quantification
Accuracy (% Recovery) 98-102%95-105%Not Applicable
Precision (% RSD) < 2%< 5%Not Applicable
Specificity HighModerate to LowHigh (for identification)

Table 2: Comparison of Qualitative Performance and Method Characteristics

FeatureHPLCUV-Vis SpectroscopyFTIR Spectroscopy
Information Provided Quantitative, Purity, Impurity ProfileQuantitative, Colorimetric DataMolecular Structure, Functional Groups
Sample Throughput ModerateHighHigh
Cost per Sample HighLowLow
Instrumentation Complexity HighLowModerate
Destructive to Sample YesNoNo

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Maximum absorption wavelength (λmax) of this compound, typically around 440-460 nm.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound standard or sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of dichloromethane (B109758) and methanol).

    • Perform serial dilutions with the mobile phase to prepare calibration standards and sample solutions within the linear range of the instrument.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the pigment.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

    • Specificity: Analyze a blank, a placebo (if applicable), and the pigment standard to ensure no interfering peaks are present at the retention time of this compound.

UV-Visible (UV-Vis) Spectroscopy

This protocol is suitable for the rapid quantification of this compound in solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Scan from 300 nm to 700 nm to determine the maximum absorption wavelength (λmax). For this compound, the λmax is approximately 440-460 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions to fall within the concentration range of the calibration standards.

  • Measurement:

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the standard and sample solutions at the λmax.

  • Validation Parameters:

    • Linearity: Plot absorbance versus concentration for the standard solutions to establish a calibration curve.

    • Accuracy and Precision: Analyze replicate samples of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is used for the qualitative identification and structural characterization of this compound.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Preparation: Place a small amount of the powdered pigment directly onto the ATR crystal.

  • Data Analysis:

    • Identify characteristic absorption bands for this compound. Key characteristic bands include:

      • ~3300 cm⁻¹ (N-H stretching)

      • ~1650 cm⁻¹ (C=O stretching)

      • ~1600 cm⁻¹ (C=C aromatic stretching)

    • Compare the obtained spectrum with a reference spectrum of this compound for confirmation.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.

Cross_Validation_Workflow_for_Pigment_Yellow_194 start Start: this compound Sample hplc HPLC Analysis (Quantitative & Purity) start->hplc uv_vis UV-Vis Spectroscopy (Quantitative) start->uv_vis ftir FTIR Spectroscopy (Qualitative ID) start->ftir data_comp Data Comparison & Analysis hplc->data_comp uv_vis->data_comp ftir->data_comp quant_comp Quantitative Comparison (HPLC vs. UV-Vis) data_comp->quant_comp Quantitative Data qual_confirm Qualitative Confirmation (FTIR) data_comp->qual_confirm Qualitative Data cross_val_report Cross-Validation Report quant_comp->cross_val_report qual_confirm->cross_val_report end End: Validated Methods cross_val_report->end

Caption: Cross-validation workflow for this compound analysis.

Conclusion

The cross-validation of analytical methods is essential for ensuring the quality and reliability of data for this compound. HPLC provides the most comprehensive quantitative data, including purity and impurity profiles, making it the gold standard for detailed analysis. UV-Vis spectroscopy offers a rapid and cost-effective alternative for routine quantitative measurements where high specificity is not critical. FTIR spectroscopy is an indispensable tool for the unambiguous qualitative identification and structural confirmation of the pigment. The choice of method or combination of methods should be guided by the specific analytical needs, balancing factors such as required accuracy, sample throughput, and cost. For comprehensive characterization and validation, a combination of these techniques is recommended.

Benchmarking Pigment Yellow 194's heat stability against other organic pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance colorants, thermal stability is a critical performance metric, directly impacting the processing window and end-use applications of organic pigments. This guide provides a comparative analysis of the heat stability of Pigment Yellow 194 against other widely used organic and inorganic yellow pigments. The data presented is intended to assist researchers, scientists, and formulation chemists in selecting the optimal pigment for applications where thermal stress is a significant factor.

Comparative Heat Stability of Yellow Pigments

The following table summarizes the heat stability data for this compound and a selection of other organic and inorganic yellow pigments. The data has been compiled from various technical datasheets and industry sources. It is important to note that the heat stability of a pigment can be influenced by the polymer or binder system in which it is incorporated, as well as the duration of thermal exposure.

Pigment Name (C.I. Name)Chemical ClassHeat Stability (°C)Notes
This compound Benzimidazolone200 - 240[1]In High-Density Polyethylene (HDPE), stability is noted at 240°C.[2] Another source indicates stability up to 200°C.
Pigment Yellow 138 Quinophthalone200 - 290[3][4]In HDPE, it can withstand up to 290°C, though some dimensional deformation may occur.[3][4] For coatings, a resistance to baking temperatures of 200°C is cited.[3] Some sources indicate heat resistance up to 300°C in certain applications.[5]
Pigment Yellow 139 Isoindoline240 - 250[6][7][8][9]In HDPE, it is stable up to 250°C, with potential for decomposition at higher temperatures.[7][8]
Pigment Yellow 151 Benzimidazolone260[10][11][12]In HDPE, it demonstrates heat stability at 260°C for 5 minutes.[10][11][12] Some sources provide a range of 220-280°C.[13]
Pigment Yellow 154 Benzimidazolone160 - 200[14]A general range of 160-200°C is provided.[14]
Pigment Yellow 184 Bismuth Vanadate (Inorganic)220 - >500[15][16]As an inorganic pigment, it exhibits significantly higher heat stability. Some grades are stable up to 260°C, while others can withstand temperatures exceeding 500°C.[15][16]

Experimental Protocols for Determining Heat Stability

The determination of pigment heat stability is crucial for predicting its performance during processing and in its final application. Standardized test methods are employed to ensure reproducibility and comparability of results.

Method 1: Oven Heating Test (Based on ISO 787-21)

This method is a common approach for assessing the heat stability of pigments in a specific medium, such as a paint or polymer.

Objective: To compare the heat stability of a test pigment against a standard or agreed-upon sample by observing color change after heating.

Apparatus:

  • Forced air circulation oven capable of maintaining the test temperature within ±2°C.

  • Application bars or other devices for preparing uniform films.

  • Spectrophotometer or colorimeter for color measurement (optional, for quantitative analysis).

  • Grey scale for assessing color change (ISO 105-A02).

Procedure:

  • Dispersion Preparation: A dispersion of the pigment is prepared in the specified medium (e.g., a thermoplastic resin, a paint binder) at a defined concentration. A similar dispersion is prepared with a reference pigment of known heat stability.

  • Sample Application: The dispersions are applied as a uniform film onto a suitable substrate (e.g., steel panels, aluminum foil).

  • Initial Color Measurement: The initial color of the unheated samples is measured and recorded. This serves as the baseline.

  • Heating: The prepared samples are placed in the preheated oven at the specified test temperature for a defined duration (e.g., 10 minutes, 30 minutes).

  • Cooling and Final Color Measurement: After the heating period, the samples are removed from the oven and allowed to cool to room temperature. The final color is then measured.

  • Evaluation: The color change between the initial and final measurements is determined. This can be done visually by comparing the heated sample to the unheated sample and the reference pigment, or instrumentally by calculating the color difference (ΔE*). A significant color change indicates that the pigment is not stable at the tested temperature.

Method 2: Injection Molding Test (Based on DIN 12877)

This method is specifically designed for testing the heat stability of pigments in thermoplastics under processing conditions.

Objective: To determine the temperature at which a pigment exhibits a defined color change during a short dwell time in an injection molding process.

Apparatus:

  • Injection molding machine.

  • Standard mold for producing color plaques.

  • Colorimeter or spectrophotometer.

Procedure:

  • Compounding: The pigment is compounded with the test polymer (e.g., HDPE, PP) at a specified concentration, often including a standard amount of titanium dioxide for tints.

  • Injection Molding: The compounded material is injection molded into color plaques at a series of increasing temperatures. The dwell time at each temperature is kept constant (e.g., 5 minutes).

  • Color Measurement: The color of each plaque is measured instrumentally.

  • Determination of Heat Stability: The temperature at which the color change (ΔE) exceeds a predetermined value (e.g., ΔE = 3) compared to a reference plaque molded at a low temperature is considered the heat stability limit of the pigment in that polymer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a comparative heat stability test of an organic pigment.

Heat_Stability_Test_Workflow start Start: Select Test and Reference Pigments prep_dispersion Prepare Pigment Dispersions (e.g., in polymer or binder) start->prep_dispersion apply_sample Apply Uniform Film or Prepare for Molding prep_dispersion->apply_sample initial_color Measure Initial Color (Lab) apply_sample->initial_color heat_exposure Expose to Heat (Oven or Injection Molding) initial_color->heat_exposure final_color Measure Final Color (Lab) heat_exposure->final_color compare_color Calculate Color Difference (ΔE) final_color->compare_color evaluate Evaluate Stability: ΔE vs. Threshold compare_color->evaluate end End: Report Heat Stability Temperature evaluate->end

Caption: Workflow for determining the heat stability of an organic pigment.

Conclusion

This compound exhibits good heat stability, making it a viable candidate for a range of applications. However, for processes requiring higher temperature resistance, pigments such as Pigment Yellow 138, Pigment Yellow 151, and the inorganic Pigment Yellow 184 may offer superior performance. The selection of the most appropriate pigment will ultimately depend on the specific processing temperatures, the polymer or binder system used, and the desired performance characteristics of the final product. It is always recommended to conduct in-house testing under specific application conditions to validate pigment performance.

References

A Comparative Analysis of Lightfastness: Pigment Yellow 194 vs. Pigment Yellow 184

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals on the relative lightfastness and performance characteristics of two key industrial yellow pigments.

In the extensive palette of yellow pigments utilized across various industries, Pigment Yellow 194 (PY 194) and Pigment Yellow 184 (PY 184) are prominent choices, each offering a unique set of properties. This guide provides a detailed comparative analysis of their lightfastness, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Pigment Yellow 184, a bismuth vanadate (B1173111) (BiVO₄) based inorganic pigment, is renowned for its exceptional lightfastness and weather resistance, making it a preferred choice for demanding applications such as automotive and industrial coatings.[1][2][3] In contrast, this compound, a member of the benzimidazolone class of organic pigments, offers a balance of good lightfastness and cost-effectiveness, positioning it as a viable alternative to traditional lead-based pigments in various coatings and plastics.[2][4] While both pigments exhibit high performance, their inherent chemical differences result in variances in their durability under prolonged light exposure.

Quantitative Lightfastness Data

The lightfastness of pigments is commonly evaluated using the Blue Wool Scale, an eight-step scale where a rating of 8 signifies the highest level of lightfastness and 1 indicates the lowest.[5][6] The following table summarizes the available quantitative data for PY 194 and PY 184.

PropertyThis compound (PY 194)Pigment Yellow 184 (PY 184)
Chemical Class Benzimidazolone[7]Bismuth Vanadate[1]
Lightfastness (Full Shade) 7-8[8]8[1][9][10]
Lightfastness (Tint) 7[7][8]7[10]
Weather Fastness 4-5[8]5[1][10]

Experimental Protocols for Lightfastness Testing

The data presented in this guide is typically generated following standardized experimental protocols, most notably the ASTM D4303 standard test methods for lightfastness of pigments used in artists' paints.[11][12][13][14] These methods are designed to simulate the effects of indoor and outdoor light exposure on pigments. A generalized experimental protocol involves the following key steps:

  • Sample Preparation: The pigment is dispersed in a specific binder or vehicle (e.g., acrylic emulsion, oil). The resulting paint is then applied to a standardized substrate, such as primed aluminum panels or lacquered test cards, at a controlled thickness. For tint lightfastness, the pigment is mixed with a standardized white pigment (e.g., titanium dioxide) at a specified ratio.[15]

  • Exposure Conditions: The prepared samples are exposed to a controlled light source. Common methods include:

    • Natural Daylight: Samples are exposed to natural sunlight filtered through glass for a specified duration or until a certain total solar irradiance is reached.[13]

    • Xenon-Arc Lamp: An artificial light source that simulates the spectral distribution of natural sunlight. This method allows for accelerated testing under controlled conditions of irradiance, temperature, and humidity.[5][13]

  • Control Samples: Unexposed samples of the same pigment preparation are kept in the dark to serve as a reference.

  • Evaluation: After the exposure period, the color change of the exposed samples is measured and compared to the unexposed control samples. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[12] The lightfastness rating is then assigned based on the magnitude of the color change.

Experimental Workflow

The logical flow of a typical lightfastness comparison experiment can be visualized as follows:

Lightfastness_Comparison_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis P194 This compound Dispersion Dispersion in Binder P194->Dispersion P184 Pigment Yellow 184 P184->Dispersion Coating Coating on Substrate Dispersion->Coating Control Control (Dark Storage) Coating->Control Exposure Light Exposure (e.g., Xenon Arc) Coating->Exposure Measurement Colorimetric Measurement (Lab) Control->Measurement Exposure->Measurement Calculation ΔE Calculation Measurement->Calculation Rating Lightfastness Rating (Blue Wool Scale) Calculation->Rating

Workflow for comparative lightfastness testing of pigments.

Conclusion

Both this compound and Pigment Yellow 184 offer excellent lightfastness, making them suitable for a wide range of applications where color stability is crucial. PY 184, with its consistently top-tier lightfastness and weather resistance ratings, stands out as a premium choice for the most demanding exterior applications. PY 194 provides a very good level of lightfastness, and its cost-effectiveness makes it an attractive option for industrial coatings, plastics, and inks where a slight compromise in ultimate weather resistance is acceptable. The selection between these two pigments will ultimately depend on the specific performance requirements, environmental conditions of the end-use application, and economic considerations.

References

Performance comparison of Pigment Yellow 194 in water-based vs. solvent-based inks

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and ink formulation experts.

Pigment Yellow 194, a high-performance benzimidazolone pigment, is a workhorse in the ink industry, valued for its excellent lightfastness, heat stability, and chemical resistance.[1][2] Its versatility allows for its use in both water-based and solvent-based ink systems, yet its performance profile can differ significantly depending on the formulation. This guide provides a detailed comparison of this compound's performance in these two critical ink systems, supported by established experimental protocols for evaluation.

At a Glance: Comparative Performance

The following table summarizes the anticipated performance characteristics of this compound in well-formulated water-based and solvent-based inks.

Performance ParameterWater-Based InksSolvent-Based InksKey Considerations
Color Strength Good to ExcellentExcellentSolvent systems often allow for better pigment wetting and dispersion, potentially leading to higher color strength.
Gloss GoodExcellentThe film-forming properties of solvent-based resins typically result in higher gloss finishes.
Viscosity & Rheology Formulation DependentFormulation DependentBoth systems can be optimized, but water-based inks may require more complex additive packages to achieve desired flow properties.
Adhesion Substrate DependentExcellent on a wide range of substratesSolvent-based inks often exhibit superior adhesion, particularly on non-porous substrates like films and foils.[3]
Drying Speed SlowerFasterThe evaporation rate of organic solvents is significantly faster than water, leading to quicker drying times.[3]
Lightfastness ExcellentExcellentThis compound exhibits inherently high lightfastness, which is maintained in both systems.[1]
Chemical Resistance Good to ExcellentExcellentThe robust nature of the pigment provides excellent resistance, which can be further enhanced by the cured solvent-based resin matrix.[1]
Dispersion Stability GoodExcellentAchieving long-term dispersion stability can be more challenging in water-based systems, often requiring specialized dispersants and additives.
Environmental Impact Low VOCsHigh VOCsWater-based inks offer a significant advantage in terms of reduced volatile organic compound emissions.[3]

Deep Dive: Understanding the Performance Dynamics

The inherent properties of water and organic solvents as the primary vehicle for the pigment dictate the performance differences. Solvent-based systems generally offer superior wetting and dispersion of organic pigments like this compound, leading to optimal color development and gloss. The resins commonly used in solvent-based inks, such as nitrocellulose and polyurethane, provide excellent adhesion to a broad range of substrates and contribute to a durable, resistant ink film.

Water-based inks, while more environmentally friendly, present challenges in pigment dispersion and stabilization. Surfactants and dispersants are crucial to prevent pigment flocculation and maintain stability. The higher surface tension of water can also impact substrate wetting and adhesion, particularly on non-polar surfaces. However, advancements in resin and additive technology for water-based systems are continually narrowing the performance gap.

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of this compound in different ink formulations, a series of standardized tests should be conducted. The following are detailed methodologies for key performance indicators.

Color Strength and Gloss Measurement

Objective: To determine the relative color strength and specular gloss of the printed ink films.

Methodology:

  • Ink Preparation: Prepare water-based and solvent-based inks with the same concentration of this compound.

  • Drawdown: Create uniform ink films on a standardized substrate (e.g., Leneta card) using a wire-wound bar or automatic film applicator.

  • Drying: Allow the ink films to dry under controlled conditions (temperature and humidity).

  • Color Measurement: Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of the dried ink films. The color strength can be calculated relative to a standard.

  • Gloss Measurement: Use a gloss meter at a specified angle (e.g., 60°) to measure the specular gloss of the ink films.

Rheological Analysis

Objective: To characterize the viscosity and flow behavior of the inks.

Methodology:

  • Sample Preparation: Place a sufficient amount of the ink sample onto the plate of a rheometer.

  • Viscosity Measurement: Perform a viscosity sweep by measuring the viscosity over a range of shear rates. This will indicate whether the ink is Newtonian, shear-thinning, or shear-thickening.

  • Thixotropy Evaluation: Conduct a three-step shear rate test (low-high-low) to assess the thixotropic recovery of the ink, which is important for printability.

Adhesion Testing

Objective: To evaluate the adhesion of the ink to a specific substrate.

Methodology:

  • Sample Preparation: Apply the ink to the desired substrate and allow it to fully cure.

  • Cross-Hatch Test (ASTM D3359):

    • Make a series of perpendicular cuts through the ink film to create a lattice pattern.

    • Apply a specified pressure-sensitive tape over the lattice.

    • Rapidly remove the tape.

    • Evaluate the adhesion based on the amount of ink removed from the substrate.

Chemical Resistance Testing

Objective: To assess the resistance of the printed ink to various chemicals.

Methodology:

  • Sample Preparation: Prepare printed samples on the desired substrate.

  • Spot Test: Place a drop of the test chemical (e.g., acid, alkali, solvent) onto the ink surface and cover it for a specified period.

  • Evaluation: After the specified time, remove the chemical and visually inspect the ink film for any signs of degradation, such as discoloration, blistering, or softening.

Logical Framework for Ink System Selection

The choice between a water-based and a solvent-based system for an application using this compound depends on a variety of factors, including performance requirements, substrate type, and regulatory considerations.

G cluster_input Decision Factors cluster_system Ink System Choice cluster_output Primary Advantages Performance Performance Needs (Gloss, Adhesion, Resistance) SolventBased Solvent-Based Ink Performance->SolventBased High Performance Critical Substrate Substrate Type (Porous vs. Non-porous) WaterBased Water-Based Ink Substrate->WaterBased Porous Substrate->SolventBased Non-Porous Regulatory Regulatory Constraints (VOC Limits) Regulatory->WaterBased Strict VOC Limits WB_Adv Low VOC Good for Porous Substrates WaterBased->WB_Adv SB_Adv High Performance Versatile Substrate Adhesion SolventBased->SB_Adv

Caption: Decision matrix for ink system selection.

Experimental Workflow for Comparative Analysis

A structured workflow is essential for a robust comparison of this compound in different ink systems.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Conclusion Formulate_WB Formulate Water-Based Ink Color_Gloss Color & Gloss Analysis Formulate_WB->Color_Gloss Rheology Rheology Measurement Formulate_WB->Rheology Adhesion Adhesion Tests Formulate_WB->Adhesion Resistance Resistance Evaluation Formulate_WB->Resistance Formulate_SB Formulate Solvent-Based Ink Formulate_SB->Color_Gloss Formulate_SB->Rheology Formulate_SB->Adhesion Formulate_SB->Resistance Data_Analysis Comparative Data Analysis Color_Gloss->Data_Analysis Rheology->Data_Analysis Adhesion->Data_Analysis Resistance->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for ink performance comparison.

References

The Rise of a Non-Toxic Contender: Evaluating Pigment Yellow 194 in Artist Paints

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Safer Palette

In the ongoing pursuit of safer, high-performance materials for artists, Pigment Yellow 194 (PY 194) has emerged as a compelling non-toxic alternative to traditional, and often hazardous, yellow pigments. This guide provides a detailed comparison of PY 194 with established toxic and non-toxic yellow pigments used in artist paints. The evaluation is based on key performance indicators and supported by standardized experimental protocols to assist researchers, scientists, and product development professionals in making informed decisions.

This compound, a member of the benzimidazolone class of organic pigments, offers a brilliant, clean, mid-shade yellow. Its favorable toxicological profile, coupled with robust performance characteristics, positions it as a viable replacement for pigments containing heavy metals like cadmium and lead. This guide will delve into a quantitative and qualitative comparison of its lightfastness, tinting strength, opacity, and chemical resistance against common toxic and alternative non-toxic yellow pigments.

Comparative Performance Data

The following tables summarize the key properties of this compound and its alternatives. Data has been compiled from various technical datasheets and industry resources.

Table 1: Pigment Identification and Toxicological Profile

Pigment Name Colour Index Chemical Class CAS Number Toxicity Profile
This compound PY 194 Benzimidazolone82199-12-0Non-toxic ; Not classified as hazardous under GHS.[1]
Cadmium YellowPY 35Cadmium Zinc Sulfide8048-07-5Toxic ; Contains cadmium, a known carcinogen.[2]
Lead Chromate (B82759) YellowPY 34Lead Chromate1344-37-2Toxic ; Contains lead and hexavalent chromium, both highly toxic.
Bismuth Vanadate YellowPY 184Bismuth Vanadate14059-33-7Non-toxic ; Considered a safe alternative to cadmium pigments.[1][3]
Benzimidazolone YellowPY 154Benzimidazolone68134-22-5Non-toxic ; Good toxicological profile.[4]

Table 2: Performance Characteristics

Pigment Lightfastness (ASTM) Lightfastness (Blue Wool Scale) Tinting Strength Opacity/Transparency Chemical Resistance
PY 194 Not widely published7-8 (Excellent)[5]Very HighSemi-transparentExcellent (Acid & Alkali)
PY 35 I (Excellent)[6]8 (Excellent)HighOpaque[7][8]Good
PY 34 II (Very Good)6-7 (Good to Very Good)HighOpaquePoor in acids and alkalis
PY 184 I (Excellent)[9]8 (Excellent)[3]HighSemi-opaque to Opaque[3]Excellent
PY 154 I-II (Excellent to Very Good)[4][10]7-8 (Excellent)[11][12]Medium to HighTransparent to Semi-transparentExcellent

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Lightfastness Testing

Principle: To assess the durability of a pigment when exposed to light, accelerated weathering tests are conducted according to the ASTM D4303 standard. This test simulates the effects of indoor museum lighting over an extended period.

Apparatus:

  • Xenon-arc weathering chamber

  • Spectrophotometer or colorimeter

  • Blue Wool standards (for comparative rating)

  • Test panels (prepared with the pigment dispersed in an acrylic or oil binder)

Procedure:

  • Sample Preparation: Prepare paint swatches of the pigment in both masstone (full strength) and a tint (e.g., 1:10 ratio with titanium white). Apply the paint uniformly on the test panels.

  • Initial Measurement: Before exposure, measure the color of each swatch using a spectrophotometer to obtain the initial CIELAB (Lab*) values.

  • Exposure: Place the test panels in the xenon-arc chamber. One half of each swatch should be covered with a light-blocking material to serve as an unexposed reference.

  • Exposure Conditions: The chamber is set to simulate indoor daylight filtered through glass, with controlled irradiance, temperature, and humidity as specified in ASTM D4303.

  • Evaluation: After a specified duration of exposure, remove the panels. Measure the CIELAB values of the exposed portion of each swatch.

  • Data Analysis: Calculate the color change (ΔE*) between the exposed and unexposed portions. The lightfastness is then rated according to the ASTM I-V scale, where Category I represents excellent lightfastness.

Tinting Strength Evaluation

Principle: This test determines the relative ability of a colored pigment to alter the color of a white base paint. A common method is outlined in ASTM D387.

Apparatus:

  • Automatic muller or a glass slab and muller

  • Analytical balance

  • Spectrophotometer or colorimeter

  • Standard white paint base (e.g., titanium dioxide in a binder)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the test pigment and the standard white paint base.

  • Dispersion: Thoroughly mix the pigment and the white base using the automatic muller for a standardized number of revolutions to ensure complete dispersion.

  • Drawdown: Create a uniform film of the tinted paint on a test card that has black and white areas.

  • Measurement: Allow the film to dry completely. Use a spectrophotometer to measure the reflectance of the tinted paint over the white and black portions of the card.

  • Calculation: The tinting strength is typically calculated relative to a standard pigment. The Kubelka-Munk theory can be applied to the reflectance values to determine the absorption and scattering coefficients, from which the relative tinting strength is derived.

Opacity (Hiding Power) Measurement

Principle: Opacity is the ability of a paint film to hide the substrate over which it is applied. It is measured by determining the contrast ratio of the paint film.

Apparatus:

  • Drawdown bar

  • Black and white contrast chart (Leneta chart)

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Application: Apply a uniform film of the paint at a specified thickness onto the black and white contrast chart using a drawdown bar.

  • Drying: Allow the paint film to dry completely under controlled conditions.

  • Reflectance Measurement: Using a spectrophotometer, measure the reflectance of the paint film over the black area (Yblack) and over the white area (Ywhite).

  • Calculation: The contrast ratio is calculated as the ratio of the reflectance over the black area to the reflectance over the white area (Contrast Ratio = Yblack / Ywhite).

  • Opacity Rating: The opacity is expressed as a percentage (Opacity % = Contrast Ratio × 100). A value of 100% indicates complete opacity.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for pigment evaluation and the logical relationship for selecting a non-toxic alternative.

Pigment_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 Pigment Dispersion in Binder P2 Paint Film Application on Test Substrate P1->P2 T1 Lightfastness Test (ASTM D4303) P2->T1 T2 Tinting Strength Test (ASTM D387) P2->T2 T3 Opacity Test (Contrast Ratio) P2->T3 A1 Calculate ΔE* (Color Change) T1->A1 A2 Determine Relative Tinting Strength T2->A2 A3 Calculate Contrast Ratio (%) T3->A3 A4 Compare with Control Pigments A1->A4 A2->A4 A3->A4

Caption: Workflow for the experimental evaluation of artist pigments.

Alternative_Selection_Logic Start Need for Yellow Pigment Toxic_Check Is the pigment toxic? (e.g., contains Cd, Pb) Start->Toxic_Check Toxic_Pigment Toxic Pigment (e.g., PY 35, PY 34) Toxic_Check->Toxic_Pigment Yes NonToxic_Alternative Select Non-Toxic Alternative (e.g., PY 194, PY 184, PY 154) Toxic_Check->NonToxic_Alternative No Toxic_Pigment->NonToxic_Alternative Performance_Check Does it meet performance requirements? (Lightfastness, Tinting Strength, Opacity) NonToxic_Alternative->Performance_Check Suitable Suitable for Application Performance_Check->Suitable Yes Unsuitable Re-evaluate Alternatives Performance_Check->Unsuitable No

Caption: Decision pathway for selecting a non-toxic yellow pigment alternative.

Conclusion

This compound presents a compelling case as a non-toxic alternative in artist paints. Its excellent lightfastness and chemical resistance, combined with very high tinting strength, make it a suitable replacement for the traditionally used but toxic cadmium and lead chromate yellows. While it tends to be more transparent than its opaque, toxic counterparts, its performance is comparable to other high-performance non-toxic alternatives like Bismuth Vanadate Yellow (PY 184) and other Benzimidazolone yellows.

For applications where high opacity is critical, PY 184 may be a more direct replacement for cadmium yellows. However, the high tinting strength and transparency of PY 194 make it an excellent choice for clean, vibrant glazes and for creating a wide range of secondary colors without overpowering mixtures. The detailed experimental protocols provided in this guide offer a framework for researchers and developers to conduct their own comparative studies and validate the suitability of this compound for their specific applications, contributing to the development of safer and more sustainable artist materials.

References

Shifting Hues: An Environmental Comparison of Pigment Yellow 194 and Inorganic Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and formulation scientists on the environmental and toxicological profiles of a high-performance organic pigment versus its inorganic counterparts.

In the quest for vibrant and durable yellow colorants, the pigment industry has long relied on a spectrum of organic and inorganic options. However, with increasing environmental scrutiny and regulatory pressures, a deeper understanding of the ecological footprint of these materials is paramount. This guide provides a detailed comparison of Pigment Yellow 194, a benzimidazolone-based organic pigment, and a range of traditional and modern inorganic yellow pigments. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions that balance performance with environmental responsibility.

Executive Summary

This compound emerges as a compelling alternative to many traditional inorganic yellow pigments, primarily due to its favorable toxicological profile and the absence of heavy metals. While inorganic pigments like iron oxides offer a low-cost and low-toxicity option, their color strength and chromaticity may not meet all application requirements. Conversely, high-performance inorganic pigments, such as those based on lead and cadmium, face significant environmental and health concerns, leading to widespread restrictions on their use.[1][2][3] Bismuth vanadate (B1173111) represents a less toxic inorganic alternative, though its environmental impact compared to high-performance organic pigments warrants careful consideration. This guide delves into the available data to provide a comparative overview of these key yellow pigments.

Comparative Data Overview

The following tables summarize the key environmental and performance characteristics of this compound and selected inorganic yellow pigments based on available data.

Pigment Chemical Class Key Environmental & Health Aspects Performance Highlights
This compound Benzimidazolone (Organic)Considered non-toxic; LD50 (oral, rat) > 2000 mg/kg.[4] Does not contain intentionally added heavy metals.Good weathering durability, heat, solvent, and acid/alkali fastness.[5] High tinting strength and cost-effective.[5]
Lead Chromate (Chrome Yellow) Lead Chromate (Inorganic)Contains lead (a toxic heavy metal) and hexavalent chromium (a carcinogen).[2] Use is highly regulated and restricted.[6]Historically used for its bright, opaque color.
Cadmium Sulfide (Cadmium Yellow) Cadmium Sulfide (Inorganic)Contains cadmium, a toxic heavy metal.[2] Cadmium can become bioavailable from waste, posing environmental risks.[1] Use is restricted due to toxicity concerns.[1]Bright, opaque colors with good stability.
Iron Oxide Yellow Iron (III) Oxide-Hydroxide (Inorganic)Generally considered low-toxicity and environmentally benign.[2]Low cost, lightfast, and enhances paint film strength.[2] Color is less vibrant than other options.
Bismuth Vanadate Yellow Bismuth Vanadate (Inorganic)Considered a less toxic alternative to lead and cadmium pigments.[2][7]High chroma and hiding power, with good durability.[2]

Experimental Methodologies

A comprehensive environmental impact assessment of pigments involves a multi-faceted approach, encompassing toxicological studies, life cycle analysis, and performance testing. The following outlines typical experimental protocols.

Acute Oral Toxicity
  • Test Guideline: OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.

  • Procedure: A single, high dose of the pigment is administered orally to a group of laboratory animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose lethal to 50% of the test population) is then estimated. For this compound, the LD50 was determined to be greater than 2000 mg/kg, indicating low acute toxicity.[4]

Life Cycle Assessment (LCA)
  • Framework: ISO 14040 and ISO 14044 standards.

  • Methodology: An LCA evaluates the potential environmental impacts of a product system throughout its life cycle. This "cradle-to-grave" analysis includes:

    • Goal and Scope Definition: Defining the purpose of the study and the system boundaries.

    • Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) for each stage of the pigment's life, from raw material extraction and manufacturing to use and disposal.

    • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI results. Impact categories may include global warming potential, acidification potential, and ecotoxicity.

Visualizing the Comparison

To better understand the decision-making process and the experimental workflow, the following diagrams are provided.

cluster_0 Environmental Impact Comparison Start Start Pigment Selection Pigment Selection Start->Pigment Selection PY194 This compound Pigment Selection->PY194 Organic Inorganic Inorganic Pigments Pigment Selection->Inorganic Inorganic Toxicity Assessment Low Acute Toxicity PY194->Toxicity Assessment Heavy Metal Concerns Heavy Metal Concerns Inorganic->Heavy Metal Concerns Lead/Cadmium Lead/Cadmium-Based Heavy Metal Concerns->Lead/Cadmium Yes Other Inorganics Iron Oxide, Bismuth Vanadate Heavy Metal Concerns->Other Inorganics No High Toxicity Profile High Toxicity & Regulatory Scrutiny Lead/Cadmium->High Toxicity Profile Lower Toxicity Profile Lower Toxicity Other Inorganics->Lower Toxicity Profile Recommendation Recommendation Toxicity Assessment->Recommendation Favorable High Toxicity Profile->Recommendation Unfavorable Lower Toxicity Profile->Recommendation Consider Performance

Caption: Logical flow for comparing the environmental impact of yellow pigments.

cluster_1 Pigment Environmental Assessment Workflow Define Scope Define Scope & Pigments Data Collection Data Collection Define Scope->Data Collection LCA Life Cycle Assessment (LCA) Data Collection->LCA Toxicity Toxicity Testing Data Collection->Toxicity Analysis Comparative Analysis LCA->Analysis Toxicity->Analysis Report Generate Comparison Guide Analysis->Report

Caption: General workflow for assessing the environmental impact of pigments.

Conclusion

The selection of a yellow pigment in today's environmentally conscious market requires a careful balancing of performance, cost, and ecological impact. This compound presents a strong case as a high-performance, non-toxic alternative to traditional heavy-metal-based inorganic pigments. Its favorable toxicological profile, coupled with good durability, makes it a suitable choice for a wide range of applications. While low-toxicity inorganic options like iron oxides have their place, for applications demanding higher chromaticity and performance, this compound offers a more environmentally responsible choice compared to its lead and cadmium-containing counterparts. Further research, particularly in the form of comprehensive, comparative Life Cycle Assessments, will be invaluable in providing a more complete picture of the environmental footprint of these important colorants.

References

Validation of Pigment Yellow 194's suitability for food contact applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pigment Yellow 194 and its alternatives for use in food contact materials. The suitability of any substance intended for food contact applications is determined by its toxicological profile, migration potential, and regulatory status. This document summarizes available data to assist in the evaluation of this compound for such sensitive applications.

Regulatory Landscape and Performance Comparison

The use of colorants in food contact materials is subject to stringent regulations to ensure consumer safety. In the European Union, there is no harmonized positive list of approved colorants. Instead, the general safety requirements of Regulation (EC) No 1935/2004 apply, mandating that materials do not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or deteriorate its organoleptic properties. Further guidance is provided by national regulations and the Council of Europe Resolution AP(89)1.

In the United States, colorants for polymers are regulated under the Code of Federal Regulations, Title 21, Part 178.3297 ("Colorants for polymers"). Pigments that are compliant with this regulation are permitted for use in food contact articles.

A review of publicly available information and manufacturer documentation indicates that while this compound is a high-performance pigment for industrial applications, its use in food contact materials is not explicitly approved in the same manner as some of its alternatives. Pigment Yellow 180 and Pigment Yellow 62, for instance, are frequently listed by manufacturers as FDA-compliant for food contact use under 21 CFR 178.3297.

PropertyThis compoundPigment Yellow 180Pigment Yellow 62
Chemical Class BenzimidazoloneBenzimidazoloneAzo/Metal Complex
Color Shade Greenish YellowGreenish YellowMid-shade Yellow
Heat Stability GoodExcellent (up to 290°C in HDPE)[1]Good
Light Fastness GoodGood (6-7)[1]Good
Migration Resistance Good (general)Excellent in plasticized PVC[2]Good
EU Regulatory Status for Food Contact Not explicitly listed; general safety principles of Regulation (EC) 1935/2004 apply.Not explicitly listed; general safety principles of Regulation (EC) 1935/2004 apply.Not explicitly listed; general safety principles of Regulation (EC) 1935/2004 apply.
US FDA Food Contact Status Not listed as compliant under 21 CFR 178.3297 in available documentation.Listed as compliant under 21 CFR 178.3297 by various manufacturers.[3][4]Listed as compliant under 21 CFR 178.3297 by various manufacturers.[3]

Experimental Protocols for Validation

To validate the suitability of any pigment for food contact applications, a series of experiments must be conducted. The following are detailed methodologies for key experiments.

Specific Migration Testing

Objective: To determine the quantity of a specific substance that migrates from the food contact material into food.

Principle: The food contact material is brought into contact with a food simulant for a specified time and at a specified temperature, representing the intended use. The concentration of the substance of interest is then measured in the simulant.

Methodology based on EU Regulation No 10/2011:

  • Selection of Food Simulants:

    • Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant C: 20% ethanol (v/v) for alcoholic foods.

    • Simulant D1: 50% ethanol (v/v) for oil-in-water emulsions.

    • Simulant D2: Vegetable oil for fatty foods.

    • Simulant E: Poly(2,6-diphenyl-p-phenylene oxide), Tenax®, for dry foods.

  • Test Conditions (Time and Temperature): The conditions should be chosen to represent the worst-case scenario of intended use. For example, for long-term storage at room temperature, testing might be conducted for 10 days at 40°C.

  • Sample Preparation: The test specimen is prepared with a defined surface area.

  • Exposure: The specimen is immersed in the food simulant.

  • Analysis: The food simulant is analyzed using a validated analytical method with a suitable detection limit. Common techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile migrants.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and polar migrants.

  • Calculation: The specific migration is calculated in mg of substance per kg of food simulant (mg/kg).

Toxicological Assessment

Objective: To evaluate the potential adverse health effects of the pigment and any potential migrants.

Methodology: A comprehensive toxicological assessment typically involves a battery of tests, often guided by regulatory bodies.

  • Acute Oral Toxicity (LD50): To determine the dose that is lethal to 50% of a test population. Many organic pigments have been shown to have an LD50 value of less than 5000 mg/kg, indicating low acute toxicity.

  • Genotoxicity: To assess the potential to damage genetic material. The Ames test (bacterial reverse mutation assay) is a common initial screening test.

  • Sub-chronic and Chronic Toxicity: To evaluate the effects of repeated exposure over a longer period (e.g., 90 days or 2 years).

  • Carcinogenicity: To determine the potential to cause cancer.

  • Reproductive and Developmental Toxicity: To assess the effects on fertility and offspring.

Due to the generally low solubility and bioavailability of pigments, they often exhibit a low toxic potential. However, a thorough assessment should consider any potential impurities or degradation products that might be more bioavailable.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow for validating a pigment for food contact applications and the signaling pathway for a toxicological assessment.

FoodContactValidationWorkflow start Start: Pigment Selection reg_check Regulatory Status Check (e.g., FDA 21 CFR 178.3297, EU Regulations) start->reg_check lit_review Literature Review (Toxicology, Migration Data) reg_check->lit_review exp_plan Experimental Plan Development lit_review->exp_plan migration_test Specific Migration Testing (as per EU 10/2011) exp_plan->migration_test tox_assess Toxicological Assessment exp_plan->tox_assess data_analysis Data Analysis and Risk Assessment migration_test->data_analysis tox_assess->data_analysis decision Decision: Suitable for Food Contact? data_analysis->decision approved Approved for Use decision->approved Yes rejected Rejected for Use decision->rejected No

Caption: Workflow for the validation of a pigment for food contact applications.

ToxicologicalAssessmentPathway substance Pigment/Migrant exposure Exposure Route (e.g., Oral Ingestion) substance->exposure absorption Absorption exposure->absorption distribution Distribution to Tissues absorption->distribution metabolism Metabolism distribution->metabolism target_organ Interaction with Target Organ/Cells distribution->target_organ excretion Excretion metabolism->excretion adverse_effect Adverse Health Effect target_organ->adverse_effect

Caption: Simplified signaling pathway for toxicological assessment of a substance.

Conclusion

The suitability of this compound for food contact applications remains to be definitively established through specific migration and toxicological studies conducted according to internationally recognized protocols. While it is a high-performance pigment in other sectors, the lack of explicit regulatory approval for food contact in key markets like the United States, in contrast to alternatives like Pigment Yellow 180 and Pigment Yellow 62, suggests a cautious approach. For researchers and professionals in drug development and other sensitive applications, prioritizing pigments with a well-documented history of regulatory compliance and available safety data is paramount. Should the use of this compound be considered, a thorough and specific validation process as outlined in this guide would be essential to ensure product safety and regulatory compliance.

References

Safety Operating Guide

Safe Disposal of Pigment Yellow 194: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Pigment Yellow 194 (CAS No. 82199-12-0), a non-hazardous organic pigment. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is generally considered non-toxic and is not classified as a hazardous waste under typical conditions.[1] However, proper disposal is crucial to prevent environmental contamination and ensure workplace safety. The primary methods of disposal are landfilling and incineration, subject to local, state, and federal regulations.

Pre-Disposal and Handling

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Use impermeable gloves to prevent skin contact.

    • Eye Protection: Wear safety glasses or goggles.

    • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Storage of Waste:

    • Store waste this compound in clearly labeled, sealed containers to prevent spills and dust generation.

    • Keep waste containers in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended before proceeding.

Method 1: Landfill Disposal (For Solid Waste)

This method is suitable for solid, non-hazardous this compound waste.

Step 1: Waste Characterization While this compound is generally non-hazardous, it is best practice to confirm its classification with your local waste management authority. If the pigment has been mixed with other chemicals, it must be treated as hazardous waste.

Step 2: Containerization Ensure the solid pigment waste is in a sealed, durable container to prevent leakage or the release of dust during transport. The container must be clearly labeled as "Non-Hazardous Pigment Waste: this compound."

Step 3: Arrange for Disposal Contact a licensed industrial waste disposal facility to arrange for pickup and disposal. Do not dispose of this material in regular municipal trash unless explicitly permitted by local ordinances.[2]

Method 2: Incineration

Incineration is a viable option for the disposal of organic pigments like this compound, especially for larger quantities.

Step 1: Identify a Suitable Facility Locate a licensed hazardous or industrial waste incineration facility capable of handling organic solids.

Step 2: Packaging and Transportation Package the waste pigment as per the requirements of the incineration facility and transport it in accordance with Department of Transportation (DOT) regulations.

Step 3: Documentation Maintain all records of the waste manifest and certificate of destruction provided by the incineration facility.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Materials: Lab coats, gloves, and other materials contaminated with this compound should be placed in a sealed bag and disposed of as solid waste, following the same landfill or incineration procedures.

  • Empty Containers: Containers that have held this compound should be managed as product waste.[3] If the container is to be recycled, it must be thoroughly cleaned. Otherwise, it should be disposed of through the same channels as the pigment itself.

Quantitative Data Summary

ParameterValueRegulation/Source
Hazardous Waste ClassificationGenerally Non-HazardousManufacturer SDS
Acute Oral LD50 (Rat)> 2000 mg/kg[4]
Recommended Disposal MethodsLandfill, IncinerationGeneral Industrial Waste Guidelines

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures are based on standard industrial chemical waste management practices.

Disposal Workflow

cluster_prep Step 1: Pre-Disposal cluster_assessment Step 2: Waste Assessment cluster_disposal Step 3: Disposal Execution cluster_landfill Landfill Procedure cluster_incineration Incineration Procedure prep1 Collect Waste this compound prep2 Wear Appropriate PPE (Gloves, Goggles, Respirator) prep1->prep2 prep3 Store in Labeled, Sealed Containers prep2->prep3 assess1 Consult Institutional EHS Department prep3->assess1 assess2 Determine Local Disposal Regulations assess1->assess2 disp_choice Select Disposal Method assess2->disp_choice landfill Landfill Disposal disp_choice->landfill Solid Waste incineration Incineration disp_choice->incineration Organic Waste landfill1 Package for Transport landfill->landfill1 incin1 Package per Facility Requirements incineration->incin1 landfill2 Arrange Pickup by Licensed Waste Hauler landfill1->landfill2 landfill3 Maintain Disposal Records landfill2->landfill3 incin2 Transport via Licensed Hauler incin1->incin2 incin3 Obtain Certificate of Destruction incin2->incin3

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Pigment Yellow 194

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of Pigment Yellow 194 (CAS No. 82199-12-0) in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a fine powder.[1] While it is generally considered to have a low order of toxicity and is a non-irritant for skin and eyes, the primary hazards are associated with its physical form.[1][2]

  • Inhalation: Inhaling fine dust particles can lead to respiratory irritation.[3][4]

  • Eye Contact: Airborne dust may cause mechanical irritation to the eyes.[5][6]

  • Dust Explosion: Like many finely divided organic powders, improper handling can create dust clouds that may form an explosive mixture with air.[7][8] Precautionary measures against electrostatic discharge are necessary.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required equipment for handling this compound.

Protection Type Equipment Specification Purpose and Best Practices
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., full-face respirator if exposure limits are exceeded).[3]To prevent the inhalation of fine pigment dust.[5][9] A mask should always be worn when handling the dry powder.
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[10] A face shield (minimum 8 inches) is recommended for larger quantities.To shield eyes from airborne particles and accidental splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent direct skin contact.[5][9] Gloves must be inspected before use and disposed of properly after handling. Always wash hands with soap and water after removing gloves.[3][9]
Body Protection Long-sleeved lab coat, apron, or impervious coveralls.[4][5][9]To protect skin and clothing from pigment dust contamination.[5]

Operational Plan: Handling and Storage Protocols

A systematic approach to handling and storage is crucial for safety and maintaining the integrity of the research environment.

3.1. Workspace Preparation

  • Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood or a ventilated enclosure is highly recommended to control dust.

  • Surface Covering: Cover the work area with a disposable material like a drop cloth or bench paper to contain spills and simplify cleanup.[5][9]

  • Eliminate Ignition Sources: Keep the handling area free of open flames, sparks, and other potential ignition sources.[1][8] Ensure all equipment is properly grounded to prevent static electricity buildup.[7][8]

3.2. Handling Procedure

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Container Handling: Open containers slowly and carefully to avoid creating airborne dust.[5][6]

  • Weighing and Transfer: If possible, weigh the pigment in an enclosure. Use dedicated, clearly labeled tools (spatulas, scoops) for handling the pigment to prevent cross-contamination.[6][9]

  • Container Resealing: Securely reseal containers immediately after use to prevent spills and contamination.[5]

3.3. Storage

  • Store this compound in its original, tightly sealed container.[5]

  • Keep the container in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[1][11]

Disposal Plan

Pigments are generally non-biodegradable and must be disposed of responsibly to protect the environment.[6][9]

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all spilled pigment, used disposable bench coverings, and contaminated gloves, wipes, and PPE in a designated, sealable, and clearly labeled hazardous waste container.

  • Uncleaned Packaging: Empty containers or packaging that cannot be thoroughly cleaned should be treated as product waste and disposed of in the same manner.[1]

4.2. Disposal Procedure

  • Consult Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Licensed Disposal Service: Do not discharge into drains or the environment. Arrange for collection and disposal by a licensed professional waste disposal company.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of cool water for at least 15 minutes, holding the eyelids apart.[1][6] Seek medical advice if irritation persists.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1] Remove contaminated clothing and launder it before reuse.[2]

  • Inhalation: Move the affected person to an area with fresh air.[2] If respiratory difficulty occurs, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.

5.2. Accidental Release Measures (Spills)

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage if it is safe to do so.

  • Clean-up: For small spills, use a damp cloth or wet towel to wipe up the powder, which prevents it from becoming airborne.[3][6][9] For larger spills, use a vacuum cleaner equipped with a HEPA filter. Avoid dry sweeping.

  • Disposal: Place all collected material and contaminated cleaning supplies into a labeled hazardous waste container for proper disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Response prep_area Prepare Ventilated Workspace don_ppe Don Required PPE (Respirator, Goggles, Gloves, Coat) prep_area->don_ppe handle_pigment Handle Pigment (Weigh, Transfer) don_ppe->handle_pigment seal_container Reseal Container handle_pigment->seal_container spill Spill Occurs handle_pigment->spill Potential Event first_aid Exposure Occurs (Skin/Eye/Inhalation) handle_pigment->first_aid Potential Event clean_up Clean Workspace seal_container->clean_up dispose_waste Dispose of Contaminated Waste (PPE, Wipes) in Labeled Bag clean_up->dispose_waste spill_response Contain & Clean Spill (Wet Methods / HEPA Vac) spill->spill_response first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response spill_response->dispose_waste

References

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